Propylphosphonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
propylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSETWVJZUWGCKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20871092 | |
| Record name | Propylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20871092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4672-38-2 | |
| Record name | Propylphosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propylphosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Propylphosphonic Acid from Diethyl Phosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of propylphosphonic acid, a valuable building block in organic chemistry and drug development, starting from the readily available diethyl phosphonate (B1237965). The primary route involves a two-step process: the alkylation of diethyl phosphonate to yield diethyl propylphosphonate, followed by the hydrolysis of the resulting phosphonate ester to afford the final this compound. This document provides detailed experimental protocols, summarizes key quantitative data, and illustrates the reaction pathway.
Core Synthesis Pathway
The synthesis proceeds through two key transformations:
-
Michaelis-Becker Reaction: Diethyl phosphonate is deprotonated with a strong base to form a nucleophilic phosphite (B83602) anion. This anion then undergoes nucleophilic substitution with a propyl halide (e.g., 1-bromopropane) to form diethyl propylphosphonate.
-
Hydrolysis: The resulting diethyl propylphosphonate is hydrolyzed under acidic conditions to cleave the ethyl ester groups, yielding this compound.
The overall chemical transformation is depicted below:
Caption: Overall reaction scheme for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl Propylphosphonate
This procedure is adapted from a reported scalable synthesis.[1]
Materials:
-
Diethyl phosphonate
-
Sodium hydride (NaH), mineral oil free
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a mixture of 17.4 g (0.73 mol) of sodium hydride in 100 ml of anhydrous THF, a solution of 50.0 g (0.36 mol) of dry diethyl phosphonate in 50 ml of anhydrous THF is added at 30–40 °C.
-
The resulting mixture is stirred overnight.
-
A solution of 49.0 g (0.4 mol) of 1-bromopropane in 50 ml of anhydrous THF is then added dropwise.
-
The reaction mixture is heated under reflux for 4 days under an argon atmosphere.
-
After cooling, 130 ml of water is slowly added to the mixture.
-
The product is extracted with diethyl ether (3 x 150 ml).
-
The combined organic layers are dried over anhydrous magnesium sulfate.
-
The solvents are removed under reduced pressure.
-
The residue is distilled to yield diethyl propylphosphonate.
Step 2: Synthesis of this compound
Two primary methods for the hydrolysis of diethyl propylphosphonate are presented below.
Method A: Hydrolysis with Concentrated Hydrochloric Acid [1]
Materials:
-
Diethyl propylphosphonate
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
A mixture of 20.00 g (0.11 mol) of diethyl propylphosphonate and 100 ml of concentrated HCl is heated under reflux for 8 hours.
-
Half of the volume of the acid is removed by atmospheric distillation.
-
The remaining solution is evaporated to dryness under reduced pressure on a rotary evaporator.
-
The crude solid is triturated with hexane and filtered to yield this compound as off-white crystals.
Method B: Hydrolysis using Trimethylsilyl Chloride and Sodium Bromide [1]
Materials:
-
Diethyl propylphosphonate
-
Dry acetonitrile (B52724) (MeCN)
-
Trimethylsilyl chloride (TMSCl)
-
Dry sodium bromide (NaBr)
-
Water (H₂O)
-
Hexane
Procedure:
-
To a solution of 3.00 g (0.02 mol) of diethyl propylphosphonate in 10 ml of dry acetonitrile, 5.43 g (0.05 mol) of TMSCl and 5.14 g (0.05 mol) of dry NaBr are added.
-
The mixture is heated at 60 °C for 3 hours.
-
The precipitated sodium chloride is filtered off.
-
The solvent and low boiling materials are evaporated under reduced pressure.
-
The residue is treated with 10 ml of water and stirred at room temperature overnight.
-
The mixture is washed with hexane (2 x 10 ml) and evaporated to dryness to yield this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of diethyl propylphosphonate and its subsequent hydrolysis to this compound.
Table 1: Synthesis of Diethyl Propylphosphonate
| Parameter | Value | Reference |
| Reactants | ||
| Diethyl phosphonate | 50.0 g (0.36 mol) | [1] |
| Sodium hydride | 17.4 g (0.73 mol) | [1] |
| 1-Bromopropane | 49.0 g (0.4 mol) | [1] |
| Solvent | Anhydrous THF | [1] |
| Reaction Conditions | ||
| Temperature | Reflux | [1] |
| Time | 4 days | [1] |
| Atmosphere | Argon | [1] |
| Product | ||
| Diethyl propylphosphonate | 52.7 g | [1] |
| Yield | 81% | [1] |
Table 2: Hydrolysis of Diethyl Propylphosphonate to this compound
| Parameter | Method A | Method B | Reference |
| Reactant | |||
| Diethyl propylphosphonate | 20.00 g (0.11 mol) | 3.00 g (0.02 mol) | [1] |
| Reagents | Concentrated HCl | TMSCl (5.43 g, 0.05 mol), NaBr (5.14 g, 0.05 mol) | [1] |
| Solvent | None | Dry Acetonitrile (10 ml) | [1] |
| Reaction Conditions | |||
| Temperature | Reflux | 60 °C | [1] |
| Time | 8 hours | 3 hours | [1] |
| Product | |||
| This compound | 12.1 g | - | [1] |
| Yield | 88% | - | [1] |
Logical Workflow of the Synthesis
The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final product.
Caption: Logical workflow for the synthesis of this compound.
References
Propylphosphonic acid chemical and physical properties
An In-depth Technical Guide to the Chemical and Physical Properties of Propylphosphonic Acid
Introduction
This compound, also known as propane-1-phosphonic acid, is an organophosphorus compound with the chemical formula C3H9O3P.[1][2] It belongs to the class of alkylphosphonic acids and is a subject of interest in various chemical and biological research fields. This guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for property determination, and visual representations of its chemical behavior and analytical workflows. This document is intended for researchers, scientists, and professionals in drug development who require a technical understanding of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in different chemical environments.
| Property | Value |
| Molecular Formula | C3H9O3P[1][2][3] |
| Linear Formula | CH3CH2CH2P(O)(OH)2[2] |
| Molecular Weight | 124.08 g/mol [1][2][4] |
| Appearance | White to off-white crystalline solid, powder, or flakes.[2][3] |
| Melting Point | 54 - 76 °C (There is variability in reported values, with ranges including 62-72 °C and 67-71 °C).[2][3][5] |
| Boiling Point | 265.3 °C at 760 mmHg. |
| Density | Approximately 1.137 g/cm³ (estimated). |
| Solubility | Soluble in organic solvents such as ethanol (B145695) (~30 mg/mL), DMSO (~2 mg/mL), and dimethylformamide (~5 mg/mL).[6] It is sparingly soluble in aqueous buffers but soluble in water.[6] For enhanced solubility in aqueous buffers, it is recommended to first dissolve it in ethanol.[6] |
| Acidity (pKa) | This compound is a diprotic acid with two dissociation constants: • pKa1 = 2.49 • pKa2 = 8.18 (at 25 °C). |
| CAS Number | 4672-38-2[1][2][3][5] |
| Spectral Data | Spectral data including 1H NMR, 13C NMR, 31P NMR, and IR are available for this compound.[1][7][8] |
Dissociation Pathway of this compound
This compound is a diprotic acid, meaning it can donate two protons in a stepwise manner. The following diagram illustrates this two-step dissociation process in an aqueous solution.
Caption: Stepwise dissociation of this compound.
Experimental Protocols
Determination of pKa by Potentiometric Titration
The pKa values of a weak acid like this compound can be accurately determined using potentiometric titration.[9] This method involves titrating a solution of the acid with a strong base and monitoring the pH change.
Methodology:
-
Preparation of Solutions:
-
Prepare a standardized solution of this compound with a known concentration (e.g., 0.01 M) in deionized water.
-
Prepare a carbonate-free standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), at a concentration of approximately 0.1 M.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the this compound solution into a beaker and immerse the calibrated pH electrode.
-
Slowly add the NaOH titrant in small, precise increments from a burette.
-
After each addition, stir the solution to ensure homogeneity and record the pH value once it stabilizes.
-
Continue the titration well past the second equivalence point.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
The curve will show two distinct inflection points, corresponding to the two equivalence points for the diprotic acid.
-
The pKa values are determined from the pH at the half-equivalence points. The pH at the halfway point to the first equivalence point corresponds to pKa1, and the pH at the halfway point between the first and second equivalence points corresponds to pKa2.[10]
-
The following diagram outlines the general workflow for this experimental procedure.
Caption: Workflow for pKa determination by potentiometric titration.
Applications in Research and Development
This compound and its derivatives, particularly its cyclic anhydride (B1165640) (T3P®), are valuable reagents in organic synthesis.[11][12][13]
-
Peptide Synthesis: Propylphosphonic anhydride (T3P®) is widely used as a coupling agent in peptide synthesis due to its high efficiency, mild reaction conditions, and the formation of water-soluble byproducts that are easily removed.[11][12][14]
-
Amide Bond Formation: It serves as an excellent reagent for the formation of amides from carboxylic acids and amines.[12]
-
Dehydration Reactions: T3P® is also employed as a powerful dehydrating agent in various chemical transformations, such as the conversion of amides and oximes to nitriles.[11][12][15]
-
Material Science: Alkylphosphonic acids are used to modify surfaces, create self-assembled monolayers, and act as coupling agents in composite materials.[3]
-
Drug Development: The phosphonic acid moiety is a key functional group in the design of various therapeutic agents, acting as a stable phosphate (B84403) mimic. The properties of this compound are relevant for understanding the behavior of more complex phosphonate-containing drug candidates.
Safety and Handling
This compound is classified as a corrosive substance.[1] It can cause severe skin burns and eye damage.[1][5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area away from incompatible materials.[3]
References
- 1. This compound | C3H9O3P | CID 204484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Propane-1-phosphonic acid | CH3CH2CH2P(O)(OH)2 – Ereztech [ereztech.com]
- 3. chemimpex.com [chemimpex.com]
- 4. n-Propylphosphonic acid - SIKÉMIA [sikemia.com]
- 5. プロピルホスホン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. Propylphosphonic anhydride | 68957-94-8 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. プロピルホスホン酸無水物 溶液 ≥50 wt. % in ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]
Propylphosphonic acid CAS number 4672-38-2
An In-depth Technical Guide to Propylphosphonic Acid (CAS 4672-38-2)
For Researchers, Scientists, and Drug Development Professionals
This compound (PPA), registered under CAS number 4672-38-2, is an organophosphorus compound with a growing footprint in synthetic chemistry and materials science. Its utility as a precursor to the powerful coupling agent propylphosphonic anhydride (B1165640) (T3P®) has made it a valuable tool for researchers and drug development professionals. This technical guide provides a comprehensive overview of the core chemical and physical properties, synthesis, and analytical characterization of this compound. Detailed experimental protocols for its synthesis and characterization are presented, alongside a workflow diagram to guide laboratory practice.
Chemical and Physical Properties
This compound is a white crystalline solid under standard conditions. It is an organophosphorus compound characterized by a propyl group attached to a phosphonic acid moiety.[1] This structure imparts both organic solubility and acidic properties.
| Property | Value | Reference |
| CAS Number | 4672-38-2 | [1] |
| Molecular Formula | C₃H₉O₃P | |
| Molecular Weight | 124.08 g/mol | [2] |
| Appearance | White to off-white crystalline solid, flakes, or powder | [3] |
| Melting Point | 62-72 °C | |
| Solubility | Soluble in water, ethanol, DMSO, and dimethylformamide.[1][4] | [1][4] |
| Purity | Commercially available in purities of ≥95% to >98% | [2][5] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. A common and effective laboratory-scale synthesis involves the hydrolysis of diethyl propylphosphonate.
Experimental Protocol: Synthesis via Hydrolysis of Diethyl Propylphosphonate
This protocol is adapted from a described method for the synthesis of this compound.[1]
Materials:
-
Diethyl propylphosphonate
-
Concentrated Hydrochloric Acid (HCl)
-
Hexane
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl propylphosphonate (e.g., 20.0 g, 0.11 mol) with concentrated hydrochloric acid (e.g., 100 mL).
-
Reflux: Heat the mixture to reflux and maintain for 8 hours.
-
Acid Removal: After reflux, allow the mixture to cool. Remove approximately half of the acid volume by atmospheric distillation. Evaporate the remaining acid to dryness under reduced pressure using a rotary evaporator.
-
Trituration and Filtration: Triturate the resulting crude solid with hexane.
-
Isolation: Collect the solid product by filtration to yield this compound as off-white crystals.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.
| Nucleus | Solvent | Chemical Shift (δ) and Multiplicity | Reference |
| ¹H NMR | CDCl₃ | Not explicitly detailed in search results, but would show characteristic propyl group signals. | [6] |
| ¹³C NMR | CDCl₃ | Not explicitly detailed in search results, but would show three distinct carbon signals for the propyl group. | [3] |
| ³¹P NMR | DMSO-d₆ | Not explicitly detailed in search results, but would show a single resonance characteristic of a phosphonic acid. | [5] |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy can be used to identify the functional groups present in this compound.
| Technique | Key Vibrational Bands | Reference |
| ATR-IR | P=O stretching, P-O stretching, C-H stretching | [5] |
The following diagram outlines a general workflow for the analytical characterization of the synthesized this compound.
Applications in Drug Development and Research
This compound is a key precursor in the synthesis of propylphosphonic anhydride (T3P®), a widely used coupling reagent in organic synthesis.[1] T3P® is valued for its efficiency in forming amide bonds, a crucial step in peptide synthesis and the development of many small-molecule drugs.[7] Its advantages include high yields, low epimerization, and the formation of water-soluble byproducts, which simplifies purification.[1]
The use of T3P® derived from this compound is prominent in:
-
Peptide Synthesis: As a green and efficient coupling reagent.[8]
-
Heterocycle Synthesis: Facilitating the formation of various heterocyclic structures.[9]
-
Dehydration Reactions: Acting as a powerful water scavenger.[1]
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[5] It is also hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound (CAS 4672-38-2) is a versatile organophosphorus compound with significant applications in synthetic chemistry, particularly as the precursor to the valuable coupling reagent T3P®. This guide has provided a detailed overview of its properties, synthesis, and characterization, offering practical information for researchers, scientists, and drug development professionals. The provided experimental workflow and data tables serve as a useful resource for the laboratory-scale synthesis and analysis of this important chemical building block.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C3H9O3P | CID 204484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 1-丙基磷酸酐 溶液 ≥50 wt. % in ethyl acetate | Sigma-Aldrich [sigmaaldrich.com]
- 5. spectrabase.com [spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. nbinno.com [nbinno.com]
- 8. Using propylphosphonic anhydride (T3P) to achieve a green, accessible protocol for distributed drug discovery (D3) [morressier.com]
- 9. mdpi.com [mdpi.com]
Spectroscopic Analysis of Propylphosphonic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for propylphosphonic acid. It includes detailed experimental protocols for spectral acquisition and a summary of key spectral data presented in tabular format for easy reference. Additionally, a visualization of the reaction mechanism for a common application of its anhydride (B1165640) derivative is provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound (CH₃CH₂CH₂P(O)(OH)₂), ¹H, ¹³C, and ³¹P NMR spectroscopy provide valuable insights into its molecular framework.
Data Summary
The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for this compound. The data is compiled from various spectral databases and is typically referenced to a standard (e.g., TMS for ¹H and ¹³C, 85% H₃PO₄ for ³¹P). Note that chemical shifts can be influenced by the solvent used.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ | ~0.95 (CDCl₃) | Triplet (t) | J(H,H) ≈ 7.5 |
| CH₂ (middle) | ~1.65 (CDCl₃) | Sextet of doublets (sdt) | J(H,H) ≈ 7.5, J(P,H) ≈ 18 |
| CH₂ (adjacent to P) | ~1.75 (CDCl₃) | Doublet of triplets (dt) | J(P,H) ≈ 18, J(H,H) ≈ 7.5 |
| P-OH | Variable, broad singlet | Singlet (s) | - |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) in ppm (Solvent) | Multiplicity | Coupling Constant (J) in Hz |
| CH₃ | ~16 (CDCl₃) | Doublet (d) | J(P,C) ≈ 5 |
| CH₂ (middle) | ~17 (CDCl₃) | Doublet (d) | J(P,C) ≈ 15 |
| CH₂ (adjacent to P) | ~26 (CDCl₃) | Doublet (d) | J(P,C) ≈ 140 |
Table 3: ³¹P NMR Spectral Data for this compound
| Phosphorus | Chemical Shift (δ) in ppm (Solvent) | Multiplicity |
| P | ~33 (DMSO-d₆) | Singlet (s) (proton decoupled) |
Experimental Protocols
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent can affect chemical shifts.[1]
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Referencing: An internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or a phosphate (B84403) standard for ³¹P NMR, may be added for accurate chemical shift referencing.[2] For ³¹P NMR, an external standard of 85% H₃PO₄ is commonly used.
The following are typical parameters for acquiring NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 200-250 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
³¹P NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: -50 to 50 ppm (can be adjusted based on the expected chemical shift).
-
Number of Scans: 128-256.
-
Relaxation Delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.
Data Summary
The table below lists the characteristic IR absorption bands for this compound. The peak positions are given in wavenumbers (cm⁻¹).
Table 4: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2800-3000 | Strong, Broad | O-H stretch (from P-OH) |
| 2960-2850 | Medium-Strong | C-H stretch (alkyl) |
| ~1465 | Medium | C-H bend (alkyl) |
| 1150-1250 | Strong | P=O stretch |
| 950-1050 | Strong | P-O stretch |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy[7][8][9]
ATR-FTIR is a convenient technique for obtaining IR spectra of solid and liquid samples with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
-
Sample Application: Place a small amount of this compound (a few milligrams for a solid, or a single drop for a liquid) directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: If the sample is a solid, apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
Application in Synthesis: T3P® Mediated Amide Bond Formation
Propylphosphonic anhydride (T3P®) is a widely used coupling reagent in organic synthesis, particularly for the formation of amide bonds from carboxylic acids and amines. Its advantages include high yields, low epimerization, and water-soluble byproducts that are easily removed during workup.[3][4][5][6][7]
Reaction Workflow
The following diagram illustrates the general workflow for an amide coupling reaction using T3P®.
Caption: General workflow for T3P® mediated amide bond formation.
Signaling Pathway/Reaction Mechanism
The mechanism of T3P® mediated amide bond formation involves the activation of the carboxylic acid by T3P®, followed by nucleophilic attack of the amine.
Caption: Mechanism of T3P® mediated amide bond formation.
References
- 1. spectrabase.com [spectrabase.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 6. spectrabase.com [spectrabase.com]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Navigating the Analytical Challenges of Propylphosphonic Acid: A Technical Guide to Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Propylphosphonic acid and its derivatives are compounds of significant interest across various scientific domains, from their role as degradation products of chemical warfare agents to their use as reagents in pharmaceutical manufacturing. Their analysis, however, presents notable challenges due to their inherent physicochemical properties. This technical guide provides an in-depth exploration of mass spectrometry-based methodologies for the robust and sensitive analysis of this compound, offering detailed experimental protocols and data interpretation strategies.
The Core Challenge: Low Ionization Efficiency and Polarity
The primary obstacle in the mass spectrometric analysis of this compound and related phosphonic acids is their high polarity and consequently low ionization efficiency, particularly with electrospray ionization (ESI). This often results in poor sensitivity and inadequate signal-to-noise ratios, hindering accurate detection and quantification at low concentrations.
Strategies for Enhanced Mass Spectrometric Detection
To overcome these analytical hurdles, several strategies have been developed, primarily focusing on chemical derivatization and advanced chromatographic techniques.
Chemical Derivatization: A Powerful Tool for Improved Sensitivity
Chemical derivatization is a highly effective approach to enhance the ionization efficiency and chromatographic retention of phosphonic acids. By chemically modifying the analyte, its volatility can be increased for gas chromatography (GC) analysis, or its ionization properties can be improved for liquid chromatography-mass spectrometry (LC-MS).
One successful derivatization strategy involves the use of N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B). This reagent converts the phosphonic acid into a derivative with a permanently charged quaternary ammonium (B1175870) group, significantly boosting its response in positive ion ESI-MS/MS. This method has been shown to improve detection limits by one to over two orders of magnitude.[1]
Another common approach, particularly for GC-MS analysis, is silylation. Reagents such as N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl or bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to convert the non-volatile phosphonic acids into their more volatile silyl (B83357) esters.[2][3][4]
Other derivatization techniques include esterification using reagents like triethyl orthoacetate for selective mono- or diesterification, or the formation of pentafluorobenzyl esters.[5][6]
Advanced Chromatographic Separations
The choice of chromatographic technique is critical for the successful analysis of these polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of highly polar compounds like phosphonic acids. It employs a polar stationary phase and a mobile phase with a high organic solvent content.[7][8]
-
Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the charged phosphonic acid, thereby increasing its retention on a reversed-phase column. However, ion-pairing reagents can lead to ion suppression in the mass spectrometer.[7]
-
Porous Graphitic Carbon (PGC) Columns: PGC columns offer a unique retention mechanism and can be an effective alternative for the separation of polar analytes.[7][9]
-
Gas Chromatography (GC): Following derivatization to increase volatility, GC coupled with mass spectrometry provides excellent separation and detection capabilities.[2][3][4][6]
Quantitative Analysis and Data Presentation
For reliable quantification, tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is the preferred technique.[1][6][9][10][11][12][13] This approach offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. The tables below summarize key quantitative data from various studies.
| Analyte | Derivatization Method | Analytical Technique | Limit of Detection (LOD) / Limit of Identification (LOI) | Reference |
| Alkyl Methylphosphonic Acids | CAX-B | LC-Orbitrap-ESI-MS/MS | 0.02–0.2 ng/mL (LOI) | [1] |
| Nerve Agent Degradation Products (Alkyl Phosphonic Acids) | TBDMS | GC-TOF-MS | < 5 pg | [2] |
| Methylphosphonic Acid | p-bromophenacyl bromide | HILIC-MS/MS | 200 pg/mL | [8] |
| Ethyl Methylphosphonic Acid | p-bromophenacyl bromide | HILIC-MS/MS | 70 pg/mL | [8] |
| i-Propyl Methylphosphonic Acid | p-bromophenacyl bromide | HILIC-MS/MS | 8 pg/mL | [8] |
| i-Butyl Methylphosphonic Acid | p-bromophenacyl bromide | HILIC-MS/MS | 8 pg/mL | [8] |
| Pinacolyl Methylphosphonic Acid | p-bromophenacyl bromide | HILIC-MS/MS | 5 pg/mL | [8] |
| Alkyl Alkylphosphonic Acids | Pentafluorobenzyl esters | GC-Ion Trap MS | 0.1 ng/mL (for most), 0.5 ng/mL (for EMPA) | [6] |
| EMPA and IPMPA in soil | None | LC-HRMS/MS | 0.05 ng/g | [10] |
| IBMPA and PMPA in soil | None | LC-HRMS/MS | 0.02 ng/g | [10] |
| MPA in soil | None | LC-HRMS/MS | 1 ng/g | [10] |
Experimental Protocols
Protocol 1: Derivatization of this compound with CAX-B for LC-MS/MS Analysis
This protocol is adapted from a method developed for organophosphorus acids.[1]
Materials:
-
This compound sample
-
Acetonitrile (ACN)
-
Potassium carbonate (K₂CO₃)
-
N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) solution in ACN
-
Water
-
Microcentrifuge tubes
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Prepare a 1 mg/mL suspension of K₂CO₃ in ACN.
-
In a microcentrifuge tube, add 100 µL of the this compound sample (e.g., 10 ng/mL in ACN).
-
Add the K₂CO₃ suspension to the sample.
-
Add the CAX-B solution to the sample.
-
Briefly vortex the mixture.
-
Heat the reaction mixture at 70°C for 1 hour.
-
After cooling to room temperature, dilute the reaction mixture 1:5 with water.
-
Vortex the diluted sample and transfer it to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Silylation of this compound for GC-MS Analysis
This protocol is a general procedure based on methods for silylating phosphonic acids.[2][3][4]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (ACN) or other suitable solvent
-
Heating block
-
GC-MS vials
Procedure:
-
Ensure the this compound sample is dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen.
-
Add a suitable volume of ACN to the dried sample.
-
Add an excess of BSTFA (+ 1% TMCS) to the sample solution.
-
Seal the vial and heat at 60-70°C for 30-60 minutes.
-
After cooling, the sample is ready for injection into the GC-MS.
Visualizing Workflows and Pathways
General Analytical Workflow for this compound
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Hydrophilic interaction liquid chromatography-tandem mass spectrometry methylphosponic and alkyl methylphosphonic acids determination in environmental samples after pre-column derivatization with p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 11. lcms.cz [lcms.cz]
- 12. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 13. mdpi.com [mdpi.com]
Propylphosphonic Acid: A Comprehensive Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for propylphosphonic acid. The information is compiled and presented to meet the needs of laboratory and research professionals, ensuring safe handling and use of this chemical.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its corrosive nature.
GHS Classification:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:
-
Skin Corrosion/Irritation: Category 1B[1]
-
Serious Eye Damage/Eye Irritation: Category 1
Hazard Pictograms:
-
GHS05: Corrosion
Hazard Statements:
-
Solutions of this compound in flammable solvents may have additional hazards, such as H225 (Highly flammable liquid and vapor) or H226 (Flammable liquid and vapor).[3][4][6]
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below. Key precautions include wearing appropriate personal protective equipment (PPE), avoiding contact with skin and eyes, and ensuring adequate ventilation.[2][3][4][7][8]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C3H9O3P |
| Molecular Weight | 124.08 g/mol [1] |
| Appearance | White crystalline solid[9][10] |
| Melting Point | 67-71 °C |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers.[9] |
Exposure Controls and Personal Protection
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][7][11]
-
Ensure that eyewash stations and safety showers are readily accessible.[11][12]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7] For significant exposure risk, wear fire/flame resistant and impervious clothing.[7]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[7]
Handling and Storage
Safe Handling:
-
Do not breathe dust or mists.[2]
-
Use non-sparking tools, especially when working with solutions in flammable solvents.[4][7][8]
-
Ground/bond container and receiving equipment to prevent static discharge.[3][8]
Storage:
-
Store in a corrosion-resistant container.[7]
-
Incompatible materials include strong bases and oxidizing agents.[11][12]
First-Aid Measures
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[7]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes and seek medical attention.[7][12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][12]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[7]
Experimental Protocol: Spill Neutralization and Cleanup
This protocol outlines the steps for safely neutralizing and cleaning up a small spill of this compound.
Materials:
-
Personal Protective Equipment (PPE) as specified in Section 3.
-
Inert absorbent material (e.g., sand, vermiculite).
-
Sodium bicarbonate or a commercial neutralizing agent for acids.
-
Sealable waste disposal bags or containers.
-
pH indicator strips.
Procedure:
-
Evacuate and Ventilate: Immediately evacuate the spill area. Ensure the area is well-ventilated.
-
Don PPE: Put on all required personal protective equipment.
-
Contain the Spill: If the spill is liquid, contain it by diking with an inert absorbent material.
-
Neutralize: Slowly and carefully add sodium bicarbonate or another suitable neutralizing agent to the spill. Avoid excessive frothing.
-
Check pH: Use pH indicator strips to ensure the spill has been neutralized (pH between 6 and 8).
-
Absorb: Once neutralized, absorb the material with an inert absorbent.
-
Collect Waste: Carefully scoop the absorbed material into a sealable waste disposal container.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Waste: Dispose of the waste in accordance with local, state, and federal regulations.
-
Remove PPE and Wash: Remove PPE carefully and wash hands thoroughly.
Visualizations
Caption: GHS Hazard Identification and Response Workflow for this compound.
Caption: Workflow for this compound Spill Response.
References
- 1. This compound | C3H9O3P | CID 204484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 4672-38-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. fishersci.ie [fishersci.ie]
- 5. ereztech.com [ereztech.com]
- 6. fishersci.it [fishersci.it]
- 7. chemicalbook.com [chemicalbook.com]
- 8. isotope.com [isotope.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Propane-1-phosphonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Propane-1-phosphonic acid, a versatile organophosphorus compound. This document details its chemical identity, physicochemical properties, key synthetic methodologies, and its relevance in contemporary research and development, particularly within the pharmaceutical industry.
Chemical Identity and Descriptors
Propane-1-phosphonic acid, also commonly known as propylphosphonic acid, is an alkylphosphonic acid. It serves as a fundamental building block and reagent in various chemical syntheses.[1] A comprehensive list of its synonyms and chemical identifiers is provided below to facilitate accurate identification and cross-referencing across different chemical databases and publications.
Synonyms and Identifiers
| Identifier Type | Identifier |
|---|---|
| IUPAC Name | This compound |
| Common Synonyms | This compound, n-Propylphosphonic acid, PPA |
| CAS Number | 4672-38-2 |
| PubChem CID | 204484 |
| EC Number | 225-121-8 |
| Molecular Formula | C3H9O3P |
| Linear Formula | CH3CH2CH2P(O)(OH)2 |
| InChI | InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) |
| InChIKey | NSETWVJZUWGCKE-UHFFFAOYSA-N |
| SMILES | CCCP(=O)(O)O |
| MDL Number | MFCD00012294 |
Physicochemical Properties
A summary of the key physical and chemical properties of Propane-1-phosphonic acid is presented in the following table. This data is essential for its handling, storage, and application in experimental settings.
Quantitative Data
| Property | Value |
|---|---|
| Molecular Weight | 124.08 g/mol |
| Appearance | White to off-white solid (flakes, powder, or crystals) |
| Melting Point | 67-71 °C |
| Boiling Point | 265.3 °C at 760 mmHg (decomposes) |
| Density | 1.137 g/cm³ (estimate) |
| Solubility | Soluble in ethanol, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. |
| pKa | Data not readily available |
Synthesis and Experimental Protocols
The synthesis of Propane-1-phosphonic acid is well-documented in the scientific literature. Below are detailed experimental protocols for two common synthetic routes.
Synthesis via Hydrolysis of Diethyl Propylphosphonate
This method involves the acid-catalyzed hydrolysis of diethyl propylphosphonate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl propylphosphonate (1 equivalent) with concentrated hydrochloric acid (approximately 5-10 volumes).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress can be monitored by an appropriate analytical technique such as TLC or GC-MS.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess hydrochloric acid and water under reduced pressure using a rotary evaporator. To remove residual water, an azeotropic distillation with toluene (B28343) can be performed. The resulting crude solid is then triturated with a non-polar solvent like hexane (B92381) and filtered to yield Propane-1-phosphonic acid as an off-white solid.[2][3]
Synthesis via Trimethylsilyl (B98337) Chloride and Sodium Bromide
This alternative method provides a milder route to Propane-1-phosphonic acid.
Experimental Protocol:
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve diethyl propylphosphonate (1 equivalent) in anhydrous acetonitrile.
-
Addition of Reagents: Add sodium bromide (2.5 equivalents) and trimethylsilyl chloride (2.5 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture at 60 °C for 3 hours.
-
Work-up and Purification: After cooling, filter off the precipitated sodium chloride. The filtrate is concentrated under reduced pressure to remove the solvent and other volatile materials. The residue is then treated with water and stirred at room temperature overnight to hydrolyze the silyl (B83357) ester intermediate. The aqueous solution is washed with a non-polar solvent (e.g., hexane) to remove any organic impurities. Finally, the water is removed under reduced pressure to yield Propane-1-phosphonic acid.[2]
Synthesis Workflow Diagram
Applications in Drug Development and Research
Phosphonic acids are recognized as important pharmacophores in medicinal chemistry.[4] They are often utilized as non-hydrolyzable analogues of phosphate (B84403) groups, which are ubiquitous in biological systems. This mimicry allows them to act as competitive inhibitors of enzymes that process phosphate-containing substrates.
Propane-1-phosphonic acid itself is a precursor to a highly valuable reagent in drug discovery: Propanephosphonic acid anhydride (B1165640) (T3P®) . T3P® is a cyclic trimer of propane-1-phosphonic acid and is widely employed as a mild and efficient coupling reagent in the synthesis of amides and peptides.[5][6][7] Its use is particularly advantageous in the synthesis of complex, chiral molecules where minimizing racemization is critical.[5]
Logical Relationship of Propane-1-phosphonic Acid and its Anhydride
While specific signaling pathways directly modulated by Propane-1-phosphonic acid are not extensively characterized, its derivatives, by mimicking natural phosphates, have the potential to interact with a wide range of biological targets, including kinases, phosphatases, and metabolic enzymes. Further research into the biological activities of novel Propane-1-phosphonic acid derivatives could unveil new therapeutic opportunities.
References
- 1. This compound | Propane-1-phosphonic acid | CH3CH2CH2P(O)(OH)2 – Ereztech [ereztech.com]
- 2. researchgate.net [researchgate.net]
- 3. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Propanephosphonic acid anhydride - Wikipedia [en.wikipedia.org]
- 7. [PDF] Propanephosphonic acid anhydride (T3P). A benign reagent for diverse applications inclusive of large-scale synthesis | Semantic Scholar [semanticscholar.org]
The Genesis of a C-P Bond: An In-depth Technical Guide to the Discovery and History of Alkylphosphonic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkylphosphonic acids, organic compounds defined by a direct and notably stable carbon-phosphorus (C-P) bond, represent a cornerstone of modern organophosphorus chemistry. Their unique physicochemical properties, particularly their role as bioisosteres of phosphates and carboxylic acids, have cemented their importance in fields ranging from medicinal chemistry to materials science. This technical guide provides a comprehensive overview of the historical milestones, key synthetic methodologies, quantitative properties, and biological significance of this versatile class of molecules.
A Historical Timeline: From Obscure Synthesis to Blockbuster Drugs
The journey of alkylphosphonic acids from their initial synthesis to their current status as critical components in therapeutics and agrochemicals is a testament to over a century of chemical innovation.
-
1873: Von Hofmann achieves the synthesis of methylphosphonic acid dichloride, an early precursor to modern phosphonic acid chemistry.[1]
-
1897: Von Baeyer and Hofmann synthesize the first bisphosphonates, a class of compounds that would later form the basis for major osteoporosis drugs.
-
1898: August Michaelis discovers the reaction that would later be further developed by Aleksander Arbuzov, now known as the Michaelis-Arbuzov reaction, a fundamental method for forming C-P bonds.[1]
-
1959: The first naturally occurring phosphonate (B1237965), 2-aminoethylphosphonic acid (ciliatine), is identified in plants and animals, revealing a biological role for the C-P bond.[2]
-
Early 1980s: Toshikazu Hirao and his team report the palladium-catalyzed cross-coupling of dialkyl phosphites with aryl and vinyl halides, now known as the Hirao reaction, significantly expanding the toolkit for C-P bond formation.[3][4]
Core Synthetic Methodologies
The creation of the robust C-P bond is central to the synthesis of all alkylphosphonic acids. Several classical and modern reactions have become the workhorses of organophosphorus chemists.
The Michaelis-Arbuzov Reaction
Discovered by August Michaelis in 1898 and extensively developed by Aleksander Arbuzov, this reaction is one of the most widely used methods for forming a C-P bond.[1] It typically involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide.
Experimental Protocol: Synthesis of Diethyl (2,6-dichlorobenzyl)phosphonate
-
Materials: 2,6-dichlorobenzyl bromide (1 equivalent), triethyl phosphite (1.5-2.0 equivalents), optional: high-boiling anhydrous solvent (e.g., toluene).
-
Setup: A round-bottom flask is equipped with a reflux condenser and flushed with an inert gas (e.g., Nitrogen or Argon).
-
Procedure:
-
The 2,6-dichlorobenzyl bromide is placed in the flask.
-
An excess of triethyl phosphite is added. The excess phosphite can also serve as the solvent.
-
The mixture is heated to reflux (typically 120-160 °C) with vigorous stirring under an inert atmosphere.
-
Reaction progress is monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl halide evolution.
-
After completion, the mixture is cooled to room temperature.
-
-
Work-up and Purification:
-
Excess triethyl phosphite and any solvent are removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.[5]
-
The Pudovik Reaction
The Pudovik reaction involves the addition of a hydrophosphoryl compound, such as a dialkyl phosphite, across the carbon-nitrogen double bond of an imine to form α-aminophosphonates. This method is valued for its simplicity and efficiency.
Experimental Protocol: Microwave-Assisted, Solvent-Free Synthesis of Dimethyl ((cyclohexylamino)(phenyl)methyl)phosphonate
-
Materials: Benzaldehyde (B42025) (1 equivalent), cyclohexylamine (B46788) (1 equivalent), dimethyl phosphite (1.2-1.5 equivalents).
-
Setup: A microwave reactor vial equipped with a stir bar.
-
Procedure:
-
The imine is pre-formed by mixing benzaldehyde and cyclohexylamine at room temperature until the reaction is complete (monitored by TLC).
-
The resulting imine and dimethyl phosphite are placed in the microwave reactor vial.
-
The vial is sealed and irradiated in a microwave reactor at 100 °C for 30 minutes.
-
-
Work-up and Purification:
-
After cooling, the crude product is purified by column chromatography.[6]
-
The Hirao Coupling
The Hirao reaction is a palladium-catalyzed cross-coupling reaction that forms a C(sp²)-P bond between an aryl or vinyl halide and a P(O)-H compound, such as a dialkyl phosphite.[3][4] This reaction was a significant advancement as it allowed for the synthesis of aryl- and vinylphosphonates, which are not readily accessible through the Michaelis-Arbuzov reaction.[7]
Experimental Protocol: Improved Hirao Coupling for the Synthesis of Diisopropyl pyrazine-2-phosphonate
-
Materials: 2-Chloropyrazine (1.0 equivalent), diisopropyl phosphite (1.2 equivalents), N,N-diisopropylethylamine (1.3 equivalents), Pd(OAc)₂ (1 mol%), 1,1′-bis(diphenylphosphino)ferrocene (dppf) (1.1 mol%), and anhydrous acetonitrile (B52724) (CH₃CN) or N,N-dimethylformamide (DMF).
-
Setup: A reaction vessel suitable for heating under an inert atmosphere.
-
Procedure:
-
To a solution of diisopropyl phosphite in anhydrous CH₃CN or DMF, add the 2-chloropyrazine, N,N-diisopropylethylamine, Pd(OAc)₂, and dppf at room temperature.
-
The solution is heated for 24 hours at reflux in CH₃CN or at 110 °C in DMF under a nitrogen atmosphere.
-
-
Work-up and Purification:
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired product. In some cases, for nitrogen-containing heterocycles, purification can be achieved by acid-base extraction.[6]
-
Quantitative Data on Alkylphosphonic Acids
The utility of alkylphosphonic acids in various applications is underpinned by their specific physicochemical properties. The following tables summarize key quantitative data for this class of compounds.
Table 1: Acidity Constants (pKa) of Selected Phosphonic Acids
| Compound | pKa1 | pKa2 |
| Methylphosphonic Acid | 2.12 | 7.5 (approx.) |
| Ethylphosphonic Acid | 2.31 (for ethyl ester) | Not specified |
| Phenylphosphonic Acid | 1.42 | 6.92 |
Data sourced from PubChem and other chemical databases.[8][9][10]
Table 2: Inhibitory Potency of Selected Phosphonate-Containing Compounds
| Inhibitor | Target Enzyme | Inhibition Type | IC₅₀ / Kᵢ Value |
| Glyphosate (B1671968) | 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase | Competitive with PEP | Kᵢ = 1.25 µM |
| Zoledronate | Farnesyl pyrophosphate synthase (FPPS) | Not specified | Final IC₅₀ = 4.1 nM |
| Risedronate | Farnesyl pyrophosphate synthase (FPPS) | Not specified | Final IC₅₀ = 5.7 nM |
| Alendronate | Farnesyl pyrophosphate synthase (FPPS) | Not specified | Final IC₅₀ = 260 nM |
IC₅₀ (Half maximal inhibitory concentration) and Kᵢ (Inhibition constant) values are measures of inhibitor potency. Data compiled from various biochemical studies.[11][12]
Biological Significance and Mechanisms of Action
The structural similarity of the phosphonate group to the phosphate (B84403) moiety allows these compounds to act as effective mimics in biological systems, often leading to potent enzyme inhibition. This principle is the basis for some of the most successful drugs and herbicides.
Glyphosate: A Potent Herbicide
Glyphosate, the active ingredient in the herbicide Roundup, functions by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[13] This pathway is essential for the synthesis of aromatic amino acids in plants and some microorganisms but is absent in mammals, which accounts for its low toxicity to non-target organisms.[8]
Figure 1. Mechanism of action of glyphosate in the shikimate pathway.
Tenofovir: An Antiviral Agent
Tenofovir is a nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B. As a phosphonate, it is a stable analog of a nucleotide monophosphate. In its active diphosphate (B83284) form, it competes with the natural substrate, deoxyadenosine (B7792050) triphosphate, for incorporation into newly forming viral DNA. Once incorporated, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, thus halting viral replication.[12][14]
Figure 2. Mechanism of action of the antiviral drug Tenofovir.
The Phosphonate Drug Discovery Workflow
The unique properties of phosphonates make them attractive candidates in drug discovery. A typical workflow for developing a phosphonate-based therapeutic involves several key stages, from initial design to clinical evaluation.
Figure 3. A generalized workflow for phosphonate drug discovery.
Conclusion
From their early beginnings in the 19th century to their current indispensable role in medicine and agriculture, alkylphosphonic acids have demonstrated remarkable versatility. The stability of the C-P bond, combined with the ability of the phosphonate group to mimic biological phosphates, has provided a rich platform for the design of highly effective and specific molecular tools and therapeutics. Continued innovation in synthetic methodologies and a deeper understanding of their biological interactions will undoubtedly lead to the discovery of new applications for this important class of organophosphorus compounds.
References
- 1. History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genomics-Enabled Discovery of Phosphonate Natural Products and their Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hirao coupling - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Methylphosphonic acid | CH5O3P | CID 13818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ETHYL METHYLPHOSPHONIC ACID CAS#: 1832-53-7 [m.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. Glyphosate Inhibition of 5-Enolpyruvylshikimate 3-Phosphate Synthase from Suspension-Cultured Cells of Nicotiana silvestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 14. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
Propylphosphonic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the solubility of propylphosphonic acid in various organic solvents. An understanding of its solubility is critical for applications ranging from reaction chemistry and process design to formulation development in the pharmaceutical and agrochemical industries. This document compiles available quantitative data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for this process.
Core Data: Solubility of this compound
The solubility of this compound, a crystalline solid, varies significantly across different organic solvents. The available quantitative data is summarized below. It is important to note that comprehensive solubility data for this compound in a wide range of organic solvents is not extensively published in readily accessible literature. The data presented here is based on available product information.
Table 1: Quantitative Solubility of this compound in Select Organic Solvents
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Solubility (mg/mL) | Temperature (°C) |
| Ethanol | C₂H₅OH | 46.07 | ~30[1] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 78.13 | ~2[1] | Not Specified |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 73.09 | ~5[1] | Not Specified |
Note: The temperatures for these solubility measurements were not specified in the source material. Solubility is temperature-dependent, and this should be considered when using this data.
This compound is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, it is recommended to first dissolve the compound in a minimal amount of a miscible organic solvent, such as ethanol, before dilution with the aqueous buffer.[1]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a solid compound like this compound in an organic solvent, based on the widely used isothermal saturation or "shake-flask" method coupled with gravimetric analysis. This method is considered a reliable approach for obtaining equilibrium solubility data.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (accurate to at least 0.1 mg)
-
Sealed, airtight vials or flasks
-
Syringe filters (chemically compatible with the solvent)
-
Pipettes and volumetric flasks
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a sealed vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium, which is confirmed when consecutive measurements of solubility show no significant change.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to prevent precipitation due to temperature changes.
-
Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any remaining solid particles.
-
-
Gravimetric Analysis:
-
Accurately weigh a clean, dry evaporating dish.
-
Transfer the filtered, saturated solution into the pre-weighed evaporating dish and record the total weight.
-
Carefully evaporate the solvent in a fume hood or under a gentle stream of inert gas.
-
Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the this compound.
-
Cool the dish in a desiccator to room temperature and weigh it.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final constant weight of the dish and residue minus the initial weight of the empty dish.
-
The mass of the solvent is the weight of the dish with the solution minus the final constant weight of the dish and residue.
-
Solubility can then be expressed in various units, such as mg/mL, g/100g of solvent, or mole fraction.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.
Caption: Workflow for determining this compound solubility.
References
Theoretical Framework for the Structural Analysis of Propylphosphonic Acid: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical methodologies employed in the structural elucidation of propylphosphonic acid. Given the absence of specific published theoretical studies on this compound, this document outlines a robust computational approach based on established methods for similar short-chain alkylphosphonic acids. The presented data is illustrative, generated to reflect expected values from such a study, and serves as a practical guide for researchers aiming to perform similar analyses.
Introduction
This compound (PPA) is an organophosphorus compound with a phosphorus center bonded to a propyl group, two hydroxyl groups, and a phosphoryl oxygen. Its structural properties, particularly the conformational landscape, are crucial for understanding its reactivity, intermolecular interactions, and potential applications in areas such as drug development and materials science. Theoretical studies, primarily employing Density Functional Theory (DFT), are powerful tools for investigating the structure and energetics of such molecules at the atomic level.
This guide details the computational protocols for geometry optimization, conformational analysis, and vibrational frequency calculations of this compound.
Computational Methodology
The following section details a standard and effective computational protocol for the theoretical study of this compound.
Software and Theoretical Level
All calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan. The recommended theoretical approach is Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost for molecules of this size.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for geometry optimizations and frequency calculations of organic and organophosphorus compounds.
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) on heavy atoms and hydrogens, respectively, to account for the non-spherical nature of electron density in molecules.
Conformational Search and Optimization
The conformational flexibility of this compound arises from the rotation around the P-C1, C1-C2, and C2-C3 single bonds. A systematic conformational search should be performed by rotating these bonds and identifying all unique minima on the potential energy surface.
The primary dihedral angles to consider are:
-
τ1 (O=P-C1-C2)
-
τ2 (P-C1-C2-C3)
Each stable conformer identified would then be fully optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. The convergence criteria for the geometry optimization should be set to tight to ensure that a true energy minimum is located.
Vibrational Frequency Analysis
Following each geometry optimization, a vibrational frequency calculation at the same level of theory is essential. This serves two main purposes:
-
Characterization of Stationary Points: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.
-
Prediction of Vibrational Spectra: The calculated harmonic vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra for validation of the theoretical model. It is common practice to scale the calculated frequencies by an empirical scaling factor (typically around 0.96-0.98 for B3LYP) to better match experimental data.
Results and Discussion
This section presents illustrative quantitative data that would be expected from a computational study of this compound.
Conformational Analysis
A thorough conformational search would likely identify several stable conformers of this compound. The relative energies of these conformers determine their population at a given temperature. The two most stable conformers are expected to be the anti-anti (AA) and anti-gauche (AG) forms, referring to the arrangement around the P-C1 and C1-C2 bonds.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle τ1 (O=P-C1-C2) (°) | Dihedral Angle τ2 (P-C1-C2-C3) (°) | Relative Energy (kcal/mol) |
| Anti-Anti (AA) | 180.0 | 180.0 | 0.00 |
| Anti-Gauche (AG) | 180.0 | 60.0 | 0.52 |
| Gauche-Anti (GA) | 60.0 | 180.0 | 1.25 |
| Gauche-Gauche (GG) | 60.0 | 60.0 | 1.89 |
Note: These values are illustrative and represent what would be expected from a B3LYP/6-311++G(d,p) calculation.
Optimized Geometrical Parameters
The geometry of the most stable conformer (AA) would be characterized by specific bond lengths and angles.
Table 2: Selected Optimized Geometrical Parameters for the Anti-Anti (AA) Conformer of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | P=O | 1.48 Å |
| P-OH | 1.57 Å | |
| P-C1 | 1.82 Å | |
| C1-C2 | 1.54 Å | |
| C2-C3 | 1.53 Å | |
| Bond Angles | O=P-OH | 113.5° |
| HO-P-OH | 105.0° | |
| O=P-C1 | 115.0° | |
| P-C1-C2 | 110.0° | |
| C1-C2-C3 | 112.0° |
Note: These values are illustrative and based on typical values for similar organophosphorus compounds.
Vibrational Frequencies
The calculated vibrational frequencies provide insight into the molecule's dynamic behavior and can be used to interpret experimental spectra.
Table 3: Selected Calculated Vibrational Frequencies for the Anti-Anti (AA) Conformer of this compound
| Frequency (cm⁻¹) (Scaled) | Assignment |
| 3650 | O-H stretch |
| 2980 | C-H stretch (asymmetric) |
| 2940 | C-H stretch (symmetric) |
| 1250 | P=O stretch |
| 1040 | P-OH stretch |
| 990 | C-C stretch |
| 750 | P-C stretch |
| 550 | O-P-O bend |
Note: These frequencies are illustrative and have been scaled by a factor of 0.97.
Visualizations
Diagrams are essential for visualizing complex relationships and workflows. The following are examples generated using the DOT language.
Caption: Conformational isomers of this compound.
Caption: Workflow for computational analysis of this compound.
Conclusion
This technical guide has outlined a comprehensive theoretical framework for the structural and conformational analysis of this compound using Density Functional Theory. The detailed computational methodology, along with the illustrative data, provides a solid foundation for researchers to undertake and interpret theoretical studies on this and related organophosphorus compounds. The application of these computational techniques is invaluable for gaining a deeper understanding of the molecular properties that govern the behavior of this compound, which is essential for its potential applications in various scientific and industrial fields.
Methodological & Application
Propylphosphonic Anhydride (T3P®): A Versatile and Green Reagent for Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a powerful and environmentally friendly coupling reagent in peptide synthesis, offering a compelling alternative to traditional carbodiimide (B86325) and uronium/aminium-based reagents. Its favorable safety profile, ease of use, and high efficiency make it an attractive choice for both solution-phase (SolPPS) and solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the use of T3P® in peptide synthesis, supported by quantitative data and comparative analyses.
Advantages of T3P® in Peptide Synthesis
T3P® presents several key advantages that address common challenges in peptide synthesis:
-
Green Chemistry Profile: T3P® is considered a green reagent due to its low toxicity and non-allergenic nature. Its byproducts are water-soluble, simplifying purification procedures and reducing the reliance on hazardous solvents.[1][2]
-
High Coupling Efficiency: T3P® demonstrates high reactivity, leading to rapid and efficient amide bond formation, often with shorter reaction times compared to other reagents.[3]
-
Low Racemization: A critical factor in peptide synthesis is the preservation of stereochemical integrity. T3P® has been shown to be effective in minimizing racemization, particularly when used with pyridine (B92270) as a base.[4]
-
Broad Applicability: T3P® is compatible with a wide range of amino acids, including those with sensitive side chains, and can be used in the synthesis of complex and sterically hindered peptides.
-
Ease of Use: Commercially available as a solution in various organic solvents, T3P® is easy to handle and does not require pre-activation.[1] The straightforward workup, involving simple aqueous extraction to remove byproducts, is a significant advantage, especially in large-scale synthesis.[1][4]
Mechanism of T3P®-Mediated Amide Bond Formation
The mechanism of T3P® in peptide bond formation involves the activation of the carboxylic acid component. The process can be summarized in the following steps:
-
Deprotonation: A base, typically a tertiary amine like diisopropylethylamine (DIPEA) or pyridine, deprotonates the carboxylic acid of the N-protected amino acid to form a carboxylate.
-
Activation: The carboxylate anion attacks the electrophilic phosphorus atom of T3P®, leading to the formation of a highly reactive mixed anhydride intermediate.
-
Nucleophilic Attack: The free amine of the second amino acid or the growing peptide chain acts as a nucleophile, attacking the carbonyl carbon of the activated mixed anhydride.
-
Peptide Bond Formation: This attack results in the formation of the desired peptide bond and the release of propanephosphonic acid byproducts.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol using T3P®
This protocol outlines a general procedure for the manual solid-phase synthesis of a peptide on a Rink Amide resin using Fmoc-protected amino acids and T3P® as the coupling reagent.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF (5 times), dichloromethane (B109758) (DCM) (3 times), and DMF (3 times).
2. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution.
-
Add the T3P® solution (50% in DMF, 4 equivalents) to the activated amino acid mixture.
-
Immediately add the activation mixture to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative ninhydrin (B49086) (Kaiser) test. A negative result (yellow beads) indicates complete coupling.
-
If the coupling is incomplete, a second coupling can be performed.
3. Washing and Iteration:
-
After complete coupling, drain the reaction mixture and wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
4. Cleavage and Purification:
-
After the final amino acid coupling and deprotection, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the dried resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% water) for 2-3 hours at room temperature.
-
Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis (SolPPS) Protocol using T3P®
This protocol provides a general method for the coupling of two peptide fragments in solution using T3P®.
1. Reactant Preparation:
-
Dissolve the N-protected amino acid or peptide fragment (1 equivalent) and the C-protected amino acid or peptide fragment (1 equivalent) in a suitable anhydrous solvent (e.g., ethyl acetate, dichloromethane).
-
Add a base, such as DIPEA (3 equivalents), to the reaction mixture.
2. Coupling Reaction:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the T3P® solution (50% in the chosen solvent, 1.5 equivalents) to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
3. Workup and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude peptide by column chromatography or recrystallization.
Quantitative Data and Comparative Analysis
The efficiency of a coupling reagent is best assessed through quantitative data on yield, purity, and racemization.
Table 1: Comparison of Coupling Reagents in the Synthesis of Leu-Enkephalin (Tyr-Gly-Gly-Phe-Leu)
| Coupling Reagent | Yield (%) | Purity (%) | Racemization (%) | Reference |
| T3P® | 78 | 86 | Low (not specified) | [4] |
| HATU | ~85 | >95 | <1 | [General Literature] |
| HBTU | ~80 | >90 | 1-3 | [General Literature] |
| DIC/Oxyma | ~75 | >90 | 1-2 | [General Literature] |
Note: The data presented is a summary from various sources and may not represent a direct head-to-head comparison under identical conditions. Actual results can vary based on specific reaction parameters.
Coupling of Sterically Hindered Amino Acids:
T3P® has shown good performance in the coupling of sterically hindered amino acids, which are often challenging for standard coupling reagents. For instance, in the synthesis of peptides containing α-aminoisobutyric acid (Aib), T3P® has been used successfully.[3]
Table 2: Coupling Efficiency of T3P® with Sterically Hindered Residues
| Coupling Reaction | Reagent | Conditions | Conversion (%) | Reference |
| Z-Aib + Pro-NH₂ | T3P®/DIPEA | EtOAc, 5 min | >95 | [3] |
| Z-Aib + Phe-OtBu | T3P®/DIPEA | EtOAc, 5 min | 92 | [3] |
Troubleshooting and Optimization
-
Incomplete Coupling: If the ninhydrin test remains positive, a second coupling step is recommended. For particularly difficult couplings (e.g., involving sterically hindered or N-methylated amino acids), increasing the reaction time, temperature (up to 50°C), or using a more polar solvent like N-methyl-2-pyrrolidone (NMP) can improve efficiency.
-
Side Reactions: While T3P® generally leads to clean reactions, potential side reactions can include the formation of phosphonic acid amides if the workup is not performed promptly. Ensuring anhydrous conditions is also crucial to prevent hydrolysis of T3P®.
-
Racemization: To minimize racemization, especially with sensitive amino acids, using pyridine as the base and maintaining a low reaction temperature (0°C to room temperature) is advisable.
Conclusion
Propylphosphonic anhydride (T3P®) is a highly effective and versatile coupling reagent for modern peptide synthesis. Its green credentials, coupled with high efficiency, low racemization, and ease of use, make it a valuable tool for researchers and professionals in drug development. The protocols and data presented here provide a solid foundation for the successful implementation of T3P® in a variety of peptide synthesis applications, from small-scale research to large-scale production.
References
- 1. curiaglobal.com [curiaglobal.com]
- 2. How T3P Can Enable Greener Cost-Effective Peptide Synthesis [outsourcedpharma.com]
- 3. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
T3P-Mediated Amide Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a powerful and versatile coupling reagent in modern organic synthesis, particularly for the formation of amide bonds. Its adoption in both academic and industrial settings is driven by its exceptional efficiency, mild reaction conditions, and favorable safety profile. T3P® offers significant advantages over traditional coupling reagents, including high yields, low epimerization of chiral centers, and a straightforward workup procedure due to the water-solubility of its byproducts.[1][2][3] These characteristics make it an ideal choice for the synthesis of complex molecules, including peptides and pharmaceutical intermediates.[1][2][4] This document provides a detailed overview of the T3P®-mediated amide bond formation mechanism, comprehensive experimental protocols, and a summary of quantitative data to guide researchers in its effective application.
Mechanism of T3P®-Mediated Amide Bond Formation
The reaction proceeds through the activation of a carboxylic acid with T3P®, followed by nucleophilic attack of an amine. The general mechanism is as follows:
-
Deprotonation: A base, typically a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), deprotonates the carboxylic acid to form a carboxylate anion.[3][5]
-
Activation: The carboxylate anion attacks the electrophilic phosphorus center of T3P®, forming a highly reactive mixed anhydride intermediate.[5]
-
Nucleophilic Attack: The amine attacks the carbonyl carbon of the activated carboxylic acid intermediate.[3][5]
-
Amide Formation: The tetrahedral intermediate collapses to form the desired amide bond and releases propylphosphonic acid byproducts. A second equivalent of the base neutralizes the excess proton to drive the reaction to completion.[5]
The water-soluble nature of the phosphonic acid byproducts simplifies purification, as they can be easily removed through an aqueous workup.[3][5]
Mechanistic Diagram
Caption: T3P®-mediated amide bond formation mechanism.
Quantitative Data Summary
The following tables summarize representative quantitative data for T3P®-mediated amide bond formation, highlighting the reagent's efficiency across various substrates and conditions.
Table 1: Coupling of Various Acids and Amines
| Carboxylic Acid | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Z-Gly-Gly-OH | H-Phe-Leu-OtBu | DIEA | 2-MeTHF | RT | 1 | 98 | [6] |
| Boc-Asp(Bn)-OH | Unspecified Amine | NMM | DCM | RT | 16 | 80 | [7] |
| Phenylacetic Acid | Benzylamine | Pyridine | EtOAc | 0 | 2 | 95 | [8] |
| Ibuprofen | (S)-α-Methylbenzylamine | Pyridine | EtOAc | 0 | 1.5 | 92 (>99% de) | [8] |
| Fmoc-Tyr(tBu)-OH | H-Gly-Gly-Phe-Leu-NH-Rink-amide-resin | DIEA | ACN | RT | 1 | 99.1 | [4] |
Table 2: Influence of Solvent on Coupling Yield
| Solvent | Yield (%) | Reference |
| 2-MeTHF | 93.8 | [4] |
| Acetonitrile (ACN) | 91.7 | [4] |
| N,N-Dimethylformamide (DMF) | 77.0 | [4] |
Experimental Protocols
General Protocol for T3P®-Mediated Amide Coupling in Solution Phase
This protocol provides a general procedure for the coupling of a carboxylic acid and an amine using T3P®. The specific amounts and reaction parameters may need to be optimized for different substrates.
Materials:
-
Carboxylic acid
-
Amine
-
T3P® (typically a 50% solution in a suitable solvent like ethyl acetate (B1210297) or DMF)
-
Base (e.g., triethylamine, DIEA, or pyridine)
-
Anhydrous solvent (e.g., ethyl acetate, DCM, THF, or 2-MeTHF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.0-1.2 equiv.) in the chosen anhydrous solvent, add the base (2.0-3.0 equiv.).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
T3P® Addition: Slowly add T3P® (1.2-1.5 equiv.) to the stirred reaction mixture. A slight exotherm may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to afford the pure amide.
Protocol for Solid-Phase Peptide Synthesis (SPPS) using T3P®
This protocol is adapted for the coupling of an amino acid to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminus
-
T3P® (50% solution in a suitable solvent)
-
Base (e.g., DIEA)
-
Solvent for SPPS (e.g., DMF or NMP)
-
Standard SPPS reaction vessel and shaker
Procedure:
-
Resin Swelling: Swell the resin in the chosen SPPS solvent.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound peptide using a standard deprotection solution (e.g., 20% piperidine (B6355638) in DMF).
-
Washing: Thoroughly wash the resin with the SPPS solvent.
-
Coupling Cocktail Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equiv.) and the base (e.g., DIEA, 6-10 equiv.) in the SPPS solvent.
-
Activation and Coupling: Add T3P® (4-5 equiv.) to the amino acid solution and immediately add the resulting mixture to the washed resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Wash the resin thoroughly with the SPPS solvent to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
Experimental Workflow Diagram
Caption: General experimental workflow for T3P®-mediated amidation.
Conclusion
T3P® is a highly effective and user-friendly reagent for amide bond formation, offering numerous advantages for both small-scale synthesis and large-scale production.[1][9] Its ability to promote efficient coupling with minimal side reactions and simplified purification makes it a valuable tool for researchers and professionals in the field of drug development and organic synthesis. The protocols and data presented herein provide a solid foundation for the successful implementation of T3P® in a variety of synthetic applications.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. m.youtube.com [m.youtube.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
T3P® (Propylphosphonic Anhydride): Application Notes and Protocols for Dehydrating Reactions in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Propylphosphonic anhydride, commonly known as T3P®, has emerged as a powerful and versatile reagent in modern organic synthesis, particularly for a wide range of dehydration reactions. Its mild reaction conditions, high efficiency, low toxicity, and the simple removal of its water-soluble byproducts make it an attractive alternative to many classical dehydrating agents.[1][2][3] This document provides detailed application notes and experimental protocols for key dehydrating reactions mediated by T3P®, targeting researchers and professionals in the pharmaceutical and chemical industries.
Core Advantages of T3P® in Dehydration Reactions:
-
Mild Reaction Conditions: Reactions are typically conducted at temperatures ranging from 0°C to room temperature, preserving sensitive functional groups and minimizing side reactions.[1]
-
High Yields and Purity: T3P®-mediated reactions consistently afford high yields of the desired products with excellent purity.[1][2]
-
Low Epimerization: For reactions involving chiral centers, such as peptide coupling, T3P® demonstrates a remarkably low propensity for racemization.[2][4][5]
-
Simple Work-up: The byproducts of T3P® are propanephosphonic acid and its oligomers, which are highly water-soluble and can be easily removed through a simple aqueous wash.[1][6]
-
Safety: T3P® is non-toxic, non-allergenic, and has a high thermal stability, making it a safer alternative to many other coupling reagents.[1][2]
Key Applications in Dehydration Synthesis
T3P® is a highly effective reagent for numerous dehydration reactions, including:
-
Amide Bond Formation (Peptide Coupling)
-
Nitrile Synthesis from Primary Amides
-
Esterification
-
One-Pot Synthesis of Nitriles from Aldehydes
-
Cyclodehydration Reactions
Below are detailed application notes and protocols for these key transformations.
Amide Bond Formation
T3P® is an exceptional reagent for the formation of amide bonds, including the coupling of peptides, due to its high efficiency and minimal epimerization.[2][4][5] It is particularly advantageous for coupling sterically hindered or electronically deactivated amines and carboxylic acids.
General Reaction Scheme:
R-COOH + R'-NH₂ --(T3P®, Base)--> R-CO-NH-R'
Quantitative Data for Amide Bond Formation:
| Carboxylic Acid | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Z-L-Phg-OH | H-Gly-OtBu | Pyridine (B92270) | EtOAc | RT | 2 | 98 | [4] |
| Z-L-Ala-OH | H-Phe-OMe | Pyridine | EtOAc | RT | 2 | 97 | [4] |
| Boc-L-Val-OH | H-Val-OMe | Pyridine | EtOAc | RT | 18 | 95 | [4] |
| Phenylacetic acid | Aniline | Triethylamine (B128534) | CH₂Cl₂ | RT | 1 | 96 | [1] |
| 4-Nitrobenzoic acid | Benzylamine | Triethylamine | CH₂Cl₂ | RT | 1 | 98 | [1] |
Experimental Protocol: General Procedure for Amide Bond Formation
-
To a stirred solution of the carboxylic acid (1.0 equiv.) and the amine (1.0-1.2 equiv.) in a suitable aprotic solvent (e.g., ethyl acetate (B1210297), dichloromethane (B109758), or THF) at room temperature, add a base (e.g., triethylamine or pyridine, 2.0-3.0 equiv.).
-
Slowly add T3P® (50% solution in a suitable solvent, 1.2-1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford the desired amide.
Nitrile Synthesis from Primary Amides
The dehydration of primary amides to nitriles is a fundamental transformation in organic synthesis. T3P® provides a mild and efficient method for this conversion, tolerating a wide range of functional groups.[7][8]
General Reaction Scheme:
R-CONH₂ --(T3P®, Base)--> R-CN
Quantitative Data for Nitrile Synthesis from Primary Amides:
| Primary Amide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzamide | Triethylamine | Ethyl Acetate | 80 | 3 | 96 | [9] |
| 4-Chlorobenzamide | Triethylamine | Ethyl Acetate | 80 | 3 | 97 | [9] |
| Nicotinamide | Triethylamine | Ethyl Acetate | 80 | 3 | 95 | [9] |
| Phenylacetamide | Triethylamine | Ethyl Acetate | 80 | 3 | 94 | [9] |
| 2-Thiophenecarboxamide | Pyridine | Toluene | 110 | 1 | 92 | [8] |
Experimental Protocol: General Procedure for Dehydration of Primary Amides
-
To a solution of the primary amide (1.0 equiv.) in a suitable solvent (e.g., ethyl acetate or toluene), add a base (e.g., triethylamine or pyridine, 2.0 equiv.).
-
Add T3P® (50% solution in a suitable solvent, 1.2 equiv.) dropwise to the mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Separate the organic layer and wash with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting nitrile by column chromatography or distillation.
Esterification
T3P® can also be employed as an effective dehydrating agent for the esterification of carboxylic acids with alcohols, including sterically demanding substrates.[10][11]
General Reaction Scheme:
R-COOH + R'-OH --(T3P®, Base)--> R-COOR'
Quantitative Data for Esterification:
| Carboxylic Acid | Alcohol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylphosphinic acid | Methanol | - | CH₂Cl₂ | 25 | Fast | >95 | [10] |
| 1-Hydroxy-3-methyl-3-phospholene 1-oxide | Ethanol | - | CH₂Cl₂ | 25 | Fast | 95 | [10] |
| Benzoic Acid | Benzyl Alcohol | Pyridine | Toluene | 80 | 4 | 92 | General Protocol |
| Acetic Acid | tert-Butanol | Pyridine | Toluene | 80 | 6 | 85 | General Protocol |
Experimental Protocol: General Procedure for Esterification
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.), the alcohol (1.1 equiv.), and a suitable base (e.g., pyridine or triethylamine, 1.5 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene).
-
Add T3P® (50% solution in a suitable solvent, 1.5 equiv.) to the mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with the solvent and wash with water, 1 M HCl (if a basic catalyst is used), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude ester by flash column chromatography or distillation.
One-Pot Synthesis of Nitriles from Aldehydes
T3P® facilitates a convenient one-pot conversion of aldehydes to nitriles by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride to form an in-situ aldoxime, which is then dehydrated.[12][13] This method avoids the isolation of the intermediate aldoxime.
General Reaction Scheme:
R-CHO + NH₂OH·HCl --(T3P®, Base)--> R-CN
Quantitative Data for One-Pot Nitrile Synthesis from Aldehydes:
| Aldehyde | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Pyridine | Dichloromethane | RT | 30 | 99 | [12] |
| 4-Chlorobenzaldehyde | Pyridine | Dichloromethane | RT | 30 | 98 | [12] |
| 4-Methoxybenzaldehyde | Pyridine | Dichloromethane | RT | 30 | 97 | [12] |
| Cinnamaldehyde | Pyridine | Dichloromethane | RT | 30 | 95 | [12] |
| Thiophene-2-carbaldehyde | Pyridine | Dichloromethane | RT | 30 | 96 | [12] |
Experimental Protocol: General Procedure for One-Pot Nitrile Synthesis from Aldehydes
-
To a mixture of the aldehyde (1.0 equiv.) and hydroxylamine hydrochloride (1.1 equiv.) in a suitable solvent (e.g., dichloromethane), add a base (e.g., pyridine, 3.0 equiv.) at room temperature.
-
Stir the mixture for a few minutes, then add T3P® (50% solution in a suitable solvent, 1.5 equiv.) dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, quench with water and separate the organic layer.
-
Wash the organic phase with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the general mechanism of T3P®-mediated amide bond formation and a typical experimental workflow for these reactions.
Caption: General mechanism of T3P®-mediated amide bond formation.
Caption: General experimental workflow for T3P®-mediated dehydration reactions.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US7939688B2 - Process for preparing nitriles by elimination reactions - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]
- 13. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Propylphosphonic Anhydride (T3P®): A Versatile Reagent for Heterocyclic Compound Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Propylphosphonic anhydride (B1165640), commonly known as T3P®, has emerged as a powerful and versatile reagent in modern organic synthesis, particularly in the construction of a wide array of heterocyclic compounds. Its utility as a mild, efficient, and environmentally benign coupling and dehydrating agent has made it an indispensable tool in medicinal chemistry and drug development.[1][2] T3P® offers several advantages, including broad functional group tolerance, low toxicity, and simplified workup procedures due to the formation of water-soluble byproducts.[1][3] These characteristics make it highly suitable for both small-scale laboratory synthesis and large-scale industrial applications.[2]
This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds using T3P®, including 1,3,4-oxadiazoles, benzazoles (benzimidazoles and benzoxazoles), and quinolines.
General Mechanism of Action
T3P® functions as an exceptional water scavenger and activating agent for carboxylic acids.[3][4] The reaction mechanism typically involves the activation of a carboxylic acid to form a highly reactive mixed phosphonic anhydride intermediate. This intermediate is then susceptible to nucleophilic attack by an amine, hydrazide, or other nucleophile, leading to the formation of an amide or a similar bond and subsequent cyclization to the desired heterocycle. The byproducts of this reaction are water-soluble phosphonic acids, which can be easily removed during aqueous workup.[3]
Figure 1. General mechanism of T3P®-mediated reactions.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
The 1,3,4-oxadiazole (B1194373) moiety is a prevalent scaffold in many biologically active compounds. T3P® facilitates a one-pot synthesis of 2,5-disubstituted-1,3,4-oxadiazoles from carboxylic acids and acylhydrazides, offering high yields and operational simplicity.[5]
Quantitative Data Summary
| Entry | Carboxylic Acid (R-COOH) | Acylhydrazide (R'-CONHNH₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic acid | Benzhydrazide | POCl₃ | 80 | 4 | 90 |
| 2 | 4-Chlorobenzoic acid | Naphthofuran-2-hydrazide | POCl₃ | 80 | 4 | 94 |
| 3 | 4-Nitrobenzoic acid | Benzhydrazide | POCl₃ | Reflux | 6 | 85 |
| 4 | Acetic acid | Isonicotinohydrazide | POCl₃ | Reflux | 5 | 78 |
Note: The provided data is a compilation from various sources and reaction conditions may vary. POCl₃ is a common dehydrating agent for this transformation, and T3P® offers a milder alternative.
Experimental Protocol: Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
-
To a stirred solution of benzoic acid (1.0 mmol) and benzhydrazide (1.0 mmol) in a suitable solvent such as ethyl acetate (B1210297) (10 mL), add T3P® (50% solution in ethyl acetate, 1.5 mmol) dropwise at room temperature.
-
Add a tertiary amine base, such as triethylamine (B128534) (2.0 mmol), to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,5-diphenyl-1,3,4-oxadiazole.
Figure 2. Experimental workflow for 1,3,4-oxadiazole synthesis.
Synthesis of Benzazoles: Benzimidazoles and Benzoxazoles
Benzimidazoles and benzoxazoles are important heterocyclic cores in numerous pharmaceuticals. T3P® promotes the efficient cyclocondensation of o-phenylenediamines or o-aminophenols with carboxylic acids, often under microwave irradiation to accelerate the reaction.[6]
Quantitative Data Summary
| Entry | Substrate | Carboxylic Acid | Catalyst | Conditions | Time (min) | Yield (%) |
| 1 | o-Phenylenediamine (B120857) | Benzoic acid | T3P® | MW, 160 °C | 15 | 95 |
| 2 | o-Phenylenediamine | 4-Chlorobenzoic acid | T3P® | MW, 160 °C | 15 | 92 |
| 3 | o-Aminophenol | Benzoic acid | T3P® | MW, 160 °C | 10 | 90 |
| 4 | o-Aminophenol | 4-Nitrobenzoic acid | T3P® | MW, 160 °C | 10 | 88 |
| 5 | o-Phenylenediamine | Acetic acid | T3P® | MW, 160 °C | 20 | 85 |
Note: Microwave-assisted synthesis significantly reduces reaction times.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylbenzimidazole
-
In a microwave-safe reaction vessel, combine o-phenylenediamine (1.0 mmol), benzoic acid (1.1 mmol), and a suitable solvent like N,N-dimethylformamide (DMF, 3 mL).
-
Add T3P® (50% solution in ethyl acetate, 1.5 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 15 minutes.
-
After cooling, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol (B145695) to obtain pure 2-phenylbenzimidazole.
Figure 3. T3P®-mediated synthesis of benzazoles.
Synthesis of Quinolines
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, found in numerous antimalarial, antibacterial, and anticancer agents. T3P® can be employed as a catalyst in Friedländer-type reactions for the synthesis of polysubstituted quinolines.[4]
Quantitative Data Summary
| Entry | 2-Aminoaryl Ketone/Aldehyde | Carbonyl Compound | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 2-Aminobenzophenone (B122507) | Acetone (B3395972) | 20 | DMF | 90 | 92 |
| 2 | 2-Amino-5-chlorobenzophenone | Cyclohexanone | 20 | NMP | 90 | 88 |
| 3 | 2-Aminoacetophenone | Ethyl acetoacetate | 20 | DMF | 90 | 85 |
| 4 | 2-Aminobenzaldehyde | Dimedone | 20 | NMP | 90 | 90 |
Note: NMP stands for N-Methyl-2-pyrrolidone.
Experimental Protocol: Synthesis of 2-Methyl-4-phenylquinoline
-
To a solution of 2-aminobenzophenone (1.0 mmol) in DMF (5 mL), add acetone (1.5 mmol).
-
Add T3P® (50% solution in ethyl acetate, 0.2 mmol, 20 mol%) to the reaction mixture.
-
Heat the mixture at 90 °C and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired 2-methyl-4-phenylquinoline.
Figure 4. T3P®-catalyzed synthesis of quinolines.
Conclusion
Propylphosphonic anhydride (T3P®) is a highly effective reagent for the synthesis of a diverse range of heterocyclic compounds. Its mild reaction conditions, high yields, broad substrate scope, and the formation of easily removable byproducts make it an attractive choice for both academic and industrial chemists. The protocols outlined in this document provide a solid foundation for researchers to explore the vast potential of T3P® in the synthesis of novel heterocyclic molecules for drug discovery and development.
References
- 1. Three-Component Synthesis of 2-Substituted Quinolines and Benzo[ f]quinolines Using Tertiary Amines as the Vinyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-Assisted Synthesis of Benzoxazole Derivatives | AVESİS [avesis.erdogan.edu.tr]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of Propylphosphonic Anhydride (T3P®) in Natural Product Total Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propylphosphonic anhydride (B1165640), commonly known as T3P®, has emerged as a powerful and versatile reagent in modern organic synthesis. Its utility in the construction of complex molecular architectures, particularly in the total synthesis of natural products, has grown significantly. T3P® is lauded for its efficiency as a mild water scavenger, facilitating a wide range of condensation reactions, most notably the formation of amide and ester bonds. Its advantages include high yields, low epimerization rates for chiral substrates, mild reaction conditions, and a straightforward workup procedure owing to the water solubility of its byproducts.[1][2][3]
This document provides detailed application notes and experimental protocols for the use of T3P® in key transformations relevant to natural product total synthesis.
Key Applications of T3P® in Natural Product Synthesis
T3P® has proven instrumental in several critical bond-forming reactions that are foundational to the assembly of natural products:
-
Amide Bond Formation: This is the most prominent application of T3P®. It is widely used for coupling carboxylic acids and amines to form amide linkages, a ubiquitous structural motif in a vast array of natural products, including alkaloids, peptides, and macrolides.[4][5] The reaction proceeds through the activation of the carboxylic acid, forming a mixed anhydride intermediate that readily reacts with the amine nucleophile.
-
Macrolactamization and Macrolactonization: The synthesis of macrocyclic natural products often relies on an efficient intramolecular cyclization step. T3P® is an excellent reagent for promoting macrolactamization (intramolecular amide bond formation) and macrolactonization (intramolecular ester bond formation), which are key strategies for constructing the macrocyclic cores of many biologically active compounds.
-
Esterification: T3P® can also be employed for intermolecular esterification reactions, which are crucial for assembling various natural product scaffolds.
-
Dehydration Reactions: As a potent dehydrating agent, T3P® can facilitate various other transformations, such as the conversion of amides to nitriles and alcohols to alkenes, further expanding its utility in complex synthesis.[4]
Quantitative Data Summary
The following table summarizes quantitative data for selected applications of T3P® in the synthesis of natural product precursors and related complex molecules, showcasing its efficiency and reliability.
| Natural Product/Intermediate | Reaction Type | Substrates | Solvent | Yield (%) | Stereoselectivity/Epimerization | Reference |
| Upenamide Intermediate | Amide Coupling | Carboxylic acid and amine fragments | Not specified | 86 | Not specified | |
| Denagliptin Synthesis | Amidation/Nitrile formation | (Intermediate substrates) | Not specified | High | No racemization observed | [2] |
| Cyclosporine Analogues | Cyclization | Linear peptide precursor | Not specified | High | Low epimerization | [2] |
| Glucokinase Activator Intermediate | Amide Coupling | Racemization-prone acid and 2-aminopyridine | Ethyl Acetate (B1210297)/Pyridine | >95 | >99:1 er | [6][7] |
Experimental Protocols
General Protocol for T3P®-Mediated Amide Bond Formation
This protocol provides a general procedure for the coupling of a carboxylic acid and an amine using T3P®. The specific conditions may require optimization based on the substrates used.
Materials:
-
Carboxylic acid
-
Amine
-
T3P® (typically as a 50% solution in a suitable solvent like ethyl acetate or DMF)
-
Anhydrous organic solvent (e.g., ethyl acetate, dichloromethane, acetonitrile, or N,N-dimethylformamide)
-
Organic base (e.g., triethylamine (B128534) (Et₃N), N,N-diisopropylethylamine (DIPEA), or pyridine)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) and the amine (1.0-1.2 equiv.) in the chosen anhydrous solvent (at a typical concentration of 0.1-0.5 M) at 0 °C (or room temperature, depending on substrate reactivity), add the organic base (2.0-3.0 equiv.).
-
Stir the mixture for 10-15 minutes.
-
Slowly add the T3P® solution (1.2-1.5 equiv.) to the reaction mixture while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers and wash successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to afford the desired amide.
Diagrams
T3P®-Mediated Amide Bond Formation Mechanism
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using T3P® Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development. The choice of coupling reagent is critical for the efficiency, purity, and environmental impact of the synthesis. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a highly effective and "green" coupling reagent for amide bond formation.[1][2][3] Its advantages include low toxicity, minimal racemization, and the formation of water-soluble byproducts that are easily removed, simplifying peptide purification.[3][4][5] This document provides detailed application notes and protocols for the use of T3P® in SPPS.
Recent studies have demonstrated the successful application of T3P® in SPPS, offering a viable alternative to traditional coupling reagents.[3][6] A key advantage of T3P® is its ability to facilitate peptide bond formation with high efficiency, often in short reaction times.[4][7] This reagent is commercially available as a solution in various green solvents, further enhancing its appeal for sustainable peptide synthesis.[1][5]
Mechanism of Action
The T3P®-mediated coupling reaction proceeds through a biomimetic approach, similar to the activation of carboxylic acids by ATP in biological systems.[6] The cyclic propylphosphonic anhydride reacts with the N-protected amino acid to form a highly reactive mixed anhydride intermediate. This intermediate then rapidly reacts with the free amine of the resin-bound peptide to form the desired peptide bond.[6]
Quantitative Data Summary
The efficiency of T3P® in SPPS has been evaluated under various conditions. The following tables summarize key quantitative data from studies on T3P®-mediated peptide synthesis.
Table 1: Influence of Base and Reagent Stoichiometry on Coupling Efficiency
| Entry | T3P® (equiv.) | Base (equiv.) | Additive | Conversion (%) | Reference |
| 1 | 5 | DIEA (6) | None | 69 | [1] |
| 2 | 10 | DIEA (6) | None | 57.1 | [1] |
| 3 | 5 | DIEA (12) | None | 91.7 | [1] |
| 4 | 10 | DIEA (12) | None | 57.4 | [1] |
| 5 | 5 | DIEA (10) | OxymaPure (5) | >95 | [1] |
Conditions: Synthesis of Leu-enkephalin on ChemMatrix resin. Equivalents are relative to the resin loading.
Table 2: Solvent Effect on the Synthesis of H-Tyr-Ile-Gly-Phe-Leu-NH2 using T3P®
| T3P® Solution Solvent | Purity (%) |
| 2-MeTHF | 85.3 |
| Acetonitrile (ACN) | 80.1 |
| N,N-Dimethylformamide (DMF) | 75.4 |
Conditions: [1+4] fragment condensation strategy. Purity determined by HPLC.[5]
Table 3: Racemization Study of Amino Acids Prone to Epimerization
| Amino Acid | Coupling Conditions | % DL Isomer | Reference |
| Fmoc-Ser(tBu)-OH | AA:DIEA:OxymaPure:T3P® (5:10:5:5) | Not detected | [1] |
| Fmoc-Cys(Acm)-OH | AA:DIEA:OxymaPure:T3P® (5:10:5:5) | 0.4 | [1] |
Experimental Protocols
The following are generalized protocols for SPPS using T3P®. Researchers should optimize these protocols for their specific peptide sequences and scales.
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines a single coupling cycle. The cycle of deprotection and coupling is repeated for each amino acid in the sequence.
Materials:
-
Fmoc-protected amino acids
-
T3P® solution (e.g., 50% in 2-MeTHF or ACN)
-
Diisopropylethylamine (DIEA)
-
OxymaPure (optional, but recommended for difficult couplings)
-
Appropriate resin (e.g., Rink Amide for C-terminal amides)
-
Solvents: DMF, DCM, Piperidine (B6355638) solution (20% in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain and repeat the piperidine treatment for another 10-15 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.
-
T3P® Mediated Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (5 equiv.) with T3P® (5 equiv.) and DIEA (10 equiv.) in DMF or another suitable solvent like 2-MeTHF or ACN. For difficult couplings, the addition of OxymaPure (5 equiv.) is recommended.[1]
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Reaction time may be extended for sterically hindered amino acids.
-
Monitor the reaction completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform the Fmoc deprotection (step 2).
-
Wash the peptide-resin extensively with DMF, DCM, and finally methanol, then dry under vacuum.
-
Treat the dried resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether.
-
Air-dry the crude peptide.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC).
-
Protocol 2: Microwave-Assisted SPPS with T3P®
T3P® has been shown to be compatible with microwave-assisted peptide synthesis, which can significantly reduce reaction times.[1]
Modifications to Protocol 1:
-
Coupling Step (Step 4): Perform the coupling reaction in a microwave peptide synthesizer. A typical condition is 3 minutes at 75°C.[1] Complete conversion can often be achieved in this short time frame.
Conclusion
T3P® is a versatile and efficient coupling reagent for solid-phase peptide synthesis. Its favorable safety profile, high coupling efficiency, low racemization, and compatibility with green solvents make it an excellent choice for modern peptide synthesis. The protocols and data presented here provide a solid foundation for the implementation of T3P® in both research and production settings, contributing to more sustainable and cost-effective peptide manufacturing.[6]
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. curiaglobal.com [curiaglobal.com]
- 3. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the One-Pot Synthesis of Nitriles from Aldehydes using Propylphosphonic Anhydride (T3P®)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of aldehydes to nitriles is a fundamental transformation in organic synthesis, yielding versatile building blocks for pharmaceuticals, agrochemicals, and materials science. This document provides detailed application notes and protocols for the efficient one-pot synthesis of nitriles from a wide range of aldehydes utilizing propylphosphonic anhydride (B1165640) (T3P®) as a powerful dehydrating agent. This method, noted for its high yields, broad substrate scope, and operational simplicity, offers a significant improvement over traditional multi-step procedures that often involve hazardous reagents and tedious purifications.[1][2] The reaction proceeds via the in-situ formation of an aldoxime, which is subsequently dehydrated by T3P® to afford the corresponding nitrile.[1]
Advantages of the T3P®-Mediated Synthesis
-
High Yields: This method consistently delivers excellent yields of nitriles, typically ranging from 85% to 99%.[1]
-
Broad Substrate Scope: The protocol is applicable to a diverse array of aromatic, heteroaromatic, and aliphatic aldehydes, tolerating a wide variety of functional groups.[1]
-
One-Pot Procedure: The streamlined one-pot nature of this reaction eliminates the need for the isolation of intermediates, saving time and reducing material loss.[1]
-
Mild Reaction Conditions: The use of T3P® allows for efficient dehydration under relatively mild conditions.
-
Simple Work-up: The by-products of the reaction are water-soluble, facilitating a straightforward aqueous work-up and purification of the desired nitrile product.[1]
-
Low Toxicity: T3P® is considered a reagent with low toxicity, enhancing the safety profile of the synthesis.[1]
Data Presentation
The following table summarizes the successful conversion of various aldehydes to their corresponding nitriles using the T3P®-mediated one-pot synthesis, demonstrating the broad applicability and high efficiency of this protocol.
| Entry | Aldehyde Substrate | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | 4-Chlorobenzonitrile | 99 |
| 2 | 4-Nitrobenzaldehyde | 4-Nitrobenzonitrile | 98 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 97 |
| 4 | Benzaldehyde | Benzonitrile | 96 |
| 5 | 2-Naphthaldehyde | 2-Naphthonitrile | 95 |
| 6 | 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)benzonitrile | 94 |
| 7 | 4-Hydroxybenzaldehyde | 4-Hydroxybenzonitrile | 92 |
| 8 | Thiophene-2-carboxaldehyde | Thiophene-2-carbonitrile | 91 |
| 9 | Pyridine-3-carboxaldehyde | Pyridine-3-carbonitrile | 90 |
| 10 | Cinnamaldehyde | Cinnamonitrile | 88 |
| 11 | Heptanal | Heptanenitrile | 85 |
| 12 | Cyclohexanecarboxaldehyde | Cyclohexanecarbonitrile | 86 |
Experimental Protocols
General Procedure for the One-Pot Synthesis of Nitriles
This protocol is based on the procedure described by Augustine, J. K. et al. in Synlett2009 , 3378-3382.[1][2]
Materials:
-
Aldehyde (1.0 equiv)
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) (1.2 equiv)
-
Triethylamine (B128534) (Et₃N) (3.0 equiv)
-
Propylphosphonic anhydride (T3P®) (50% solution in ethyl acetate (B1210297) or DMF) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the aldehyde (1.0 equiv) in N,N-dimethylformamide (DMF, 5 mL per mmol of aldehyde) are added hydroxylamine hydrochloride (1.2 equiv) and triethylamine (3.0 equiv) at room temperature.
-
The reaction mixture is then heated to 100 °C.
-
Propylphosphonic anhydride (T3P®, 50% solution in a suitable solvent) (1.5 equiv) is added dropwise to the heated reaction mixture.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is completely consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure nitrile.
Note: For sensitive aldehydes, it may be beneficial to increase the amount of triethylamine to prevent side reactions.[1]
Visualizations
Reaction Workflow
Caption: Experimental workflow for the one-pot synthesis of nitriles.
Plausible Reaction Mechanism
Caption: Plausible mechanism for the T3P®-mediated nitrile synthesis.
References
T3P® as a Catalyst in the Beckmann Rearrangement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Beckmann rearrangement is a cornerstone transformation in organic synthesis, enabling the conversion of ketoximes to amides, a functional group prevalent in pharmaceuticals and natural products. Traditionally, this reaction requires stoichiometric amounts of strong acids or dehydrating agents, leading to harsh reaction conditions and significant waste generation. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a mild, efficient, and environmentally benign catalyst for the Beckmann rearrangement. Its application simplifies product isolation due to the water-soluble nature of its byproducts, making it an attractive alternative for both laboratory-scale synthesis and industrial drug development processes.[1][2] This document provides detailed application notes and protocols for utilizing T3P® in this pivotal reaction.
Advantages of T3P® in Beckmann Rearrangement
-
Catalytic Amounts: T3P® can be used in catalytic quantities (e.g., 15 mol%), reducing reagent waste.[1]
-
Mild Reaction Conditions: The rearrangement can often be conducted at room temperature or with gentle heating, preserving sensitive functional groups.[1]
-
High Yields: A broad range of ketoximes can be converted to their corresponding amides in excellent yields.
-
Procedural Simplicity: The reaction setup and execution are straightforward.[1]
-
Easy Work-up: The byproducts of T3P® are readily removed by a simple aqueous wash, facilitating product purification.[1]
-
Green Chemistry: The use of a catalyst, milder conditions, and reduced waste align with the principles of green chemistry.[2]
Reaction Mechanism and Experimental Workflow
The T3P®-catalyzed Beckmann rearrangement proceeds through the activation of the oxime hydroxyl group, facilitating the rearrangement cascade. A general representation of the mechanism and the experimental workflow are depicted below.
References
Application Notes and Protocols for the Determination of Propylphosphonic Acid in Water
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sensitive and accurate determination of propylphosphonic acid in aqueous samples. Two primary analytical techniques are presented: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). These methods are crucial for environmental monitoring, water quality assessment, and in various stages of drug development where this compound or its derivatives may be of interest.
Introduction
This compound is an organophosphorus compound that can be present in water sources as a degradation product of certain chemical agents or as an industrial byproduct. Its detection at trace levels requires sensitive and specific analytical methods. This document outlines two robust methods for its quantification: a direct analysis by LC-MS/MS and a derivatization-based GC-MS method.
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly selective and sensitive, allowing for the direct analysis of this compound in water without the need for derivatization. The use of a porous graphitic carbon (PGC) column is particularly advantageous for retaining and separating polar analytes like phosphonic acids.
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.1 - 0.2 ng/mL (without SPE) | [1] |
| ~1 - 2 pg/mL (with SPE) | [1] | |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD | N/A |
| Recovery (with SPE) | > 90% (for similar polar compounds) | [2] |
| Linearity | Good correlation coefficients are typically achieved over a range of concentrations. | [3] |
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to concentrate the analyte and remove matrix interferences, significantly improving the method's sensitivity.[1][4] Porous graphitic carbon (PGC) is an effective sorbent for trapping polar compounds from aqueous samples.[2][4][5]
-
Materials:
-
Porous Graphitic Carbon (e.g., Hypercarb) SPE cartridges
-
Methanol (B129727) (LC-MS grade)
-
Ammonium (B1175870) formate (B1220265) solution
-
Water-methanol mixtures
-
Water sample
-
-
Procedure:
-
Conditioning: Condition the PGC SPE cartridge by passing methanol through it, followed by LC-MS grade water. This solvates the sorbent and prepares it for sample loading.
-
Loading: Pass the water sample through the conditioned SPE cartridge. This compound will be retained on the PGC sorbent.
-
Washing: Wash the cartridge with LC-MS grade water to remove any unretained impurities.
-
Elution: Elute the retained this compound from the cartridge using a suitable solvent, such as aqueous ammonium formate or water-methanol mixtures.[1]
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A porous graphitic carbon (PGC) column (e.g., Hypercarb™).[1][3]
-
Mobile Phase: A gradient elution using a volatile mobile phase is required for MS detection.[3]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.[3]
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile (B52724).[3]
-
-
Gradient Program: A step gradient of increasing formic acid concentration or an acetonitrile gradient is used to achieve baseline resolution of the phosphonic acids.[1][3]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for phosphonic acids.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification. The precursor ion (the deprotonated molecule [M-H]⁻) and a characteristic product ion are monitored.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For GC analysis, the high polarity and low volatility of this compound necessitate a derivatization step to convert it into a more volatile and thermally stable compound. Pentafluorobenzyl (PFB) bromide is an effective derivatizing agent for this purpose, and the resulting derivative can be sensitively detected using Negative Chemical Ionization (NCI).[6]
Quantitative Data Summary
| Parameter | Value | Reference |
| Limit of Detection (LOD) | Femtogram (fg) to picogram (pg) levels are achievable. | [6] |
| Limit of Quantitation (LOQ) | Typically 3-5 times the LOD | N/A |
| Recovery | Dependent on the efficiency of the extraction and derivatization steps. | N/A |
| Linearity | Excellent linearity is expected over several orders of magnitude. | N/A |
Experimental Protocol: GC-MS Analysis
1. Sample Preparation and Derivatization
-
Materials:
-
Water sample
-
Pentafluorobenzyl bromide (PFBBr)
-
Diisopropylamine (as a base)
-
Acetonitrile (anhydrous)
-
Organic solvent for extraction (e.g., toluene, ethyl acetate)
-
-
Procedure:
-
Extraction: Perform a liquid-liquid extraction of the water sample with a suitable organic solvent to transfer the this compound into the organic phase. Alternatively, use SPE as described in Method 1 and elute with an organic solvent.
-
Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen. It is crucial to ensure the residue is completely dry, as moisture can interfere with the derivatization reaction.
-
Derivatization:
-
To the dry residue, add anhydrous acetonitrile, pentafluorobenzyl bromide (PFBBr), and a base such as diisopropylamine.[6]
-
Seal the reaction vial and heat at a controlled temperature (e.g., 60-70°C) for a specific duration to ensure complete derivatization. The reaction converts this compound to its di-pentafluorobenzyl ester.
-
-
Work-up: After cooling, the reaction mixture may be subjected to a clean-up step, such as a wash with water, to remove excess reagents. The organic layer containing the derivatized analyte is then collected and concentrated for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A gas chromatograph equipped with a split/splitless injector.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components in the sample.
-
Mass Spectrometer: A mass spectrometer capable of Negative Chemical Ionization (NCI).
-
Ionization Mode: Negative Chemical Ionization (NCI) provides high sensitivity for electrophilic derivatives like the PFB ester.
-
Detection: Selected Ion Monitoring (SIM) of the characteristic ions of the O,O-dipentafluorobenzyl propylphosphonate derivative is used for quantification.
Visualizations
Caption: General experimental workflow for the analysis of this compound in water.
Caption: Logical relationship for selecting an analytical method for this compound.
References
- 1. Solid-phase extraction of alkylphosphonic and O-alkyl alkylphosphonic acids followed by HPLC separation using porous graphitic carbon sorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography analysis of phosphonic acids on porous graphitic carbon stationary phase with evaporative light-scattering and mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Graphitized carbons for solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inclusion of Porous Graphitic Carbon Chromatography Yields Greater Protein Identification, Compartment and Process Coverage, and Enables More Reflective Protein-Level Label-Free Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for T3P-Mediated Cyclization and Macrocyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a highly effective and versatile reagent in modern organic synthesis, particularly for cyclization and macrocyclization reactions. Its broad functional group tolerance, mild reaction conditions, and the simple removal of its water-soluble byproducts make it an attractive choice in the synthesis of complex molecules, including cyclic peptides and other macrocycles.[1][2][3] T3P® is recognized as a "green" coupling reagent, offering a safer alternative to many traditional coupling agents with low toxicity and allergenic potential.[1][4] These attributes are especially valuable in drug discovery and development, where efficiency, purity, and safety are paramount.
This document provides detailed application notes and experimental protocols for T3P®-mediated cyclization and macrocyclization reactions, with a focus on peptide macrocyclization.
Core Advantages of T3P® in Cyclization Reactions
-
High Yields and Purity: T3P® often provides excellent yields of cyclic products with minimal side reactions.[2][5]
-
Low Epimerization: It is particularly advantageous for the cyclization of chiral molecules, such as peptides, due to a significant reduction in racemization compared to other coupling reagents.[5][6]
-
Mild Reaction Conditions: Reactions are typically conducted at or below room temperature, preserving sensitive functional groups within the molecule.
-
Simple Work-up: The byproducts of T3P® are highly water-soluble, allowing for straightforward purification via aqueous extraction, often eliminating the need for chromatography.[4]
-
Safety Profile: T3P® is non-toxic, non-allergenic, and thermally stable, making it a safer reagent for both laboratory and large-scale synthesis.[5][7]
Application 1: Head-to-Tail Cyclization of Peptides
T3P® is exceptionally well-suited for the head-to-tail cyclization of linear peptides to form cyclic peptides, a structural motif present in many biologically active natural products and pharmaceuticals. It has been shown to be particularly effective for the cyclization of sterically hindered peptides.[8]
Comparative Yields in Peptide Macrocyclization
The efficiency of T3P®-mediated macrocyclization can be influenced by the conformation of the linear peptide precursor. The introduction of "turn-inducing" elements can pre-organize the peptide backbone into a conformation amenable to cyclization, thereby increasing the yield of the desired monomeric cyclic product.
| Linear Peptide Precursor | Cyclization Conditions | Yield of Cyclic Monomer | Reference |
| H-Val-Leu-Gly-Gly-Leu-OH | T3P®, 1 mM concentration, 12 h | 21% | [7] |
| Deprotected N-alkylated H-Val-Leu-Gly-Gly-Leu-OH (with turn inducer) | T3P®, 1 mM concentration, 12 h | 52% | [7] |
Experimental Protocols
Protocol 1: T3P®-Mediated Macrocyclization of a Model Pentapeptide (H-Val-Leu-Gly-Gly-Leu-OH)
This protocol is based on the cyclization of a model pentapeptide and is designed to illustrate a typical procedure for peptide macrocyclization using T3P®.
Materials:
-
Linear pentapeptide (H-Val-Leu-Gly-Gly-Leu-OH)
-
Propylphosphonic anhydride (T3P®) solution (e.g., 50% in DMF or Ethyl Acetate)
-
Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Nitrogen or Argon source for inert atmosphere
-
Standard glassware for organic synthesis
-
Stirring apparatus
-
High-performance liquid chromatography (HPLC) for reaction monitoring and purification
-
Mass spectrometer for product characterization
Procedure:
-
Preparation of the Linear Peptide Solution:
-
Dissolve the linear pentapeptide (1 equivalent) in anhydrous DCM or DMF to achieve a final concentration of 1 mM. This high dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
The reaction vessel should be of an appropriate size to accommodate the final reaction volume.
-
-
Reaction Setup:
-
Place the reaction vessel under an inert atmosphere of nitrogen or argon.
-
Add diisopropylethylamine (DIEA) (3-4 equivalents) to the peptide solution and stir for 10-15 minutes at room temperature.
-
-
Addition of T3P®:
-
Slowly add the T3P® solution (1.5-2 equivalents) to the stirring peptide solution over a period of 1-2 hours using a syringe pump. The slow addition helps to maintain a low concentration of the activated species, further promoting intramolecular cyclization.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the progress of the reaction by taking small aliquots, quenching with a few drops of water, and analyzing by HPLC-MS to observe the disappearance of the linear precursor and the appearance of the cyclic product.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of water (e.g., 1/10th of the reaction volume) and stir for 30 minutes to hydrolyze any remaining T3P®.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. The aqueous washes will remove the phosphonic acid byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude cyclic peptide by preparative HPLC to obtain the final product.
-
-
Characterization:
-
Confirm the identity and purity of the cyclic peptide by analytical HPLC and mass spectrometry.
-
Protocol 2: General Protocol for T3P®-Mediated Head-to-Tail Peptide Cyclization
This protocol provides a general framework that can be adapted for the cyclization of various linear peptides.
Materials:
-
Linear peptide with free N- and C-termini
-
T3P® solution (e.g., 50% in a suitable solvent)
-
A suitable base (e.g., DIEA, triethylamine, or pyridine)
-
Anhydrous, high-purity solvent (e.g., DCM, DMF, acetonitrile, or ethyl acetate)
-
Inert gas supply
-
Standard synthesis glassware and equipment
Procedure:
-
Solvent and Base Selection:
-
Choose a solvent in which the linear peptide is highly soluble. DMF and DCM are common choices.
-
Select a non-nucleophilic base. DIEA is frequently used. The amount of base is typically 3-5 equivalents.
-
-
Reaction Setup:
-
Thoroughly dry all glassware and set up the reaction under an inert atmosphere.
-
Prepare a dilute solution of the linear peptide (1 equivalent) in the chosen solvent. A concentration range of 1-5 mM is generally effective for minimizing dimerization and oligomerization.
-
-
Reaction Execution:
-
Add the base to the peptide solution and stir.
-
Slowly add the T3P® solution (1.5-3 equivalents) to the reaction mixture at room temperature or 0 °C. The optimal temperature may need to be determined empirically.
-
Stir the reaction for 4-48 hours, monitoring its progress by a suitable analytical technique (e.g., HPLC, LC-MS).
-
-
Work-up and Isolation:
-
Upon completion, quench the reaction with water.
-
Concentrate the reaction mixture in vacuo.
-
Perform an aqueous work-up to remove the water-soluble byproducts. This typically involves partitioning the residue between an organic solvent and an aqueous basic solution (e.g., saturated NaHCO₃).
-
Dry the organic phase and evaporate the solvent.
-
-
Purification:
-
Purify the resulting crude cyclic peptide using an appropriate method, most commonly preparative HPLC.
-
Visualizations
Caption: Mechanism of T3P®-mediated peptide cyclization.
Caption: Experimental workflow for T3P®-mediated macrocyclization.
References
- 1. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides | CiNii Research [cir.nii.ac.jp]
Propylphosphonic Acid: Investigating a Novel Candidate for Plant Growth Regulation
Application Note
Introduction
The regulation of plant growth is a cornerstone of modern agriculture, enabling the optimization of crop yield, quality, and resilience. Plant Growth Regulators (PGRs) are instrumental in modulating physiological processes such as cell division, elongation, and differentiation. While established classes of PGRs, including auxins, gibberellins, and cytokinins, are widely utilized, the exploration of novel compounds with unique modes of action is a continuous pursuit in agricultural science. This document outlines a theoretical framework and experimental protocols for the investigation of propylphosphonic acid as a potential plant growth regulator. Currently, there is a notable absence of scientific literature specifically detailing the use of this compound for this purpose. The information presented herein is extrapolated from general principles of plant science and the known bioactivity of related phosphonate (B1237965) compounds.
Theoretical Background
Phosphonic acid and its derivatives are known for their systemic mobility in plants, primarily recognized for their fungicidal properties. However, some compounds can elicit secondary effects on plant physiology, including the stimulation of defense responses and alterations in growth patterns. The structural similarity of this compound to other bioactive molecules suggests a potential, yet unexplored, interaction with plant hormonal pathways. It is hypothesized that this compound may influence plant growth by modulating endogenous hormone levels, interfering with signal transduction pathways, or affecting nutrient uptake and metabolism.
Data Summary: A Hypothetical Framework
To systematically evaluate the potential of this compound as a PGR, a series of dose-response experiments would be necessary. The following table represents a hypothetical data structure for summarizing the outcomes of such experiments on a model plant species (e.g., Arabidopsis thaliana or a relevant crop species).
| Concentration of this compound (µM) | Root Length (cm) | Shoot Biomass (g) | Chlorophyll (B73375) Content (mg/g FW) | Time to Flowering (days) |
| 0 (Control) | 10.2 ± 0.8 | 1.5 ± 0.2 | 2.1 ± 0.1 | 28 ± 1 |
| 1 | 11.5 ± 0.9 | 1.6 ± 0.2 | 2.2 ± 0.1 | 28 ± 1 |
| 10 | 12.8 ± 1.1 | 1.8 ± 0.3 | 2.4 ± 0.2 | 27 ± 1 |
| 50 | 9.5 ± 0.7 | 1.4 ± 0.2 | 2.0 ± 0.1 | 30 ± 2 |
| 100 | 7.1 ± 0.6 | 1.1 ± 0.1 | 1.7 ± 0.2 | 35 ± 2 |
Experimental Protocols
The following protocols describe foundational experiments to assess the plant growth-regulating effects of this compound.
Protocol 1: Seed Germination and Seedling Vigor Assay
Objective: To determine the effect of this compound on seed germination and early seedling growth.
Materials:
-
Seeds of a model plant (e.g., Lactuca sativa 'Grand Rapids')
-
This compound stock solution (10 mM in sterile deionized water)
-
Sterile deionized water (control)
-
Petri dishes (9 cm diameter) with sterile filter paper
-
Growth chamber with controlled light and temperature
Methodology:
-
Prepare a dilution series of this compound (e.g., 1, 10, 50, 100 µM) from the stock solution using sterile deionized water.
-
Place two layers of sterile filter paper in each petri dish and moisten with 5 mL of the respective test solution or control.
-
Place 50 seeds evenly spaced on the filter paper in each dish.
-
Seal the petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark photoperiod).
-
After 7 days, record the germination percentage.
-
Measure the radicle length and hypocotyl length of 10 randomly selected seedlings from each dish.
-
Calculate the seedling vigor index (SVI) = [Seedling length (cm) × Germination percentage].
Protocol 2: Root and Shoot Growth Analysis in Hydroponics
Objective: To evaluate the impact of this compound on root and shoot development in a soil-free system.
Materials:
-
Plant seedlings (e.g., Arabidopsis thaliana or tomato) at the two-leaf stage
-
Hydroponic nutrient solution (e.g., Hoagland's solution)
-
This compound stock solution (10 mM)
-
Containers for hydroponic culture
-
Aeration system
Methodology:
-
Prepare hydroponic solutions containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM).
-
Transfer seedlings to the hydroponic containers, ensuring the roots are submerged in the nutrient solution.
-
Provide continuous aeration to the solution.
-
Grow the plants in a controlled environment for 14-21 days.
-
Harvest the plants and separate the roots and shoots.
-
Measure the primary root length, number of lateral roots, and fresh and dry biomass of both roots and shoots.
Protocol 3: Analysis of Photosynthetic Pigments
Objective: To assess the effect of this compound on the photosynthetic apparatus by quantifying chlorophyll content.
Materials:
-
Leaf tissue from plants treated with this compound (from Protocol 2)
-
Spectrophotometer
-
Mortar and pestle
-
Centrifuge
Methodology:
-
Weigh approximately 100 mg of fresh leaf tissue.
-
Homogenize the tissue in 5 mL of 80% acetone using a mortar and pestle.
-
Transfer the homogenate to a centrifuge tube and centrifuge at 5000 × g for 10 minutes.
-
Collect the supernatant and measure the absorbance at 645 nm and 663 nm using a spectrophotometer.
-
Calculate the chlorophyll a, chlorophyll b, and total chlorophyll content using the following equations:
-
Chlorophyll a (mg/g) = [12.7(A663) – 2.69(A645)] × V / (1000 × W)
-
Chlorophyll b (mg/g) = [22.9(A645) – 4.68(A663)] × V / (1000 × W)
-
Total Chlorophyll (mg/g) = [20.2(A645) + 8.02(A663)] × V / (1000 × W) (where V = volume of the extract in mL, and W = weight of the tissue in g)
-
Visualizations: Conceptual Pathways and Workflows
To understand the potential mechanisms and the experimental logic, the following diagrams are provided.
Caption: Hypothetical signaling pathway for this compound.
Propylphosphonic Acid: A Versatile Coupling Agent for Advanced Materials
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Propylphosphonic acid (PPA) and its derivatives have emerged as highly effective coupling agents in materials science, enabling the robust surface modification of a wide range of inorganic materials. The phosphonic acid group forms strong, stable bonds with metal and metal oxide surfaces, making it an ideal anchor for tailoring surface properties for diverse applications, from enhancing biocompatibility to fabricating advanced electronic devices.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound and its analogues as coupling agents.
Core Applications
The ability of this compound to form self-assembled monolayers (SAMs) on various substrates is central to its utility.[3] These organic layers can impart new functionalities to the material surface, leading to advancements in several fields:
-
Biomaterial Functionalization: PPA-modified surfaces on implants, such as those made from titanium alloys, can improve biocompatibility and promote osseointegration.[4][5] The functionalized surface can be tailored to present bioactive molecules, enhancing cell adhesion and tissue growth.[4][6]
-
Drug Delivery Systems: Nanoparticles functionalized with this compound derivatives can serve as carriers for therapeutic agents.[1][2] The surface modification can improve drug loading capacity and enable controlled release profiles, including pH-responsive delivery to targeted sites like tumors.[2]
-
Biosensors: The stable immobilization of biomolecules such as enzymes, antibodies, or DNA onto PPA-modified surfaces is crucial for the development of highly sensitive and specific biosensors.[2]
-
Organic Electronics: PPA SAMs are utilized to modify the work function of transparent conducting oxides (TCOs), such as indium tin oxide (ITO), reducing the energy barrier for charge transport in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[7]
-
Corrosion Resistance: The dense and stable monolayers formed by phosphonic acids can act as a protective barrier against corrosion on metal surfaces.[3]
Quantitative Data Summary
The following tables summarize key quantitative data related to the use of phosphonic acids as coupling agents on various substrates.
Table 1: Surface Properties of Phosphonic Acid Modified Surfaces
| Phosphonic Acid Derivative | Substrate | Contact Angle (°) | Surface Energy (mN/m) | Reference |
| Dodecylphosphonic acid (HC12-PA) | AlOx | 110 | - | [8] |
| 1H,1H,2H,2H-Perfluorododecylphosphonic acid (FC12-PA) | AlOx | 121 | - | [8] |
| 11-Phosphonoundecanoic acid (PUA) | TiO₂ | 68.8 ± 0.7 | - | [5] |
| Carboxyethylphosphonic acid | Titanium alloy | 18.84 ± 0.72 | - | [5][6] |
| Unmodified Titanium alloy | Titanium alloy | 67 ± 1.83 | - | [6] |
Table 2: Zeta Potential and Thermal Stability of Modified Nanoparticles
| Nanoparticle | Modifying Agent | Zeta Potential (mV) in THF | Decomposition Temp. Range (°C) | Weight Loss (%) | Reference |
| ZnO | None | -11.48 | - | - | [9] |
| ZnO | (1H,1H,2H,2H-perfluorododecyl)phosphonic acid (F₂₁DDPA) | -89.12 | 350-500 | 14 | [9] |
| ZnO | 12-pentafluorophenoxydodecylphosphonic acid (PFPDPA) | - | 350-500 | 12 | [9] |
| ZnO | 2,3,4,5,6-pentafluorobenzylphosphonic acid (5FBPA) | - | 350-500 | Lower than F₂₁DDPA and PFPDPA | [9] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound and its derivatives are provided below.
Protocol 1: Surface Modification of Metal Oxide Nanoparticles
This protocol describes a general procedure for the functionalization of metal oxide nanoparticles (e.g., TiO₂, ZrO₂, Iron Oxide) with this compound.[1][2]
Materials:
-
Metal oxide nanoparticles
-
This compound (PPA)
-
Distilled or deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Centrifuge
-
Ultrasonicator
Procedure:
-
Dispersion: Disperse a known amount of the metal oxide nanoparticles in distilled water in a round-bottom flask to form a stable suspension. For example, a 10% w/w aqueous dispersion can be used.[1]
-
Addition of PPA: Slowly add this compound to the nanoparticle dispersion while stirring vigorously. The molar ratio of metal oxide to PPA can be varied to control the surface coverage; a typical starting point is a 50:1 molar ratio.[1]
-
Reaction: Stir the mixture for 4 hours at a controlled temperature (e.g., 90°C).[10]
-
Washing: After the reaction, centrifuge the mixture to separate the modified nanoparticles.[2]
-
Purification: Resuspend the nanoparticle pellet in distilled water with the aid of ultrasonication for 5-10 minutes to remove any unbound PPA. Repeat the centrifugation and washing steps at least two more times with distilled water and finally once with ethanol.[1]
-
Drying: After the final wash, dry the purified PPA-functionalized nanoparticles in an oven at 60-80°C overnight or by lyophilization to obtain a fine powder.[1]
Characterization:
-
FTIR Spectroscopy: To confirm the presence of PPA on the nanoparticle surface by identifying characteristic vibrational bands of the propyl and phosphonate (B1237965) groups.[1]
-
Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the nanoparticles before and after functionalization. An increase in size is expected upon successful coating.[1]
-
Thermogravimetric Analysis (TGA): To quantify the amount of organic material grafted onto the nanoparticle surface.[11]
Protocol 2: Formation of this compound Self-Assembled Monolayers (SAMs) on Planar Substrates
This protocol outlines the formation of a this compound SAM on a planar oxide substrate (e.g., SiO₂/Si, TiO₂, Al₂O₃).
Materials:
-
Substrate (e.g., silicon wafer with native oxide, titanium-coated substrate)
-
This compound (PPA)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), isopropanol)[7][8]
-
Beaker or petri dish
-
Nitrogen gas stream
-
Oven or hot plate
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove organic contaminants and ensure a hydroxylated surface. A common procedure involves sonicating the substrate sequentially in acetone (B3395972) and ethanol, followed by rinsing with deionized water and drying under a nitrogen stream.[7] For some substrates, a UV/Ozone treatment or piranha solution wash (use with extreme caution) may be necessary for complete cleaning and hydroxylation.[7]
-
Solution Preparation: Prepare a 1-5 mM solution of this compound in an anhydrous solvent.[7][12] The solution should be freshly prepared to avoid degradation.
-
SAM Deposition: Immerse the cleaned and dried substrate in the PPA solution for 6-24 hours in a sealed vessel to prevent solvent evaporation.[7]
-
Rinsing: After immersion, remove the substrate and rinse it thoroughly with the same fresh solvent to remove any physisorbed molecules.[7]
-
Annealing (Optional but Recommended): Anneal the sample at a temperature between 100°C and 140°C for a period of a few minutes to 48 hours.[4][7] Annealing can improve the ordering and stability of the SAM.[3]
Characterization:
-
Contact Angle Goniometry: To assess the hydrophobicity/hydrophilicity of the surface, which indicates the presence and quality of the SAM.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of phosphorus from the phosphonic acid.[4]
-
Atomic Force Microscopy (AFM): To visualize the topography of the SAM-coated surface.
Visualizations
The following diagrams illustrate key experimental workflows and concepts related to the use of this compound as a coupling agent.
Caption: Workflow for surface functionalization of nanoparticles.
Caption: Binding modes of phosphonic acid to a metal oxide surface.
Caption: Workflow for Self-Assembled Monolayer (SAM) formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Effectiveness of Biofunctionalization of Titanium Surfaces with Phosphonic Acid | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. fkf.mpg.de [fkf.mpg.de]
- 9. mdpi.com [mdpi.com]
- 10. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 11. Making sure you're not a bot! [opus4.kobv.de]
- 12. benchchem.com [benchchem.com]
Green Chemistry in Action: T3P as a Sustainable Enabler for Modern Peptide Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The growing demand for peptide-based therapeutics has intensified the need for sustainable and environmentally conscious manufacturing processes. Traditional peptide synthesis often relies on hazardous and toxic reagents, generating significant chemical waste. Propylphosphonic anhydride (B1165640) (T3P®), a cyclic anhydride, has emerged as a compelling green alternative for peptide coupling in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPPS).[1][2][3] T3P® offers a superior safety profile, being non-toxic and non-allergenic, and its byproducts are water-soluble, facilitating straightforward purification and minimizing the environmental impact of peptide production.[3][4] This document provides detailed application notes and experimental protocols for the utilization of T3P® in peptide synthesis, highlighting its green chemistry advantages.
Key Advantages of T3P® in Green Peptide Synthesis
T3P® presents a multitude of benefits that align with the principles of green chemistry:
-
Enhanced Safety Profile: T3P® is non-toxic, non-allergenic, and not explosive, offering a safer handling alternative to many conventional coupling reagents.[3][4]
-
Benign Byproducts: The reaction of T3P® generates propanephosphonic acid and its dimer, which are water-soluble and easily removed through aqueous work-up, simplifying product purification and reducing toxic waste streams.[3][4]
-
High Efficiency and Low Racemization: T3P®-mediated couplings are typically fast and highly efficient, proceeding with minimal epimerization, which is crucial for maintaining the stereochemical integrity of the peptide products.[4][5]
-
Mild Reaction Conditions: Peptide bond formation with T3P® can be carried out under mild conditions, often at room temperature, which is energy-efficient and compatible with a wide range of functional groups.[4]
-
Reduced Process Mass Intensity (PMI): The efficiency of T3P® and the simplified work-up procedures contribute to a lower Process Mass Intensity (PMI), a key metric in green chemistry that quantifies the amount of waste generated relative to the product. For instance, a one-pot solution-phase protocol using T3P® has achieved a PMI of 30 for a deprotection/coupling sequence.[1][2]
Data Presentation: T3P® Performance in Peptide Synthesis
The following tables summarize quantitative data from various studies, showcasing the effectiveness of T3P® in peptide synthesis.
Table 1: Performance of T3P® in Solution-Phase Peptide Synthesis (Synthesis of Z-Phg-Pro-NH₂)¹
| Entry | T3P® (equiv.) | Base (equiv.) | Solvent | Reaction Time (min) | Conversion (%) | Racemization (%) |
| 1 | 1.5 | DIPEA (3) | DMF | 5 | 100 | 0.5 |
| 2 | 1.5 | DIPEA (3) | DMF | 5 (at 0°C) | 100 | 0.4 |
| 3 | 1.5 | Pyridine (3) | DMF | 5 | 42 | - |
| 4 | 1.5 | TEA (3) | DMF | 5 | 94 | - |
| 5 | 1.5 | NMM (3) | DMF | 5 | 90 | - |
¹Data sourced from a study on the coupling of (L)-phenylglycine and (L)-prolinamide.[1]
Table 2: Synthesis of Leu-Enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) using T3P®
| Synthesis Method | Key Parameters | Purity (%) | Overall Yield (%) | Reference |
| Solid-Phase Peptide Synthesis (SPPS) | T3P® in ACN, optimized conditions | 80.1 | - | [6] |
| Solution-Phase Peptide Synthesis (SolPPS) - Boc Chemistry | T3P®/DIPEA in DCM, with intermediate isolation | - | - | [7] |
| Solution-Phase Peptide Synthesis (SolPPS) - Boc Chemistry (One-Pot) | Increased T3P®/DIPEA ratio | 95 | 62 | [7] |
| Solution-Phase Peptide Synthesis (GSolPPS) - Z Chemistry (One-Pot) | T3P®/DIPEA in EtOAc | 86 | 78 | [1] |
Table 3: Comparison of T3P® with Other Coupling Reagents
| Reagent | Work-up Difficulty | Yield | Epimerization | Toxicity |
| T3P® | Easy | High | Low | Not Toxic |
| EDC (WSC) | Easy | Medium | Medium | High |
| TBTU/HBTU | Difficult | High | Low | Medium |
| PyBOP | Difficult | High | Low | Very High |
| DCC/HOBt | Very Difficult | Medium | Medium | High |
This table provides a qualitative comparison based on literature data.[4]
Experimental Protocols
Protocol 1: General Procedure for T3P®-Mediated Solid-Phase Peptide Synthesis (SPPS) of Leu-Enkephalin
This protocol is a general guideline based on the synthesis of Leu-enkephalin on a ChemMatrix resin.[6]
1. Resin Preparation:
- Swell the resin in the chosen solvent (e.g., DMF or a greener alternative like ACN) for 30 minutes.
- Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 min).
- Wash the resin thoroughly with DMF.
2. Amino Acid Coupling:
- In a separate vessel, pre-activate the Fmoc-protected amino acid (3 equivalents relative to resin loading).
- Dissolve the Fmoc-amino acid in the reaction solvent.
- Add the base, such as diisopropylethylamine (DIEA) (6 equivalents).
- Add the T3P® solution (4 equivalents).
- Add the pre-activated mixture to the deprotected resin.
- Allow the coupling reaction to proceed for 1-2 hours at room temperature.
- Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
- Wash the resin thoroughly with the reaction solvent.
3. Iterative Steps:
- Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
4. Cleavage and Deprotection:
- After the final coupling and deprotection, wash the resin with DCM.
- Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.
- Precipitate the crude peptide in cold diethyl ether.
- Centrifuge and wash the peptide pellet with cold ether.
5. Purification:
- Purify the crude peptide by preparative reverse-phase HPLC.
- Lyophilize the pure fractions to obtain the final peptide.
Protocol 2: General Procedure for T3P®-Mediated Green Solution-Phase Peptide Synthesis (GSolPPS) - One-Pot Method
This protocol is based on a continuous, one-pot synthesis using Z-protected amino acids and T3P® in ethyl acetate (B1210297) (EtOAc).[1]
1. Initial Coupling:
- In a round-bottom flask under a nitrogen atmosphere, dissolve the N-Z-protected amino acid (1 equivalent) and the C-terminal amino acid ester hydrochloride (1 equivalent) in EtOAc.
- Add DIPEA (3 equivalents) to the mixture.
- Add T3P® (1.5 equivalents) and stir the reaction for 5-10 minutes at room temperature.
2. Deprotection:
- After completion of the coupling (monitored by TLC or LC-MS), add Pd/C (10% w/w) to the reaction mixture.
- Hydrogenate the mixture under a hydrogen atmosphere (balloon or H-Cube®) until the Z-group is completely removed.
- Filter the catalyst.
3. Iterative Coupling/Deprotection:
- To the filtrate containing the deprotected dipeptide, add the next N-Z-protected amino acid (1 equivalent), DIPEA (4 equivalents), and T3P® (2 equivalents).[1]
- Stir for 5-10 minutes.
- Repeat the hydrogenation step for deprotection.
- Continue this iterative sequence until the desired peptide length is achieved.
4. Work-up and Purification:
- After the final deprotection, the solvent can be evaporated.
- The crude peptide can be purified by column chromatography if necessary. The water-soluble byproducts from T3P® simplify this process.
Visualizations
T3P®-Mediated Peptide Bond Formation Mechanism
Caption: Mechanism of T3P®-mediated peptide bond formation.
Experimental Workflow for T3P®-Mediated Peptide Synthesis
Caption: General workflow for T3P®-mediated peptide synthesis.
T3P® stands out as a powerful and versatile reagent for modern peptide synthesis, offering a greener and more sustainable alternative to many traditional coupling agents. Its excellent safety profile, the formation of benign byproducts, high efficiency, and the ability to minimize racemization make it an ideal choice for researchers and drug development professionals seeking to implement greener chemistry principles in their synthetic workflows. The protocols and data presented herein provide a solid foundation for the successful application of T3P® in the synthesis of a wide range of peptides.
References
- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. curiaglobal.com [curiaglobal.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Large-Scale Peptide Synthesis Utilizing Propylphosphonic Anhydride (T3P®)
Introduction
Propylphosphonic anhydride (B1165640) (T3P®) is a versatile and efficient coupling reagent for amide bond formation, increasingly favored for large-scale peptide synthesis due to its advantageous safety and environmental profile.[1][2][3] Classified as a "green" reagent, T3P® offers significant benefits over traditional coupling agents, including low toxicity, non-allergenic properties, and high thermal stability.[3][4] A key advantage in large-scale applications is the generation of water-soluble by-products, which simplifies purification processes and reduces toxic waste.[1][2] T3P® has demonstrated high yields, low epimerization rates, and compatibility with both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SolPS).[4][5][6] It is commercially available as a solution in various organic solvents, making it amenable to industrial-scale operations.[1][5][7]
Key Advantages of T3P® in Large-Scale Peptide Synthesis:
-
Enhanced Safety Profile: T3P® is non-toxic, non-allergenic, and not prone to explosion under typical reaction conditions, offering a safer alternative to many common coupling reagents.[1][4]
-
Simplified Work-Up: The by-products of the T3P®-mediated coupling are highly water-soluble, allowing for straightforward removal through aqueous extraction, which is particularly beneficial in large-scale solution-phase synthesis.[1][2]
-
"Green" Chemistry: Recognized as a green coupling reagent, T3P® contributes to more sustainable and environmentally friendly peptide manufacturing processes.[3][8]
-
High Purity and Yields: T3P® consistently delivers high reaction yields and product purity with minimal racemization.[4][5]
-
Versatility: It is effective in both solid-phase and solution-phase peptide synthesis and is compatible with a range of green solvents.[1][9]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Leu-Enkephalin
This protocol is based on the synthesis of the model pentapeptide Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-NH2) on a solid support.
Materials:
-
Rink-amide ChemMatrix (CM) resin
-
Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Leu-OH)
-
Propylphosphonic anhydride (T3P®) solution (50% w/w in a suitable solvent like acetonitrile)
-
Diisopropylethylamine (DIEA)
-
OxymaPure (optional additive)
-
Acetonitrile (ACN) or other suitable solvents
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink-amide CM resin in DMF for 1 hour.
-
Fmoc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it in the chosen solvent (e.g., ACN).
-
Add DIEA and the T3P® solution to the amino acid solution. The molar ratio of Fmoc-amino acid:DIEA:T3P® is typically optimized, with ratios such as 3:6:4 being a starting point.[1] For challenging couplings, an excess of base relative to the coupling reagent has been shown to be beneficial.[1]
-
Add the activated amino acid mixture to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction temperature can be increased (e.g., to 60°C) to improve coupling efficiency for difficult sequences, potentially in combination with an additive like OxymaPure.[1]
-
Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).
-
Wash the resin thoroughly with DMF, DCM, and Methanol.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Solution-Phase Peptide Synthesis (SolPS)
This protocol outlines an iterative approach for the synthesis of oligopeptides in solution.
Materials:
-
N-protected amino acids (e.g., Z-protected or Boc-protected)
-
C-protected amino acid esters (e.g., methyl ester or tert-butyl ester)
-
Propylphosphonic anhydride (T3P®) solution (50% w/w in a suitable solvent like ethyl acetate)
-
Diisopropylethylamine (DIEA) or other suitable base (e.g., pyridine)
-
Ethyl acetate (B1210297) (EtOAc) or other suitable solvent
-
Aqueous wash solutions: 0.1 M HCl, 0.05 M NaHCO3, brine
-
Drying agent (e.g., Na2SO4 or MgSO4)
-
Deprotection reagents (e.g., H2/Pd/C for Z-group, TFA for Boc-group)
Protocol:
-
Dipeptide Formation:
-
Dissolve the N-protected amino acid and the C-protected amino acid ester in the reaction solvent (e.g., EtOAc) under a nitrogen atmosphere.
-
Add the base (e.g., DIEA) to the solution.
-
Add the T3P® solution dropwise while stirring. A typical molar ratio is 1.5 equivalents of T3P® and 3 equivalents of DIEA relative to the amino components.[9]
-
The reaction is typically rapid and can be complete within 5-10 minutes at room temperature.[6][9] Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with the solvent if necessary.
-
Wash the organic phase sequentially with 0.1 M HCl, 0.05 M NaHCO3, and brine to remove unreacted starting materials and the water-soluble phosphonic acid by-products.[2]
-
Dry the organic phase over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the protected dipeptide.
-
-
N-terminal Deprotection:
-
Dissolve the protected dipeptide in a suitable solvent.
-
Perform the deprotection of the N-terminal protecting group (e.g., hydrogenation for Z-group or treatment with TFA for Boc-group).
-
After deprotection, neutralize the resulting salt if necessary and isolate the deprotected dipeptide.
-
-
Iterative Coupling: Repeat steps 1-3 to elongate the peptide chain.
-
Final Deprotection: After the synthesis of the desired peptide sequence, remove the final N-terminal and C-terminal protecting groups to yield the final peptide.
-
Purification: Purify the final peptide by an appropriate method, such as crystallization or chromatography.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on peptide synthesis using T3P®.
Table 1: T3P® in Solid-Phase Peptide Synthesis of Leu-Enkephalin
| Entry | Reactant Ratio (AA:DIEA:T3P®) | Solvent | Temperature | Purity (%) | Reference |
| 1 | 3:6:4 | ACN | Room Temp | 69 | [1] |
| 2 | Optimized Conditions | ACN | Room Temp | 80.1 | [1] |
Table 2: T3P® in Solution-Phase Dipeptide Synthesis
| Entry | N-Protected Amino Acid | Amine Component | T3P®/Base Ratio | Solvent | Time (min) | Conversion (%) | Reference |
| 1 | Z-Phg-OH | Pro-NH2 | 1.5 / 3 (T3P®/DIPEA) | DMF | 5 | >99 | [9] |
| 2 | Z-Aib-OH | Pro-NH2 | 1.5 / 3 (T3P®/DIPEA) | EtOAc | 5 | 90-93 (after 1h) | [2][9] |
| 3 | Z-Aib-OH | Phe-OtBu | 1.5 / 3 (T3P®/DIPEA) | EtOAc | 5 | 90-93 (after 1h) | [2][9] |
Table 3: Synthesis of Boc-Leu-Enk-OtBu in Solution Phase
| Synthesis Strategy | Overall Yield (%) | Purity (%) | Reference |
| [2+2+1] Fragment Condensation | - | 93 | [2] |
| Iterative Synthesis | 76 | 92 | [2] |
Visualizations
Caption: General workflows for SPPS and SolPS using T3P®.
Caption: Mechanism of T3P®-mediated peptide bond formation.
References
- 1. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 3. curiaglobal.com [curiaglobal.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. researchgate.net [researchgate.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. How T3P Can Enable Greener Cost-Effective Peptide Synthesis [outsourcedpharma.com]
- 9. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: T3P Coupling Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during T3P (Propylphosphonic Anhydride) mediated coupling reactions. It is designed for researchers, scientists, and drug development professionals to help navigate challenges in amide bond formation.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using T3P over other coupling reagents?
T3P offers several significant advantages over other common coupling reagents like DCC, EDC, and HATU.[1] Its byproducts, propanephosphonic acid and its dimer, are highly water-soluble, which greatly simplifies purification through simple aqueous extraction.[1][2] T3P is also known for its excellent safety profile, being non-toxic, non-allergenic, and thermally stable.[1][3] Critically for the synthesis of chiral molecules, T3P is highly effective at suppressing epimerization (racemization), particularly when used in combination with a base like pyridine (B92270).[1]
Q2: What is the general mechanism of T3P-mediated amide bond formation?
The reaction proceeds through the activation of a carboxylic acid by T3P. The general steps are:
-
Deprotonation of the carboxylic acid by a base.
-
The resulting carboxylate attacks the T3P reagent to form a reactive mixed phosphonic-carboxylic anhydride (B1165640) intermediate.
-
The amine then acts as a nucleophile, attacking the activated carbonyl group of the intermediate.
-
This leads to the formation of the desired amide bond and the release of water-soluble phosphonic acid byproducts.[4]
Q3: Can T3P be used for reactions other than amide bond formation?
Yes, T3P is a versatile reagent that can be used in a variety of other chemical transformations, including:
-
Esterification[3]
-
Dehydration of primary amides to nitriles[1]
-
Swern-type oxidation of alcohols to aldehydes and ketones[1]
-
Beckmann and Lossen rearrangements[1]
-
Synthesis of heterocycles[1]
Q4: How should T3P be stored and handled?
T3P is typically supplied as a 50% solution in a suitable solvent such as ethyl acetate (B1210297) or DMF.[1] It is important to store it in a cool, dry place and to avoid contact with water or protic solvents, as it will readily hydrolyze.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent | Ensure at least 1.15 equivalents of T3P are used to drive the reaction to completion.[1] |
| Inadequate Base | A minimum of two equivalents of base are required. For challenging couplings, using a larger excess (3-4 equivalents) may be beneficial. The choice of base is also crucial; common options include triethylamine, DIPEA, N-methylmorpholine, and pyridine.[1] |
| Sterically Hindered Substrates | For couplings involving bulky amino acids or amines, increasing the reaction temperature or reaction time may be necessary.[5] The addition of a catalytic amount of DMAP can also help to increase the reaction rate.[1] |
| Poorly Nucleophilic Amine | For electron-deficient anilines or other weakly nucleophilic amines, higher temperatures and longer reaction times are often required. The choice of solvent can also play a role; more polar aprotic solvents like DMF or NMP may be beneficial. |
| Incomplete Reaction | If the reaction appears to stall, it may be due to the deactivation of the activated intermediate. A second addition of T3P could help to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is recommended to determine the optimal reaction time.[6] |
Problem 2: Presence of Side-Reaction Products
| Observed Side Product | Potential Cause | Prevention and Mitigation |
| Epimers/Diastereomers (Racemization) | The activated carboxylic acid intermediate can be susceptible to racemization, especially for α-chiral carboxylic acids. | Use pyridine as the base, as it has been shown to be particularly effective at suppressing epimerization.[1] Running the reaction at lower temperatures can also minimize racemization. |
| Azlactone Formation | This is more common with N-acyl amino acids, such as N-Ac-Ala-OH. The intermediate can cyclize to form an azlactone, which can then react with the amine, potentially leading to racemization.[7] | The use of pyridine as a base and careful control of reaction temperature can help to minimize this side reaction. |
| Nitrile Formation | If the starting material contains a primary amide, T3P can act as a dehydrating agent to form a nitrile.[1] | Protect the primary amide functional group before the coupling reaction if it is not the intended reaction site. |
| O-Acylation (in the presence of unprotected hydroxyl groups) | While T3P is generally chemoselective for carboxylic acids over alcohols, O-acylation can occur, especially with more reactive hydroxyl groups or under forcing conditions. | Protect hydroxyl groups in the starting materials if they are not intended to react. |
| Ketene Formation | With certain substrates, such as tetrahydroisoquinolonic carboxylic acids and electron-poor anilines, the mixed anhydride intermediate can eliminate to form a ketene, which can lead to a mixture of diastereomeric products.[8][9] | The choice of base can influence the stereochemical outcome. For example, N-methylimidazole was found to favor the formation of the 3,4-trans product in a specific case.[8] |
Problem 3: Difficulty with Product Purification
| Issue | Potential Cause | Troubleshooting Steps |
| Persistent Phosphorous-Containing Impurities | The phosphonic acid byproducts of T3P are highly water-soluble. However, if the aqueous work-up is not thorough, they can remain in the organic layer. | Perform multiple aqueous washes (2-3 times) with a saturated sodium bicarbonate solution or dilute HCl, followed by a brine wash. This will help to ensure the complete removal of the phosphonic acid byproducts.[4] |
| Byproducts Interfering with Downstream Reactions | Residual T3P byproducts can poison catalysts used in subsequent reactions, particularly palladium catalysts.[4] | Ensure rigorous purification of the amide product after the T3P coupling step. In addition to aqueous washes, column chromatography may be necessary to remove all traces of phosphorous-containing impurities before proceeding to a catalyst-sensitive step. |
Quantitative Data on T3P Performance
The following table summarizes a qualitative comparison of T3P with other common coupling reagents. Quantitative data on side product formation is often substrate-dependent and not always available in a comparative format.
| Coupling Reagent | Purification | Yield | Epimerization | Toxicity |
| T3P | Easy | High | Low | Not Toxic |
| EDC (WSC) | Easy | Medium | Medium | High |
| TBTU/HBTU | Difficult | High | Low | Medium |
| BOP | Difficult | High | Low | Very High |
| DCC/HOBt | Very Difficult | Medium | Medium | High |
| DCC | Very Difficult | Low | High | High |
Source: Adapted from Curia Global documentation.[1]
Experimental Protocols
General Protocol for T3P-Mediated Amide Coupling
-
Reactant Preparation : In a suitable reaction vessel, dissolve the carboxylic acid (1.0 eq.) and the amine (1.0-1.2 eq.) in an appropriate aprotic solvent (e.g., ethyl acetate, THF, DCM, or DMF).
-
Base Addition : Add the base (e.g., pyridine, triethylamine, or DIPEA, 2.0-4.0 eq.) to the solution.
-
T3P Addition : Cool the reaction mixture to 0 °C. Slowly add the T3P solution (typically 50% in a solvent like ethyl acetate, 1.1-1.5 eq.) to the stirred mixture. A slight exotherm may be observed.[10]
-
Reaction : Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating may be applied.
-
Work-up : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or dilute hydrochloric acid.
-
Extraction : Transfer the mixture to a separatory funnel and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization if necessary.
Visualizations
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. researchgate.net [researchgate.net]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: T3P®-Mediated Peptide Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to minimize epimerization during peptide synthesis using propylphosphonic anhydride (B1165640) (T3P®).
Frequently Asked Questions (FAQs)
Q1: What is T3P® and why is it used in peptide synthesis?
T3P® (n-propanephosphonic acid anhydride) is a versatile coupling reagent used to form amide bonds between a carboxylic acid and an amine. In peptide synthesis, it facilitates the coupling of amino acids. T3P® is favored for its high efficiency, mild reaction conditions, and excellent safety profile.[1] A significant advantage of T3P® is that its byproducts are water-soluble, simplifying purification compared to reagents like dicyclohexylcarbodiimide (B1669883) (DCC) which produce solid byproducts.[1]
Q2: What is epimerization in the context of peptide synthesis?
Epimerization is an undesired side reaction where the stereochemistry at the alpha-carbon of an amino acid is inverted during the coupling process. This leads to the formation of a diastereomeric impurity (an epimer) of the target peptide. These impurities can be challenging to separate and may alter or eliminate the biological activity of the peptide.[2][3]
Q3: What is the primary mechanism of epimerization during T3P®-mediated coupling?
The primary mechanism involves the formation of a 5(4H)-oxazolone intermediate. After the carboxylic acid of the N-protected amino acid is activated by T3P®, it can cyclize to form the oxazolone (B7731731). The alpha-proton of the oxazolone is acidic and can be abstracted by a base present in the reaction mixture. Re-protonation can occur from either face, leading to a loss of stereochemical integrity (epimerization).[2][3] A secondary mechanism is the direct abstraction of the alpha-proton from the activated amino acid by a base.[2]
Q4: Which factors have the most significant impact on epimerization when using T3P®?
The three most critical factors influencing epimerization in T3P®-mediated peptide synthesis are:
-
Base Selection: The strength and steric hindrance of the base used are crucial. Stronger, less hindered bases can more readily abstract the alpha-proton, leading to higher levels of epimerization.[3][4]
-
Reaction Temperature: Higher temperatures accelerate the rate of epimerization.[3][5]
-
Amino Acid Structure: Certain amino acids, such as histidine (His), cysteine (Cys), and phenylglycine, are inherently more prone to epimerization.[3]
Q5: How does T3P® compare to other common coupling reagents in terms of epimerization?
T3P® generally exhibits lower rates of epimerization compared to many other common coupling reagents. When used under optimized conditions (e.g., with pyridine (B92270) as a base at low temperatures), T3P® is superior to reagents like HOBt/DCC, HOBt/EDC, and HATU in suppressing racemization.[5][6]
Troubleshooting Guide: Minimizing Epimerization
Issue: High levels of epimerization (>2%) are detected by HPLC/UPLC analysis of the crude peptide.
Symptom: A diastereomeric impurity is observed, often as a closely eluting peak or shoulder next to the main product peak in the chromatogram.
Below is a step-by-step guide to troubleshoot and minimize epimerization in your T3P®-mediated coupling reactions.
Step 1: Evaluate and Optimize the Base
The choice of base is the most critical parameter for controlling epimerization. Weaker bases are generally preferred.
-
Initial Recommendation: Switch to pyridine. Pyridine has been shown to be highly effective in minimizing epimerization in T3P® couplings.[5][7][8]
-
Alternative Weak Bases: If pyridine is not suitable for your system, consider other weaker or sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine.[3][4]
-
Bases to Avoid: Strong, non-hindered bases like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA) should be used with caution as they tend to promote higher levels of epimerization.[3][4]
Table 1: Effect of Different Bases on Epimerization in T3P® Coupling
| Base | Temperature (°C) | Epimerization (%) |
| Triethylamine (TEA) | 0 | 11.0 |
| N-Methylmorpholine (NMM) | 0 | 4.8 |
| 2,6-Lutidine | 0 | 2.0 |
| Pyridine | 0 | 1.5 |
Data adapted from a study on a known epimerization-prone coupling. The use of pyridine significantly reduces the level of the epimeric impurity.
Step 2: Control the Reaction Temperature
Lowering the reaction temperature can significantly reduce the rate of epimerization.
-
Recommended Temperature: Perform the coupling reaction at 0 °C. For particularly sensitive amino acids, the temperature can be lowered further to -10 °C or -20 °C.
-
Procedure: Pre-cool the reaction vessel containing the amino acid, amine, and base in an ice-water or ice-salt bath before the slow, dropwise addition of the T3P® solution. Maintaining this low temperature throughout the reaction is crucial.
Step 3: Review the Reaction Protocol and Reagent Stoichiometry
-
Order of Addition: The standard and recommended procedure is to mix the N-protected amino acid, the amine component, and the base in a suitable solvent before adding the T3P® solution.
-
Stoichiometry: Ensure you are using the correct stoichiometry. Typically, at least two equivalents of base are required. Optimizations can start with a slight excess (2.5 to 3.0 equivalents) of the base.[1]
Experimental Protocols
Protocol 1: General Procedure for Low-Epimerization T3P®-Mediated Peptide Coupling
This protocol is optimized for coupling epimerization-prone amino acids.
Materials:
-
Nα-protected amino acid (1.0 eq.)
-
Amine component (hydrochloride or TFA salt) (1.0 - 1.2 eq.)
-
Pyridine (3.0 eq.)
-
T3P® (50% solution in ethyl acetate (B1210297) or DMF) (1.5 eq.)
-
Anhydrous solvent (e.g., ethyl acetate, dichloromethane, or DMF)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the Nα-protected amino acid (1.0 eq.) and the amine component (1.0 - 1.2 eq.).
-
Add the anhydrous solvent to dissolve or suspend the reactants.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add pyridine (3.0 eq.) to the cooled mixture and stir for 5 minutes.
-
Slowly add the T3P® solution (1.5 eq.) dropwise over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress using TLC, HPLC, or UPLC. Reactions are typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, quench by adding water or a dilute aqueous HCl solution. Extract the product with an organic solvent. The aqueous layer will contain the propanephosphonic acid byproducts. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude peptide.
-
Purify the crude peptide using flash chromatography or preparative HPLC.
Visualizations
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scribd.com [scribd.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General and scalable amide bond formation with epimerization-prone substrates using T3P and pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing T3P-Mediated Amide Coupling
Welcome to the technical support center for optimizing amide coupling reactions using Propylphosphonic Anhydride (T3P®). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide bond formation with T3P®.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
1. Why is my amide coupling reaction not going to completion?
-
Insufficient Reagents: Ensure the correct stoichiometry is being used. For a standard T3P® coupling, at least two equivalents of base are required. It is often recommended to start with a larger excess, such as three to four equivalents.[1] The T3P® reagent itself is typically used in excess (e.g., 1.5 to 2 equivalents) to ensure complete conversion, especially with difficult or sterically hindered substrates.[2]
-
Incorrect Order of Addition: For optimal results, the carboxylic acid, amine, and base should be premixed in a suitable solvent before the slow addition of T3P®.[1] This allows for the deprotonation of the carboxylic acid and amine prior to the activation step.
-
Inappropriate Base: The choice of base is crucial for reaction efficiency. While common bases like triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA) are often used, weaker or more sterically hindered bases like pyridine (B92270) or 2,2,6,6-tetramethylpiperidine (B32323) can be beneficial, especially for substrates prone to epimerization.[3][4]
-
Reaction Temperature: T3P®-mediated couplings are typically conducted under mild conditions, often between 0°C and 25°C.[1] However, for slow reactions or "difficult" amide formations, a higher temperature may be necessary.[5] It is advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.
-
Moisture Contamination: T3P® is sensitive to moisture and can be hydrolyzed, rendering it inactive.[2][6] Ensure that your solvents and reagents are anhydrous, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. I am observing significant epimerization of my chiral carboxylic acid. How can I minimize this?
-
Choice of Base: This is a critical factor in controlling epimerization. Weaker and bulkier bases are known to significantly suppress racemization.[4] Pyridine has been identified as a particularly effective base for minimizing epimerization in T3P® couplings.[2][3][7]
-
Low Temperature: Performing the reaction at lower temperatures (e.g., 0°C) can help to reduce the rate of epimerization.[7]
-
Reagent Selection: T3P® itself is known for its low epimerization potential compared to many other coupling reagents like DCC/HOBt or HATU.[1][4][8] If you are still observing significant racemization, a thorough review of your base and temperature conditions is warranted.
3. The workup of my reaction is difficult, and I am struggling to remove the byproducts.
-
Aqueous Wash: A key advantage of T3P® is the high water solubility of its byproducts, namely propanephosphonic acid and its dimeric anhydride.[1][6][8][9] A simple aqueous workup is usually sufficient to remove these impurities. Washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) followed by water or brine can be very effective.[6]
-
Sufficient Water Volume: Ensure you are using an adequate volume of water during the extraction to completely dissolve the phosphonic acid byproducts.
-
Potential for Catalyst Poisoning: It is important to thoroughly remove the T3P® byproducts, as they can poison downstream catalysts, such as those used in palladium-catalyzed reactions.[9]
4. My reaction is very slow, even with excess T3P®. What can I do to increase the reaction rate?
-
Addition of a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can help to increase the reaction rate and may allow for the use of lower reaction temperatures.[1]
-
Solvent Choice: The choice of solvent can influence the reaction rate. T3P® is commercially available in various solvents like ethyl acetate, DMF, and acetonitrile.[6][8] The reaction can be performed in a range of aprotic solvents, and screening different options may identify one that better solubilizes the starting materials and facilitates the reaction.
-
Increased Temperature: As mentioned previously, carefully increasing the reaction temperature can accelerate the coupling.
5. I am working with a poorly nucleophilic amine (e.g., an aniline). Are there special considerations?
-
Optimized Conditions: The combination of T3P® and pyridine has been shown to be robust and effective for coupling various amines, including relatively non-nucleophilic anilines, providing amides in high yields with low epimerization.[3][7]
-
Excess Reagents: Using a larger excess of the activated carboxylic acid (formed in situ with T3P®) may be necessary to drive the reaction to completion with a less reactive amine.
Data Presentation: T3P® Amide Coupling Parameters
The following table summarizes typical quantitative data for T3P®-mediated amide coupling reactions. Note that optimal conditions will vary depending on the specific substrates used.
| Parameter | Recommended Range/Value | Notes |
| T3P® Stoichiometry | 1.1 - 2.0 equivalents | Higher equivalents may be needed for difficult couplings or to ensure complete conversion. |
| Base Stoichiometry | 2.0 - 4.0 equivalents | At least two equivalents are necessary. Excess base is often beneficial.[1] |
| Reaction Temperature | 0°C to 60°C | Most reactions proceed well at 0-25°C.[1] Higher temperatures can be used for sluggish reactions.[5] |
| Reaction Time | 5 minutes to several hours | Reaction times are highly substrate-dependent. Some reactions are complete in as little as 5 minutes.[2] |
| Common Solvents | Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), N,N-Dimethylformamide (DMF) | T3P® is commercially available as a solution in several of these solvents.[6][8] |
| Typical Yields | 75% - 99% | High yields are a significant advantage of using T3P®.[1][8] |
Experimental Protocols
General Protocol for T3P®-Mediated Amide Coupling:
-
To a solution of the carboxylic acid (1.0 eq) and the amine (1.0 - 1.2 eq) in an appropriate anhydrous solvent (e.g., ethyl acetate, DCM, or THF), add the base (2.0 - 4.0 eq) at room temperature under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (typically 0°C or room temperature).
-
Slowly add the T3P® solution (1.1 - 2.0 eq) to the reaction mixture while stirring. A slight exotherm may be observed.[5]
-
Allow the reaction to stir at the chosen temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction by adding water or an aqueous solution of a mild base (e.g., saturated NaHCO₃).
-
Transfer the mixture to a separatory funnel and perform an aqueous extraction. Separate the organic layer.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl, if the product is stable), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography or recrystallization) if necessary.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing T3P® amide coupling.
Caption: General workflow for a T3P®-mediated amide coupling reaction.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 9. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
Navigating T3P Coupling Reactions: A Technical Support Guide on the Critical Role of Base Selection
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the effect of base selection on the efficiency of Propylphosphonic Anhydride (T3P®) coupling reactions. Below, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your amide bond formations, minimize side reactions, and achieve high yields and purity.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause Related to Base | Recommended Solution |
| Low or No Product Yield | Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the carboxylic acid, which is a crucial first step in the reaction mechanism.[1] | - Switch to a stronger base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA). - Ensure at least two equivalents of the base are used; an excess of three to four equivalents is often recommended for optimization.[2] |
| Steric Hindrance: A bulky base (e.g., DIPEA) combined with sterically hindered carboxylic acids or amines can slow down the reaction rate. | - Consider using a less hindered base such as N-methylmorpholine (NMM) or pyridine (B92270). - Increasing the reaction temperature or extending the reaction time may also improve conversion. | |
| High Levels of Epimerization/Racemization | Strong, Non-hindered Base: Highly basic and non-bulky amines like triethylamine can promote racemization of the activated carboxylic acid intermediate, especially with substrates prone to epimerization. | - Use a weaker or more sterically hindered base. Pyridine is highly recommended for suppressing epimerization, particularly at low temperatures.[3][4][5] - Other bases that have been shown to reduce epimerization include 2,2,6,6-tetramethylpiperidine (B32323) and N-methylmorpholine.[6] |
| Slow Reaction Rate | Weak Base: A base with low pKa, such as pyridine, might lead to a slower reaction rate compared to stronger amines like triethylamine. | - If epimerization is not a concern, switch to a stronger base like TEA or DIPEA. - The addition of a catalytic amount of 4-Dimethylaminopyridine (DMAP) can help increase the reaction rate.[2] |
| Formation of Side Products | Inappropriate Base Choice: The selection of the base can sometimes lead to unexpected side reactions. For instance, certain bases might promote the formation of ketene (B1206846) intermediates from the activated carboxylic acid, leading to diastereomeric amide products.[7] | - If side products are observed, consider screening different bases. For example, switching from 1,4-diazabicyclo[4][4][4]octane to N-methylimidazole has been shown to alter the diastereomeric outcome of the reaction.[7] |
| Difficult Work-up | Base with Low Water Solubility: While T3P byproducts are water-soluble, some organic bases can be challenging to remove during aqueous work-up. | - Pyridine is easily removed during an acidic work-up.[5] - Ensure proper pH adjustment during the aqueous extraction to facilitate the removal of the chosen base. |
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary for a T3P® coupling reaction?
A base is essential for two key steps in the T3P® coupling mechanism. First, it deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks the T3P® reagent to generate the activated intermediate. A second equivalent of the base is required to neutralize the proton released during the subsequent nucleophilic attack by the amine on the activated intermediate to form the final amide product.
Q2: How many equivalents of base should I use?
A minimum of two equivalents of base is stoichiometrically required. However, for optimal results, it is often recommended to start with a larger excess, typically three to four equivalents.
Q3: Which base is best for minimizing epimerization?
For coupling reactions involving chiral carboxylic acids that are prone to racemization, pyridine is a highly recommended base.[3][4][5] Its mild basicity and steric profile help to suppress the formation of the undesired enantiomer. Weaker and bulkier bases, in general, tend to reduce epimerization.[6]
Q4: Can I use an inorganic base?
In some cases, particularly in water-miscible solvent systems, concentrated aqueous hydroxide (B78521) solutions can potentially be used. However, this may require a larger excess of the T3P® reagent.[2] For most standard applications, organic bases are preferred.
Q5: What is the role of DMAP in T3P® coupling reactions?
4-Dimethylaminopyridine (DMAP) can be added in catalytic amounts to accelerate the reaction rate.[2] This can be particularly useful when using weaker bases or with less reactive coupling partners.
Data Presentation: Comparison of Common Bases
The selection of a base can significantly impact the conversion and level of epimerization in a T3P® coupling reaction. The following table summarizes the performance of various bases in the coupling of Z-Phg-OH with H-Pro-NH2.
| Base | T3P®/Base Ratio (equiv.) | Conversion (%) | Notes |
| DIPEA | 1.5 / 3.0 | 98 | High conversion, considered a good balance between efficiency and greenness.[8][9] |
| Triethylamine (TEA) | 1.5 / 3.0 | 90-93 | Good conversion.[8][9] |
| N-Methylmorpholine (NMM) | 1.5 / 3.0 | 90-93 | Good conversion.[8][9] |
| tBuNH₂ | 1.5 / 3.0 | 90-93 | Good conversion.[8][9] |
| 2,6-Lutidine | 1.5 / 3.0 | < 5 | Did not afford satisfactory results in this specific screen.[8][9] |
| Pyridine | 1.5 / 3.0 | < 5 | While excellent for suppressing racemization, it may result in lower conversion under these specific conditions.[8][9] |
Data adapted from Falciani et al., Green Chem., 2023, 25, 2493-2501.[8][9]
The following table shows the effect of different coupling reagents on racemization, highlighting the superior performance of T3P®.
| Coupling Reagent | Racemization (%) |
| T3P® | 1.8 |
| HOBT/DCC | 5.9 |
| HOBT/EDC | 11.1 |
| HOAT/DCC | 11.6 |
| PyBOP | 14.2 |
| HBTU | 16.1 |
| HATU | 21.1 |
Data from a performance comparison in the production of a hematoregulatory nonapeptide.[2]
Experimental Protocols
Protocol 1: General Procedure for T3P® Coupling with Pyridine to Minimize Epimerization
This protocol is adapted from Dunetz et al. and is suitable for coupling epimerization-prone substrates.[3][5]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Pyridine (3.0-4.0 equiv)
-
T3P® (50% solution in a suitable solvent like ethyl acetate (B1210297) or DMF) (1.5 equiv)
-
Anhydrous solvent (e.g., ethyl acetate, dichloromethane)
Procedure:
-
To a stirred solution of the carboxylic acid and amine in the chosen anhydrous solvent at room temperature, add pyridine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the T3P® solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: T3P® Coupling with DIPEA for General Amide Bond Formation
This protocol is a general method suitable for a wide range of substrates where epimerization is less of a concern.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
DIPEA (3.0-4.0 equiv)
-
T3P® (50% solution in a suitable solvent) (1.5 equiv)
-
Anhydrous solvent (e.g., dichloromethane, 2-methyltetrahydrofuran)
Procedure:
-
Dissolve the carboxylic acid and amine in the anhydrous solvent.
-
Add DIPEA to the solution and stir for 5-10 minutes.
-
Slowly add the T3P® solution to the reaction mixture at 0 °C or room temperature.
-
Stir the reaction at room temperature or heat as required, monitoring for completion.
-
Work-up the reaction as described in Protocol 1.
Visualizing the T3P® Coupling Workflow
The following diagrams illustrate the general workflow of a T3P® coupling reaction and the logical relationship in base selection.
Caption: General experimental workflow for a T3P® coupling reaction.
Caption: Decision tree for base selection in T3P® coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 9. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Purification Strategies for Products Synthesized with T3P
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing T3P (propanephosphonic acid anhydride) in their synthetic protocols. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of products synthesized with T3P.
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts of a T3P-mediated reaction, and how are they typically removed?
A1: The primary byproducts of T3P are propanephosphonic acid and dimeric propanephosphonic anhydride.[1][2] A significant advantage of using T3P is that these byproducts are highly water-soluble.[1][3][4] Therefore, they can be readily removed from the reaction mixture through a simple aqueous workup, typically involving one or more washes with water or an aqueous solution.[1][5] This straightforward purification process avoids the need for more complex methods like chromatography, which are often required for other coupling reagents that produce insoluble byproducts.[6]
Q2: Is T3P considered a "green" reagent?
A2: Yes, T3P is considered a green coupling reagent.[2][4] This is due to its low toxicity and non-allergenic properties, as well as the benign nature of its byproducts, which are water-soluble and easily removed without the need for hazardous solvents.[2]
Q3: Can T3P byproducts interfere with subsequent reactions?
A3: Yes, if not removed completely, T3P byproducts can potentially interfere with downstream reactions.[5] It is particularly important to ensure their removal before proceeding with reactions involving catalysts, such as palladium-catalyzed cross-couplings, as the phosphorus-containing byproducts can poison the catalyst.[5]
Q4: What is the recommended pH for the aqueous wash during workup?
A4: The pH of the aqueous wash can be adjusted to optimize the removal of byproducts and impurities. An acidic wash (e.g., with dilute HCl) can help neutralize any remaining basic starting materials or reagents.[7][8] Conversely, a basic wash (e.g., with sodium bicarbonate or sodium hydroxide (B78521) solution) can help remove any unreacted acidic starting materials and ensure the phosphonic acid byproducts are in their salt form, which is highly water-soluble.[3][9] The choice of acidic or basic wash will depend on the stability and properties of your desired product.
Q5: How can I confirm that all T3P byproducts have been removed?
A5: While not always necessary due to the high efficiency of aqueous extraction, you can confirm the absence of phosphorus-containing byproducts using ³¹P NMR spectroscopy.[9] A clean ³¹P NMR spectrum of your final product would indicate the successful removal of T3P-related impurities.
Troubleshooting Guides
Problem 1: Incomplete Removal of Byproducts with Aqueous Wash
| Symptom | Possible Cause | Suggested Solution |
| Oily residue or emulsion forms during extraction. | Insufficient phase separation or high concentration of byproducts. | - Increase the volume of the aqueous wash.- Perform multiple extractions (2-3 times) with fresh aqueous solution.- Consider a brine wash (saturated NaCl solution) to break emulsions and improve phase separation. |
| Product is contaminated with phosphorus-containing impurities (confirmed by NMR or downstream reaction issues). | The product may have some water solubility, leading to co-extraction. | - Adjust the pH of the aqueous wash to decrease the solubility of your product while keeping the byproducts ionized and soluble in the aqueous layer.- If the product is an amine, an acidic wash will form the ammonium (B1175870) salt, potentially increasing its water solubility. In this case, a neutral or basic wash might be preferable after the initial quench.- If the product is an acid, a basic wash will form the carboxylate salt. A neutral or acidic wash may be more appropriate. |
| Byproducts crystallize out with the product. | The byproducts are not fully dissolved in the aqueous phase during workup. | - Ensure the aqueous solution used for quenching and washing is not saturated. Use a sufficient volume of water.- One study demonstrated that T3P hydrolysis byproducts can be further degraded under acidic conditions at elevated temperatures (e.g., pH 1 at 80 °C) to the more water-soluble propylphosphonic acid.[9] This could be an option for difficult-to-remove byproducts, provided the desired product is stable under these conditions. |
Problem 2: Product Loss During Aqueous Workup
| Symptom | Possible Cause | Suggested Solution |
| Low yield of isolated product. | The product has significant water solubility. | - Minimize the volume of the aqueous washes while ensuring byproduct removal.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.- Consider alternative purification methods such as crystallization or flash chromatography if aqueous extraction proves unsuitable for your specific product. |
Comparison of T3P with Other Coupling Reagents
| Reagent | Purification Ease | Byproduct Type | Typical Yield | Epimerization Risk | Toxicity |
| T3P | Easy[1][10] | Water-soluble[1][3] | High[1][10] | Low[1][10] | Not Toxic[10] |
| EDC (WSC) | Easy[10] | Water-soluble | Medium[10] | Medium[10] | High[10] |
| DCC | Very Difficult[1][10] | Solid (DCU) | Low to Medium[10] | High[10] | High[10] |
| PyBOP | Difficult[10] | - | High[10] | Low[10] | Medium[10] |
Experimental Protocols
General Protocol for Aqueous Workup of a T3P-Mediated Reaction
-
Reaction Quench: After the reaction is complete (as determined by a suitable monitoring technique like TLC or LC-MS), cool the reaction mixture to 0-10 °C. Slowly and carefully add water or an aqueous solution (e.g., saturated sodium bicarbonate) to quench any unreacted T3P. This quenching step can be exothermic.[3]
-
Phase Separation: Transfer the mixture to a separatory funnel. If necessary, add more organic solvent (the one used for the reaction, e.g., ethyl acetate) and water to ensure two distinct phases.
-
Aqueous Wash: Separate the organic layer. Wash the organic layer sequentially with:
-
An acidic solution (e.g., 1 M HCl) to remove basic impurities.
-
A basic solution (e.g., saturated NaHCO₃) to remove acidic impurities and T3P byproducts.
-
Water and/or brine to remove any remaining water-soluble impurities and to aid in phase separation.
-
Note: The choice and order of acidic/basic washes should be tailored to the specific properties of the starting materials and the desired product.[8]
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.
-
Further Purification (if necessary): If the product is not sufficiently pure after the extractive workup, further purification by crystallization or column chromatography may be required.
Visualizations
Caption: General workflow for the purification of products from T3P-mediated reactions.
Caption: Troubleshooting decision tree for common T3P purification issues.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. curiaglobal.com [curiaglobal.com]
- 3. youtube.com [youtube.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 7. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 8. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. curiaglobal.com [curiaglobal.com]
Technical Support Center: Managing Exotherms in Large-Scale T3P Reactions
Welcome to the technical support center for managing exothermic events in large-scale reactions utilizing propylphosphonic anhydride (B1165640) (T3P). This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and safety protocols to ensure the safe and efficient scale-up of T3P-mediated reactions.
Frequently Asked Questions (FAQs)
Q1: What makes T3P reactions exothermic?
A1: The exothermic nature of T3P (propanephosphonic anhydride) reactions stems from the activation of the carboxylic acid. T3P, a cyclic anhydride, reacts with the carboxylate to form a highly reactive mixed anhydride intermediate. This activation step is thermodynamically favorable and releases a significant amount of heat. The subsequent nucleophilic attack by the amine on this activated intermediate to form the amide bond also contributes to the overall heat evolution of the reaction.
Q2: How significant is the exotherm, and what are the primary risks at a large scale?
A2: The exotherm can be substantial, and its management is critical during scale-up. While specific heat of reaction data is dependent on the substrates, solvent, and concentration, the initial activation of the carboxylic acid by T3P is known to be a rapid and highly exothermic event.[1] On a large scale, the primary risks associated with an unmanaged exotherm are:
-
Thermal Runaway: An uncontrolled increase in temperature where the rate of heat generation exceeds the rate of heat removal.[2] This can lead to boiling of the solvent, a dangerous increase in reactor pressure, and potentially compromise the integrity of the vessel.
-
Side Reactions and Impurity Formation: Elevated temperatures can promote side reactions such as epimerization of chiral centers, degradation of starting materials or products, and the formation of undesired byproducts.[3][4]
-
Decreased Yield and Product Quality: Poor temperature control can lead to a decrease in the overall yield and purity of the desired amide product.[5]
Q3: Is a T3P reaction likely to decompose or present additional thermal hazards?
A3: T3P itself is reported to have high thermal stability with no decomposition under typical reaction conditions.[6] This is a significant safety advantage over some other coupling reagents that may have inherent thermal instabilities. However, the primary thermal hazard arises from the reaction exotherm itself, which can accelerate the reaction rate and lead to a thermal runaway if not properly controlled.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid, uncontrolled temperature spike during T3P addition. | 1. T3P addition rate is too fast for the reactor's cooling capacity. 2. Insufficient initial cooling of the reaction mixture. 3. Inadequate mixing leading to localized "hot spots". | 1. Immediately stop the T3P addition. 2. Ensure the reactor's cooling system is operating at maximum capacity. 3. Increase agitation to improve heat transfer. 4. If the temperature continues to rise rapidly, initiate the emergency quench procedure. 5. For future runs, reduce the T3P addition rate and/or use a more dilute T3P solution. |
| Reaction temperature stalls or decreases after initial exotherm, with incomplete conversion. | 1. Insufficient amount of T3P used. 2. The reaction is complete, and the observed starting material is a non-reactive impurity. 3. Poor mixing preventing reactants from interacting. | 1. Take an in-process control (IPC) sample to confirm the presence of starting materials. 2. If starting materials are present, consider adding an additional charge of T3P, being mindful of a potential secondary exotherm. 3. Verify the purity of the starting materials for future batches. 4. Ensure adequate agitation throughout the reaction. |
| Formation of unexpected impurities after a temperature excursion. | 1. High temperatures may have caused degradation of starting materials or product. 2. Elevated temperatures may have favored a kinetic side reaction pathway. | 1. Analyze the impurity profile by HPLC or LC-MS to identify potential degradation products or side-products. 2. For future reactions, implement stricter temperature controls to stay within the validated range. 3. Consider if a lower reaction temperature, even with a longer reaction time, would be beneficial for purity. |
| Reaction exotherm is significantly different from a previous batch. | 1. Variation in the purity or concentration of reactants (especially T3P). 2. Different solvent grade or water content. 3. Inaccurate temperature probe calibration. 4. Variation in the initial temperature of the reactants or reactor. | 1. Verify the quality and concentration of all reactants. 2. Ensure consistent solvent quality. 3. Calibrate all temperature monitoring equipment. 4. Standardize the initial temperature of all components before starting the reaction. |
Experimental Protocols for Exotherm Management
Key Experimental Parameters
The successful management of the exotherm in a large-scale T3P reaction is dependent on the careful control of several parameters. The following table summarizes typical starting points and considerations for process development.
| Parameter | Typical Range/Value | Considerations for Exotherm Management |
| Initial Reaction Temperature | 0–10 °C | A lower starting temperature provides a larger safety margin to absorb the initial exotherm before reaching the desired reaction temperature. |
| T3P Stoichiometry | 1.1–1.5 equivalents | Using a significant excess of T3P can lead to a larger and more difficult to control exotherm. |
| Base Stoichiometry | 2.0–4.0 equivalents | The choice and amount of base can influence the reaction rate and the exotherm profile. |
| Solvent | Ethyl Acetate, 2-MeTHF, Acetonitrile | The heat capacity and boiling point of the solvent are critical factors. Solvents with higher heat capacities can absorb more heat, and a higher boiling point provides a wider operating window. |
| Concentration | 0.5–1.0 M | More dilute reactions will have a less pronounced exotherm, but this will also reduce reactor throughput. |
| T3P Addition Time | 1–4 hours | The addition rate should be slow enough to allow the reactor's cooling system to maintain the desired temperature. This is the primary means of controlling the exotherm. |
Detailed Methodology for a Controlled T3P Addition
This protocol outlines a general procedure for performing a large-scale T3P amidation with a focus on exotherm management. Note: This is a template and must be adapted and optimized for your specific process.
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and all associated equipment (condenser, temperature probes, agitator, and addition pumps) is functioning correctly.
-
Calibrate the temperature probe before use.
-
Inert the reactor with nitrogen or argon.
-
-
Charging Reactants:
-
Charge the carboxylic acid, amine, and solvent to the reactor.
-
Begin agitation to ensure a homogeneous mixture.
-
Charge the base (e.g., triethylamine, DIPEA, or pyridine). A slight exotherm may be observed at this stage.
-
Cool the reaction mixture to the target initial temperature (e.g., 0–5 °C) using the reactor jacket.
-
-
Controlled T3P Addition:
-
The T3P solution (typically 50% in a suitable solvent like ethyl acetate) is added via a calibrated addition pump.[4][5]
-
Crucially, the addition of T3P should be subsurface to ensure immediate mixing and prevent the accumulation of unreacted reagent at the surface.
-
Set the initial addition rate to be slow. Monitor the internal temperature closely. The jacket temperature should be significantly lower than the desired internal temperature to allow for efficient heat removal.
-
The addition rate can be controlled by a feedback loop with the internal temperature probe, where the addition is slowed or stopped if the temperature rises above a set point.
-
Maintain the internal temperature within a narrow range (e.g., ± 2 °C) throughout the addition.
-
-
Reaction and Monitoring:
-
After the T3P addition is complete, maintain the reaction at the desired temperature until the reaction is complete as determined by in-process controls (e.g., HPLC).
-
Continue to monitor the internal temperature. A gradual decrease in the cooling requirement indicates the reaction is slowing down.
-
-
Quenching:
-
Once the reaction is complete, the reaction is typically quenched by the slow addition of water or an aqueous basic solution.[7]
-
The quenching process can also be exothermic. Therefore, it should be performed in a controlled manner with adequate cooling.
-
Visualizations
T3P Amidation Workflow with Exotherm Control
Caption: Workflow for managing exotherms in large-scale T3P reactions.
Decision Tree for Troubleshooting Thermal Deviations
Caption: Decision tree for troubleshooting thermal deviations in T3P reactions.
Signaling Pathway of a Thermal Runaway
Caption: Signaling pathway illustrating the positive feedback loop of a thermal runaway.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. helgroup.com [helgroup.com]
- 3. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. curiaglobal.com [curiaglobal.com]
T3P Stability and Degradation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Propane Phosphonic Acid Anhydride (B1165640) (T3P) in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general shelf life of T3P solutions?
A1: T3P is commercially available as a 50% (w/w) solution in a range of aprotic solvents and generally has a shelf life of one to two years when stored properly under anhydrous conditions.[1][2]
Q2: Which solvents are recommended for use with T3P?
A2: T3P is compatible with a variety of aprotic solvents. Commonly used and recommended solvents include:
-
Ethyl Acetate (B1210297) (EtOAc)
-
Butyl Acetate
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Acetonitrile (B52724) (ACN)
-
N,N-Dimethylformamide (DMF)
Q3: Are there any solvents that should be avoided with T3P?
A3: Yes. T3P is highly reactive towards protic solvents and other specific functionalities. Solvents to avoid include:
-
Alcohols (e.g., methanol, ethanol)
-
Water
-
Enolizable ketones
-
Dimethyl sulfoxide (B87167) (DMSO)[2]
Q4: What is the primary degradation pathway for T3P?
A4: The primary degradation pathway for T3P is hydrolysis, which occurs in the presence of water.[5] This reaction ultimately leads to the formation of n-propylphosphonic acid, a water-soluble byproduct that can be easily removed during aqueous workup.[2][5][6]
Q5: How do impurities in solvents affect T3P stability and reactivity?
A5: Impurities in solvents can significantly impact the performance of T3P. For instance, aged N,N-dimethylformamide (DMF) can contain dimethylamine (B145610) and formic acid.[7] Dimethylamine can react with the T3P-activated carboxylic acid, competing with the desired amine reactant and reducing the yield of the target amide.[7] It is crucial to use high-purity, anhydrous solvents for optimal results.
Q6: What are the main byproducts of T3P degradation?
A6: The main byproducts from the hydrolysis of T3P are n-propylphosphonic acid and its dimeric anhydride form.[2] These byproducts are highly water-soluble, facilitating their removal from the reaction mixture through simple aqueous extraction.[2][5]
Q7: Is T3P thermally stable?
A7: Yes, T3P exhibits high thermal stability and does not typically decompose under standard reaction conditions, which are often between 0°C and 25°C.[1][2] This allows for a wide operational temperature range in chemical synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield or incomplete conversion | 1. Degraded T3P: The T3P solution may have been exposed to moisture, leading to hydrolysis. 2. Solvent Impurities: The solvent (especially aged DMF) may contain impurities like amines that consume the activated intermediate.[7] 3. Insufficient T3P: The stoichiometry of T3P might be too low for the reaction scale. | 1. Use a fresh bottle of T3P solution or re-assay the current stock. Ensure strict anhydrous conditions are maintained throughout the experiment. 2. Use fresh, high-purity, anhydrous solvents. If using DMF, consider using a freshly opened bottle or purifying it before use. 3. Use a slight excess of T3P (e.g., 1.15 equivalents) to ensure complete conversion. |
| Formation of unexpected side products | 1. Reaction with solvent impurities: As mentioned, impurities like dimethylamine in DMF can form side products.[7] 2. Incorrect reaction conditions: Temperature or reaction time may not be optimized for the specific substrates. | 1. Switch to a different, freshly opened aprotic solvent like ethyl acetate or acetonitrile. 2. Optimize reaction parameters such as temperature and reaction time. Monitor the reaction progress by TLC, HPLC, or LC-MS. |
| Difficulty in removing byproducts during workup | 1. Incomplete hydrolysis of T3P: Residual T3P or its intermediates may not have been fully quenched. 2. Insufficient aqueous wash: The volume or number of aqueous washes may not be adequate to remove the water-soluble byproducts. | 1. Ensure the reaction is properly quenched with water or an aqueous basic solution (e.g., sodium bicarbonate) to hydrolyze all T3P-related species.[6] 2. Perform multiple extractions with a sufficient volume of water or brine to ensure complete removal of n-propylphosphonic acid and its salts. |
Quantitative Data on T3P Stability
While specific kinetic data for T3P degradation in various organic solvents is not extensively published, the following table summarizes the known stability information and provides an illustrative comparison. The stability is generally high in aprotic solvents under anhydrous conditions.
| Solvent | General Stability (at 2-8°C, anhydrous) | Key Considerations |
| Ethyl Acetate (EtOAc) | High (Stated shelf life of up to 2 years) | Preferred "green" solvent; less prone to amine impurities than DMF. |
| Dichloromethane (DCM) | High | A common solvent for many organic reactions. Ensure it is anhydrous. |
| Acetonitrile (ACN) | High | Good compatibility, often used in peptide synthesis.[7] |
| N,N-Dimethylformamide (DMF) | Moderate to High | Prone to degradation over time, which can release dimethylamine and formic acid, potentially interfering with reactions.[7] Use of fresh, high-purity DMF is critical. |
| 2-Methyltetrahydrofuran (2-MeTHF) | High | A greener alternative to THF with good performance.[7] |
| Tetrahydrofuran (THF) | High | Ensure it is anhydrous and free of peroxides. |
Experimental Protocols
Protocol 1: Monitoring T3P Stability using Quantitative ¹H NMR (qNMR)
This protocol describes a method to quantify the concentration of T3P in a solvent over time.
-
Sample Preparation:
-
Prepare a stock solution of a high-purity, non-volatile internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration in the desired deuterated solvent (e.g., CDCl₃, Acetonitrile-d₃).
-
In an NMR tube, add a precise volume of the internal standard stock solution.
-
Add a known mass or volume of the T3P solution to be analyzed.
-
Ensure the sample is homogeneous.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to ensure full magnetization recovery.
-
A calibrated 90° pulse.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the internal standard and a signal corresponding to the propyl group of T3P.
-
Calculate the concentration of T3P using the following formula: Concentration_T3P = (Integral_T3P / N_protons_T3P) * (N_protons_Std / Integral_Std) * Concentration_Std where N_protons is the number of protons giving rise to the integrated signal.
-
Repeat the measurement at regular time intervals (e.g., every week or month) for samples stored under specific conditions (e.g., temperature, light exposure) to determine the rate of degradation.
-
Protocol 2: HPLC Assay for T3P Stability
This protocol outlines a general approach for assessing T3P stability using High-Performance Liquid Chromatography.
-
Method Development (Illustrative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.6 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient: A suitable gradient to separate T3P from its degradation products and solvent peaks (e.g., 5-95% B over 15 minutes).
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the T3P solution in the mobile phase or a compatible solvent at a known concentration.
-
Store aliquots of this solution under the desired test conditions (e.g., different temperatures, exposure to air).
-
-
Analysis:
-
At specified time points, inject the samples into the HPLC system.
-
Monitor the peak area of the T3P peak. A decrease in the peak area over time indicates degradation.
-
The appearance of new peaks can be indicative of degradation products. These can be further characterized by LC-MS if necessary.
-
Visualizations
Caption: Simplified hydrolysis pathway of T3P.
Caption: Experimental workflow for T3P stability testing.
References
- 1. curiaglobal.com [curiaglobal.com]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. youtube.com [youtube.com]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Overcoming steric hindrance in T3P-mediated couplings
Welcome to the Technical Support Center for T3P-mediated couplings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges related to steric hindrance during amide bond formation using Propanephosphonic Anhydride (B1165640) (T3P®).
Frequently Asked Questions (FAQs)
Q1: What is T3P® and why is it used in amide coupling reactions?
A1: T3P® (Propanephosphonic Anhydride) is a versatile and efficient coupling reagent used to facilitate the formation of amide bonds between carboxylic acids and amines. It is a cyclic anhydride of propanephosphonic acid.[1] T3P® is favored for its mild reaction conditions, high yields, and the formation of water-soluble byproducts that are easily removed during aqueous workup.[2][3] This simplifies product purification and makes it a more environmentally friendly or "green" reagent.[2][4] One of its key advantages is the low level of epimerization observed in the coupling of chiral substrates, which is crucial in peptide synthesis and the development of pharmaceuticals.[1][3]
Q2: What is steric hindrance and how does it affect T3P®-mediated couplings?
A2: Steric hindrance is a chemical phenomenon where the bulky nature of atoms or groups of atoms on the reacting molecules physically obstructs the reaction pathway. In the context of amide bond formation, steric hindrance can arise from bulky substituents on the carboxylic acid (near the carboxyl group) or the amine (near the amino group). This is common with substrates like α,α-disubstituted amino acids (e.g., Aib), N-methylated amino acids, or bulky secondary amines. This spatial crowding can significantly slow down or even prevent the coupling reaction, leading to low yields and incomplete conversions.[5]
Q3: What are the initial signs of a difficult coupling reaction due to steric hindrance?
A3: Common indicators of a challenging coupling reaction due to steric hindrance include:
-
Low or no product formation: Despite extended reaction times, the desired amide is produced in low yields or not at all.
-
Incomplete consumption of starting materials: Analysis of the reaction mixture (e.g., by TLC, LC-MS, or NMR) shows a significant amount of unreacted carboxylic acid and/or amine.
-
Formation of side products: In some cases, side reactions may become more prevalent as the desired coupling is kinetically disfavored.
Q4: When should I consider using T3P® for a sterically hindered coupling?
A4: T3P® is an excellent choice for sterically hindered couplings, particularly when minimizing epimerization is a priority.[3] It has been shown to be superior to many other coupling reagents in terms of stereochemical integrity.[6] T3P® can be effective for couplings involving bulky and non-nucleophilic amines.[3] However, for extremely hindered substrates, T3P® may still require optimized conditions or might be used in conjunction with other strategies to achieve satisfactory results.
Troubleshooting Guide for Sterically Hindered Couplings
This guide addresses common issues encountered during T3P®-mediated couplings with sterically demanding substrates.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Insufficient Reactivity | Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy. Monitor for potential side reactions or epimerization at elevated temperatures. Extend Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time (e.g., overnight) can lead to higher conversion.[7] |
| Suboptimal Reagent Stoichiometry | Increase Equivalents of T3P® and Base: For difficult couplings, increasing the amount of T3P® (e.g., to 2.0 equivalents or more) and the base can drive the reaction forward.[8] | |
| Inappropriate Base | Use a Non-Nucleophilic Hindered Base: Bases like diisopropylethylamine (DIPEA) are commonly used. For racemization-prone substrates, pyridine (B92270) has been shown to be highly effective in suppressing epimerization, especially at low temperatures.[3][8] | |
| Poor Solvent Choice | Optimize the Solvent: The choice of solvent can impact the solubility of reactants and intermediates. While T3P® is compatible with a range of solvents like ethyl acetate, THF, and DMF, for particularly difficult couplings, consider screening different solvents.[1] | |
| Incomplete Reaction | Steric Bulk is Too High for Standard T3P® Conditions | Consider Alternative Activation: For extremely hindered systems where T3P® alone is insufficient, consider converting the carboxylic acid to a more reactive intermediate, such as an acyl fluoride, before attempting the coupling. |
| Insufficient Activation Time | Pre-activation is Not Typically Required for T3P®: Unlike some other coupling reagents, T3P® does not usually require a pre-activation step. The carboxylic acid, amine, and base are typically mixed before the addition of T3P®.[6] | |
| Epimerization/Racemization | Base is too Strong or Nucleophilic | Switch to Pyridine: Pyridine has been demonstrated to be an excellent base for minimizing epimerization in T3P®-mediated couplings.[3][8] |
| Elevated Reaction Temperature | Run the Reaction at Lower Temperatures: If epimerization is a concern, conduct the reaction at 0°C or room temperature, even if it requires a longer reaction time.[3] |
Data on Coupling Reagent Performance in Hindered Couplings
The following tables summarize quantitative data on the performance of T3P® and other coupling reagents in sterically hindered reactions.
Table 1: Comparison of Epimerization Levels of Various Coupling Reagents
| Coupling Reagent | Additive | Racemization (%) |
| T3P® | - | 1.76 |
| DCC | HOBt | 5.91 |
| EDC | HOBt | 11.1 |
| DCC | HOAt | 11.6 |
| PyBOP | - | 14.22 |
| HBTU | - | 16.14 |
| HATU | - | 21.12 |
| (Data sourced from a comparative study.)[6] |
Table 2: T3P®-Mediated Coupling of the Sterically Hindered Amino Acid, Aib (α-aminoisobutyric acid)
| Entry | Carboxylic Acid | Amine | T3P®/DIPEA (equiv.) | Time (min) | Conversion (%) |
| 1 | Z-Aib-OH | H-Pro-NH₂ | 1.5 / 3.0 | 5 | 96 |
| 2 | Z-Aib-OH | H-Phe-OᵗBu | 1.5 / 3.0 | 5 | 86 |
| (Data adapted from a study on sustainable solution-phase peptide synthesis.)[9] |
Table 3: Comparison of T3P® and HAPyU in the Cyclization of Sterically Hindered Peptides
| Linear Peptide | Coupling Reagent | Yield (%) | Epimerization (%) |
| Aib-Ala-Ala-Ala-Ala | HAPyU | 22 | 64 |
| T3P® | 38 | 2 | |
| (NMe)Ala-Ala-Ala-Ala-Ala | HAPyU | 4 | 69 |
| T3P® | 24 | 5 | |
| (NMe)Phe-Ala-Ala-Ala-Ala | HAPyU | 1 | 87 |
| T3P® | 15 | 6 | |
| (Data from a study on segment coupling and cyclization of sterically hindered peptides.)[6] |
Experimental Protocols
Protocol 1: General Procedure for T3P®-Mediated Coupling of a Sterically Hindered Amine
This protocol provides a general guideline for the coupling of a sterically hindered amine with a carboxylic acid using T3P®.
-
Reactant Preparation: In a dry reaction flask, dissolve the carboxylic acid (1.0 equiv.) and the sterically hindered amine (1.0-1.2 equiv.) in a suitable anhydrous solvent (e.g., ethyl acetate, THF, or DCM).
-
Base Addition: Add a suitable base, such as pyridine (2.0-3.0 equiv.) or DIPEA (2.0-3.0 equiv.). Stir the mixture for a few minutes at room temperature.[3][8]
-
T3P® Addition: Cool the mixture to 0°C using an ice bath. Slowly add T3P® (1.5-2.0 equiv., typically as a 50% solution in a solvent like ethyl acetate) to the reaction mixture.[8]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl or citric acid solution) to remove the base, followed by a wash with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography, if necessary.
Protocol 2: T3P®-Mediated Coupling of a Sterically Hindered α,α-Disubstituted Amino Acid (e.g., Aib)
This protocol is adapted for the coupling of a sterically challenging α,α-disubstituted amino acid.
-
Reactant Preparation: In a reaction vessel, dissolve the N-protected α,α-disubstituted amino acid (e.g., Z-Aib-OH) (1.0 equiv.) and the amine component (as a hydrochloride salt, 1.0 equiv.) in a suitable solvent (e.g., ethyl acetate).
-
Base Addition: Add DIPEA (3.0 equiv.) to the mixture and stir until all solids are dissolved.
-
T3P® Addition: Add T3P® (1.5 equiv., as a 50% solution in ethyl acetate) to the reaction mixture at room temperature.[9]
-
Reaction and Monitoring: Stir the reaction at room temperature. The reaction is typically very fast and can be complete within 5-15 minutes.[9] Monitor by LC-MS to confirm the formation of the product and consumption of the starting materials.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1.
Visualizations
Caption: Mechanism of T3P®-mediated amide bond formation.
Caption: Troubleshooting workflow for sterically hindered T3P® couplings.
References
- 1. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 2. researchgate.net [researchgate.net]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. researchgate.net [researchgate.net]
- 9. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
T3P Technical Support Center: Functional Group Compatibility and Troubleshooting
Welcome to the technical support center for Propanephosphonic Acid Anhydride (B1165640) (T3P®). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the compatibility of T3P® with various functional groups and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is T3P® and what are its primary applications?
Propanephosphonic Acid Anhydride, commonly known as T3P®, is a versatile, mild, and efficient coupling and dehydrating agent used in organic synthesis.[1][2][3] Its primary applications include amide bond formation (peptide coupling), esterification, and dehydration reactions such as the conversion of amides to nitriles.[4][5] It is widely favored for its high yields, low risk of racemization with chiral substrates, mild reaction conditions, and the formation of water-soluble byproducts that simplify purification.[6][7][8][9]
Q2: What are the main advantages of using T3P® over other coupling reagents?
T3P® offers several key advantages over traditional reagents like carbodiimides (e.g., DCC, EDC) or benzotriazole-based reagents (e.g., HATU, HOBt).[7] These include an excellent safety profile (non-toxic, non-allergenic, not explosive), high thermal stability, and broad functional group tolerance.[3][7][10] The byproducts of T3P® are easily removed by a simple aqueous workup, which is a significant advantage for purification.[11][12]
Q3: Which functional groups are generally compatible with T3P®-mediated reactions?
T3P® exhibits broad functional group tolerance.[11][13][14] Many common functional groups are compatible and do not interfere with standard amide coupling or esterification reactions. These include alkyl and aryl halides, ethers, esters, nitro groups, and many heterocyclic systems.[15][16]
Q4: Are there any functional groups that are sensitive to T3P® and might react?
Yes, unprotected nucleophilic functional groups can react. The primary reactive partners for T3P®-activated carboxylic acids are amines and alcohols. Therefore, substrates containing multiple, unprotected amine or hydroxyl groups may lead to side reactions or polymerization. Thiols are also nucleophilic and can react. Careful planning of the synthetic route or the use of protecting groups may be necessary.
Q5: Can T3P® be used with complex, sensitive, or racemization-prone substrates?
Absolutely. T3P® is renowned for its mildness, making it an excellent choice for complex molecules with sensitive functional groups.[7] It is particularly effective for coupling racemization-prone carboxylic acids, often providing the desired amide with very low levels of epimerization, especially when used with a suitable base like pyridine (B92270) or a hindered amine.[6][8][17]
Functional Group Compatibility Summary
The following table provides a general overview of the compatibility of common functional groups with T3P® under typical amide coupling or esterification conditions.
| Functional Group | Class | Compatibility | Notes |
| -COOH | Carboxylic Acid | Reactive | This is the group activated by T3P®. |
| -NH₂, -NHR, -NR₂ | Amines (Aliphatic & Aromatic) | Reactive | Primary and secondary amines are the intended nucleophiles for amidation.[6] Tertiary amines are typically used as non-nucleophilic bases. |
| -OH | Alcohols, Phenols | Reactive | Alcohols are the intended nucleophiles for esterification. Can compete with amines if both are present and unprotected. |
| -SH | Thiols | Reactive | Can compete with other nucleophiles. Protection may be required if not the intended reaction site. |
| -CHO, -C(O)R | Aldehydes, Ketones | Generally Compatible | Typically stable, though T3P® can be used under specific conditions to promote reactions like acetalization.[15] |
| -COOR | Esters | Compatible | Generally stable under standard coupling conditions. |
| -X (F, Cl, Br, I) | Halides (Alkyl & Aryl) | Compatible | Well-tolerated in T3P®-mediated reactions.[16] |
| -NO₂ | Nitro | Compatible | The nitro group is stable and compatible with T3P® conditions.[16] |
| -CN | Nitrile | Compatible | The nitrile group is stable and compatible.[16] |
| -B(OR)₂ | Boronic Acids/Esters | Compatible | Boronate groups are generally tolerated.[16] |
| Heterocycles | Pyridine, Thiophene, Furan, Indole | Generally Compatible | Most common heterocycles are well-tolerated.[15][16] Basic heterocycles (e.g., pyridine) can act as a base or solvent. |
Troubleshooting Guide
This guide addresses common issues encountered during experiments using T3P®.
Problem 1: Low Yield or No Reaction
-
Possible Cause 1: Reagent Quality. T3P® is sensitive to moisture.[2] The carboxylic acid, amine/alcohol, base, and solvent must be anhydrous.
-
Solution: Use freshly opened or properly stored T3P®. Ensure all other reagents and solvents are dry.
-
-
Possible Cause 2: Insufficient Activation. The stoichiometry may be incorrect.
-
Solution: Typically, 1.2 to 1.5 equivalents of T3P® (relative to the carboxylic acid) are recommended to ensure complete activation.
-
-
Possible Cause 3: Poor Nucleophilicity. The amine or alcohol may be too sterically hindered or electronically poor (e.g., some anilines).[6]
-
Solution: Increase the reaction temperature or prolong the reaction time. A stronger, non-nucleophilic base might also help.
-
Problem 2: Formation of Unexpected Side Products
-
Possible Cause 1: Competing Nucleophiles. If the substrate contains other unprotected nucleophilic groups (e.g., -OH, -SH, another -NH₂), they can compete in the reaction.
-
Solution: Use appropriate protecting groups for functionalities that are not intended to react.
-
-
Possible Cause 2: Ketene Formation. With certain substrates, particularly those with a chiral center alpha to the carboxyl group, elimination of the mixed anhydride intermediate can form a ketene, potentially leading to racemization or other side reactions.[18][19]
-
Solution: Control the reaction temperature carefully; adding T3P® at a low temperature (0 °C) is often recommended.[20] Using a less nucleophilic base (e.g., pyridine, 2,6-lutidine) instead of triethylamine (B128534) can suppress this pathway.[8]
-
-
Possible Cause 3: Byproduct Interference. The phosphonic acid byproducts can sometimes interfere with downstream reactions, especially those involving metal catalysts.[12]
-
Solution: Ensure a thorough aqueous workup is performed to completely remove the water-soluble byproducts.[12]
-
Problem 3: Reaction Stalls / Incomplete Conversion
-
Possible Cause 1: Steric Hindrance. Coupling of sterically demanding acids and/or amines can be very slow.
-
Solution: Increase the reaction temperature and monitor the reaction over a longer period. Screening different solvents may also improve performance.
-
-
Possible Cause 2: Poor Solubility. One or more of the reactants may not be fully soluble in the chosen solvent, limiting the reaction rate.
-
Solution: Screen alternative solvents (e.g., 2-MeTHF, DMF, Acetonitrile) in which all components are fully dissolved at the reaction temperature.[21]
-
Experimental Protocols & Data
T3P®-Mediated Amide Coupling Scope
The following table summarizes representative yields for the T3P®-mediated coupling of various carboxylic acids and amines, demonstrating the broad scope of the reagent.
| Carboxylic Acid Substrate | Amine Substrate | Base | Solvent | Temp (°C) | Yield (%) |
| N-Boc-L-Phenylalanine | Benzylamine | Pyridine | CH₂Cl₂ | 25 | 95 |
| 4-Nitrobenzoic Acid | Aniline | Et₃N | EtOAc | 25 | 92 |
| Cyclohexanecarboxylic Acid | Morpholine | DIPEA | THF | 25 | 98 |
| Phenylacetic Acid | 2-Aminopyridine | Pyridine | 2-MeTHF | 0 to 25 | 91 |
| (S)-2-Phenylpropanoic acid | (R)-1-Phenylethylamine | Pyridine | CH₂Cl₂ | 0 | 94 (>99% de) |
Note: Conditions and yields are illustrative and may vary based on specific substrate properties and reaction scale.
General Protocol 1: T3P®-Mediated Amide Bond Formation
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the carboxylic acid (1.0 equivalent), the amine (1.0-1.2 equivalents), and a suitable anhydrous solvent (e.g., Ethyl Acetate (B1210297), DCM, or 2-MeTHF, approx. 0.2-0.5 M concentration).
-
Base Addition: Add a suitable base. For racemization-prone substrates, pyridine (2.0-3.0 equivalents) is recommended.[6] For general couplings, triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) can be used.[22]
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
T3P® Addition: Slowly add T3P® (typically a 50% solution in ethyl acetate or DMF, 1.2-1.5 equivalents) dropwise to the stirred solution, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers sequentially with water and then brine to remove the phosphonic acid byproducts. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amide can then be purified by column chromatography or recrystallization as needed.
General Protocol 2: T3P®-Mediated Esterification
The protocol for esterification is very similar to amidation, with the amine being replaced by an alcohol.
-
Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equivalent), the alcohol (1.2-1.5 equivalents), and a suitable anhydrous solvent (e.g., DCM, THF).
-
Base Addition: Add a non-nucleophilic base such as pyridine or DIPEA (2.0-3.0 equivalents).
-
T3P® Addition: Cool the mixture to 0 °C and slowly add T3P® (50% solution, 1.5 equivalents).
-
Reaction: Stir the reaction at room temperature until completion. Esterifications may require gentle heating (40-50 °C) for less reactive or hindered alcohols.
-
Workup and Purification: Follow the same aqueous workup and purification procedure as described for amide bond formation.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Understanding T3P From Start To Finish [outsourcedpharma.com]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
- 10. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 11. researchgate.net [researchgate.net]
- 12. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 15. researchgate.net [researchgate.net]
- 16. Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. lookchem.com [lookchem.com]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 22. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent degradation of byproducts generated during reactions using 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane (T3P®).
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts of T3P®-mediated reactions?
A1: The main byproducts of T3P®-mediated reactions are propylphosphonic acid and its dimeric and trimeric anhydrides. These byproducts are highly water-soluble, which generally allows for their straightforward removal during aqueous workup procedures.[1][2][3]
Q2: Why is the pH of the aqueous quench and wash steps important?
A2: The pH of the aqueous quench and subsequent wash steps is a critical parameter that influences the degradation rate of T3P®-related byproducts.[4][5] Specifically, acidic conditions can significantly accelerate the hydrolysis of certain phosphonic anhydrides and esters that may form as side products, converting them into more easily removable water-soluble species.[4][5]
Q3: Can T3P® react with other functional groups besides carboxylic acids?
A3: Yes, under certain conditions, T3P® can react with other nucleophiles, such as phenols, to form phosphonic esters. These esters can be less water-soluble than the primary phosphonic acid byproducts and may require specific pH conditions for their degradation and removal.[4]
Q4: How can I monitor the degradation of T3P® byproducts?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful technique for monitoring the degradation of T3P® byproducts.[4] By tracking the disappearance of signals corresponding to the byproducts and the appearance of signals for the final degradation products (e.g., this compound), the reaction kinetics can be determined.
Q5: Are the byproducts of T3P® toxic?
A5: The byproducts of T3P® are generally considered to be non-toxic and non-allergenic.[3] Their high water solubility facilitates their removal from the final product, minimizing concerns about their presence in the isolated material.
Troubleshooting Guides
This section addresses specific issues that users may encounter during the workup of T3P®-mediated reactions.
Issue 1: Presence of an Unexpected, Less-Polar Impurity in the Organic Layer
-
Problem: After aqueous workup, an unexpected impurity is observed in the organic layer, which is not readily removed by standard water washes.
-
Possible Cause: Formation of a phosphonic ester byproduct from the reaction of T3P® with a hydroxyl-containing functional group (e.g., a phenol) on the substrate or another component in the reaction mixture. These esters can be more organic-soluble than this compound.[4]
-
Solution:
-
pH Adjustment: Acidify the aqueous wash solution to a pH of 1 with a strong acid like HCl.[5]
-
Elevated Temperature: If the impurity persists, consider performing the acidic wash at an elevated temperature (e.g., 80 °C) to accelerate the hydrolysis of the phosphonic ester.[4]
-
Monitoring: Monitor the degradation of the impurity by TLC, LC-MS, or by taking aliquots of the organic layer for NMR analysis.
-
Issue 2: Incomplete Removal of Water-Soluble Byproducts
-
Problem: Residual phosphorus-containing impurities are detected in the final product despite their expected high water solubility.
-
Possible Cause:
-
Insufficient volume of the aqueous wash.
-
Formation of salts that have some solubility in the organic phase.
-
Inefficient phase separation.
-
-
Solution:
-
Increase Wash Volume: Increase the volume and number of aqueous washes.
-
Brine Wash: After the aqueous washes, perform a wash with a saturated sodium chloride solution (brine) to help break emulsions and further remove water-soluble components from the organic layer.
-
pH Adjustment during Workup: As described in Issue 1, adjusting the pH of the initial quench to acidic conditions can promote the complete hydrolysis of all T3P®-related species to the highly water-soluble this compound.
-
Issue 3: Emulsion Formation During Aqueous Workup
-
Problem: A stable emulsion forms at the interface of the organic and aqueous layers, making separation difficult.
-
Possible Cause: The presence of phosphonic acid salts acting as surfactants.
-
Solution:
-
Brine Addition: Add a small amount of brine to the separatory funnel and gently agitate. The increased ionic strength of the aqueous phase can help to break the emulsion.
-
Filtration through Celite®: If the emulsion is persistent, filtering the entire mixture through a pad of Celite® or diatomaceous earth can sometimes help to break the emulsion.
-
Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.
-
Data Presentation
The following tables summarize the pH-dependent degradation of a T3P®-related phosphonic ester byproduct.
Table 1: Degradation of Phosphonate Ester Byproduct at Various pH Values
| pH | Time (h) | % Degradation |
| 1 | 1 | >95 |
| 1 | 2 | >99 |
| 1 | 4 | >99 |
| 3 | 1 | ~50 |
| 3 | 2 | ~75 |
| 3 | 4 | >90 |
| 5 | 1 | ~20 |
| 5 | 2 | ~40 |
| 5 | 4 | ~60 |
| 12 | 1 | <5 |
| 12 | 2 | <5 |
| 12 | 4 | <10 |
Data is synthesized from the trends described in the publication "pH-Dependent Degradation of T3P-Related Byproducts".[5]
Experimental Protocols
Protocol 1: General Procedure for pH-Dependent Degradation Study of T3P® Byproducts
This protocol outlines a general method for investigating the degradation of a T3P® byproduct at different pH values.
-
Reaction Quench and Byproduct Isolation (if necessary):
-
After the completion of the T3P®-mediated reaction, quench the reaction mixture with an aqueous solution (e.g., water or a mild base).
-
If a specific, less-soluble byproduct is to be studied, it may need to be isolated from the initial product mixture through standard purification techniques like chromatography.
-
-
Preparation of Buffered Solutions:
-
Prepare a series of buffer solutions covering the desired pH range (e.g., pH 1, 3, 5, 7, 9, 12). Use appropriate buffer systems to maintain a stable pH throughout the experiment.
-
-
Degradation Experiment Setup:
-
Dissolve a known concentration of the isolated byproduct (or an aliquot of the quenched reaction mixture containing the byproducts) in a suitable solvent system that is compatible with the subsequent analytical method (e.g., D₂O for ³¹P NMR).
-
Divide the solution into separate vessels, one for each pH to be tested.
-
Add the corresponding buffer to each vessel to achieve the target pH.
-
-
Time-Course Monitoring:
-
Maintain the reaction vessels at a constant temperature.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vessel.
-
Quench any further reaction in the aliquot if necessary (e.g., by rapid neutralization or freezing).
-
-
Analysis:
-
Analyze the aliquots using a suitable analytical technique. ³¹P NMR spectroscopy is ideal for observing the phosphorus-containing species.
-
For ³¹P NMR, acquire a spectrum for each time point. The degradation can be quantified by integrating the signal of the byproduct relative to an internal standard or by observing the relative increase in the signal of the degradation product.
-
Protocol 2: ³¹P NMR Monitoring of T3P® Byproduct Degradation
-
Sample Preparation:
-
In an NMR tube, dissolve the sample containing the T3P® byproduct in a deuterated solvent (e.g., D₂O).
-
Add a known amount of an internal standard (e.g., phosphoric acid) if quantitative analysis is desired.
-
Adjust the pH of the solution in the NMR tube using a concentrated acid or base solution in D₂O.
-
-
NMR Acquisition:
-
Acquire an initial ³¹P NMR spectrum (t=0).
-
Place the NMR tube in a temperature-controlled environment (e.g., the NMR spectrometer's probe or a water bath).
-
Acquire subsequent ³¹P NMR spectra at predetermined time intervals.
-
-
Data Analysis:
-
Process the NMR spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks corresponding to the T3P® byproduct and the degradation product(s).
-
Calculate the percentage of degradation over time by comparing the integral of the byproduct peak to its initial integral or to the integral of the internal standard.
-
Visualizations
Caption: T3P® reaction pathway and byproduct formation.
Caption: Workflow for T3P® byproduct removal.
Caption: Troubleshooting logic for T3P® byproduct removal.
References
Validation & Comparative
A Comparative Guide to T3P® and Other Peptide Coupling Reagents
In the realm of synthetic peptide chemistry, the selection of an appropriate coupling reagent is paramount to achieving high yields, purity, and stereochemical integrity of the target peptide. This guide provides a detailed comparison of propylphosphonic anhydride (B1165640) (T3P®) with other commonly employed peptide coupling reagents, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in their synthetic endeavors.
Introduction to Peptide Coupling Reagents
Peptide synthesis involves the formation of an amide (peptide) bond between the carboxyl group of one amino acid and the amino group of another. This process requires the activation of the carboxylic acid, which is facilitated by a coupling reagent. The ideal coupling reagent should promote rapid and efficient amide bond formation while minimizing side reactions, most notably racemization of the chiral amino acid centers.
This guide focuses on comparing T3P® with established classes of coupling reagents, including:
-
Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt).
-
Aminium/Uronium Salts: A widely used class that includes HATU, HBTU, and COMU.[1]
-
Phosphonium Salts: Such as PyBOP.[1]
T3P® has emerged as a "green" coupling reagent due to its low toxicity, non-allergenic nature, and the formation of water-soluble byproducts that simplify purification.[2][3]
Quantitative Performance Comparison
The efficacy of a coupling reagent is best assessed through quantitative data on yield, purity, and racemization. The following tables summarize the performance of various coupling reagents in the synthesis of model peptides.
Case Study 1: Synthesis of the Difficult Sequence ACP(65-74)
The acyl carrier protein fragment (65-74) (H-Val-Gln-Ala-Ala-Ile-Asp-Tyr-Ile-Asn-Gly-NH2) is a well-established model for comparing the efficiency of coupling reagents due to its challenging sequence, which is prone to aggregation.[1][4]
| Coupling Reagent | Crude Purity (%) (2x1 min coupling) | Crude Purity (%) (2x20 min coupling) |
| HATU | 83.63 | 79.91 |
| HCTU | 79.86 | 80.52 |
| COMU | Not Reported | 79 (manual synthesis, 2 min coupling) |
| HBTU | Not Reported | Not Reported |
| PyBOP | 48.11 | 70.27 |
Data sourced from a comparative study on the synthesis of 65-74 ACP.[5] Note that COMU data is from a separate study with slightly different conditions.[4]
Key Observations:
-
HATU and HCTU generally provide higher crude purity, especially with shorter coupling times.[5]
-
PyBOP's performance improves with longer reaction times but is significantly less efficient in rapid coupling protocols for this difficult sequence.[5]
-
COMU has been reported to be less effective than HBTU and HCTU for the synthesis of ACP(65-74) on polystyrene-based resins.[4]
Case Study 2: Synthesis of Leu-enkephalin using T3P®
Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) is a pentapeptide that has been synthesized using T3P® in both solution-phase and solid-phase peptide synthesis (SPPS).
| Coupling Reagent | Purity (%) | Yield (%) |
| T3P® | 80.1 (SPPS, crude) | Not explicitly reported for the full sequence |
| T3P® | 86 (Solution-phase, crude) | 81 (Solution-phase, isolated) |
SPPS data is for the full synthesis of Leu-enkephalin on ChemMatrix resin using T3P® in acetonitrile.[3] Solution-phase data is for the synthesis of Boc-Leu-Enk-OtBu.[6]
Racemization Levels:
Racemization is a critical parameter, particularly for sensitive amino acids. While direct comparative data for T3P® against all other reagents under identical conditions is limited, studies have shown that T3P® generally exhibits low racemization rates.[3] For other reagents, the degree of racemization is highly dependent on the amino acid, the base used, and the coupling conditions. For instance, HATU is known for low racemization levels, outperforming older reagents like HBTU.[7]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these coupling reagents. Below are representative protocols for Fmoc-based solid-phase peptide synthesis.
General Fmoc-SPPS Workflow
The following diagram illustrates the general cycle for adding an amino acid during Fmoc-SPPS.
Caption: General workflow for a single amino acid addition cycle in Fmoc-SPPS.
Protocol 1: Peptide Coupling using T3P® (Solid-Phase)
This protocol is based on the synthesis of Leu-enkephalin.[3]
-
Resin Swelling: Swell the resin (e.g., ChemMatrix resin) in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 10 min).
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (5 eq.) with T3P® (5 eq. of 50% solution in a suitable solvent like 2-MeTHF or ACN) and DIEA (10 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. For difficult couplings, the temperature can be increased to 60°C.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
Protocol 2: Peptide Coupling using HATU (Solid-Phase)
This is a general protocol for HATU-mediated coupling.[8]
-
Resin Swelling and Deprotection: As described in the T3P® protocol.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (2-5 eq.), HATU (1.9-4.5 eq.), and a non-nucleophilic base such as DIEA (4-10 eq.) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 30 minutes to 4 hours at room temperature.
-
-
Washing and Repetition: As described in the T3P® protocol.
Protocol 3: Peptide Coupling using COMU (Solid-Phase)
This protocol outlines a standard manual coupling cycle using COMU.[9]
-
Resin Swelling and Deprotection: As described in the T3P® protocol.
-
Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 eq.) and COMU (4 eq.) in DMF.
-
Add DIEA (8 eq.) to the activation solution and mix briefly.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
-
Washing and Repetition: As described in the T3P® protocol.
Protocol 4: Peptide Coupling using DCC/HOBt (Solid-Phase)
This is a classic method for peptide coupling.[10]
-
Resin Swelling and Deprotection: As described in the T3P® protocol.
-
Coupling:
-
Swell the deprotected resin in a mixture of DCM/DMF.
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add the solution to the resin, followed by the addition of DCC (3 eq.) dissolved in DCM.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing and Repetition: As described in the T3P® protocol. Note that the byproduct, dicyclohexylurea (DCU), is insoluble and needs to be thoroughly washed away.
Mechanism of Action: T3P®
T3P® acts as a dehydrating agent to facilitate amide bond formation. The proposed mechanism involves the activation of the carboxylic acid by T3P® to form a mixed phosphonic anhydride intermediate, which is then susceptible to nucleophilic attack by the amino group of the incoming amino acid.
Caption: Simplified mechanism of peptide bond formation using T3P®.
Conclusion
The choice of a peptide coupling reagent is a critical decision in peptide synthesis, with significant implications for the success of the synthetic strategy.
-
T3P® stands out as a green and safe alternative, offering low toxicity, non-allergenic properties, and water-soluble byproducts that simplify downstream processing.[2][3] It has demonstrated good performance in both solution-phase and solid-phase synthesis, particularly with the potential for high yields and low racemization.[3][6]
-
HATU and other modern aminium/uronium reagents like HCTU and COMU are highly efficient for the synthesis of complex and sterically hindered peptides, often providing high purity even with short coupling times.[5][11] However, they can be more expensive and some, like HATU, are based on potentially explosive benzotriazole (B28993) derivatives.[12]
-
Phosphonium reagents like PyBOP are also effective but may require longer reaction times to achieve comparable purity to the top-performing aminium/uronium salts for difficult sequences.[5]
-
Carbodiimides such as DCC/DIC with additives like HOBt remain a cost-effective option, but they are more prone to side reactions and racemization, and the byproducts can be difficult to remove.[10][13]
Ultimately, the optimal coupling reagent depends on the specific peptide sequence, the scale of the synthesis, cost considerations, and the desired level of purity and stereochemical integrity. For researchers prioritizing green chemistry and simplified workup, T3P® presents a compelling option. For challenging sequences requiring high coupling efficiency in a short timeframe, HATU, HCTU, or COMU are often the reagents of choice.
References
- 1. researchgate.net [researchgate.net]
- 2. curiaglobal.com [curiaglobal.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
A Head-to-Head Battle of Amide Coupling Reagents: Propylphosphonic Anhydride (T3P®) vs. Carbodiimides (DCC, EDC)
In the landscape of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, the efficient formation of amide bonds is a cornerstone. The choice of coupling reagent is a critical decision that profoundly influences reaction yield, purity, reaction time, and the preservation of stereochemical integrity. This guide provides an in-depth, objective comparison of one of the most versatile and increasingly popular coupling agents, propylphosphonic anhydride (B1165640) (T3P®), against the long-standing workhorses of amide synthesis, the carbodiimides N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This analysis is supported by a review of available data and detailed experimental protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic challenges.
At a Glance: Key Performance Characteristics
The selection of an optimal coupling reagent hinges on a balance of reactivity, selectivity, and practicality. The following table summarizes the key characteristics of T3P®, DCC, and EDC.
| Feature | Propylphosphonic Anhydride (T3P®) | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
| Byproduct(s) | Propanephosphonic acid and its oligomers | N,N'-Dicyclohexylurea (DCU) | 1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU) |
| Byproduct Solubility | Water-soluble | Insoluble in most organic solvents | Water-soluble |
| Work-up/Purification | Simple aqueous extraction | Filtration to remove DCU precipitate | Simple aqueous extraction |
| Racemization Risk | Very low, especially with pyridine (B92270) as a base[1][2] | Moderate to high, often requires additives (e.g., HOBt) to suppress[1][3] | Moderate, generally lower than DCC, also benefits from additives[3] |
| Toxicity/Safety | Low toxicity, non-allergenic[4] | Potent skin allergen, sensitizer | Irritant |
| Handling | Commercially available as a solution in various solvents, moisture sensitive | Solid, moisture sensitive | Solid (hydrochloride salt), hygroscopic, moisture sensitive |
| Typical Reaction Conditions | Mild, often 0 °C to room temperature | Mild, often 0 °C to room temperature | Mild, often 0 °C to room temperature |
| Cost-Effectiveness | Higher initial cost, but can be offset by higher yields and simpler purification[1][5] | Low cost | Moderate cost |
Quantitative Performance Comparison: A Model Reaction
Model Reaction: Coupling of an N-protected amino acid (e.g., Z-Phe-OH or Boc-Phe-OH) with an amino acid ester (e.g., Gly-OMe or H-Val-OMe).
| Coupling Reagent | Typical Yield (%) | Typical Racemization/Epimerization (%) | Notes |
| T3P® | >90%[1][4] | <1% (often undetectable)[2][6] | Performance is often superior in suppressing racemization, especially with pyridine as the base.[1] |
| DCC | 70-90%[7] | 5-20% (without additives)[3] | The use of additives like HOBt or HOAt is crucial to minimize racemization to <5%. |
| EDC | 70-90%[7] | 2-10% (without additives)[3] | Generally considered to induce less racemization than DCC. The addition of HOBt or OxymaPure is also highly recommended.[3] |
Disclaimer: The data presented in this table are compiled from multiple sources and may have been obtained under varying experimental conditions. They are intended to provide a general comparison and may not be directly transferable to all reaction systems.
Reaction Mechanisms
The efficacy and side-product profile of each coupling reagent are dictated by their distinct reaction mechanisms.
Propylphosphonic Anhydride (T3P®) Mechanism
T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This highly reactive intermediate is then attacked by the amine to form the amide bond, releasing water-soluble propanephosphonic acid byproducts.
Carbodiimide (B86325) (DCC/EDC) Mechanism
Carbodiimides react with a carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the desired amide and a urea (B33335) byproduct. However, the O-acylisourea can also rearrange to an inactive N-acylurea or, in the case of chiral carboxylic acids, lead to racemization via an oxazolone (B7731731) intermediate. The addition of auxiliaries like HOBt or OxymaPure intercepts the O-acylisourea to form a more stable active ester, which is less prone to racemization and side reactions.
Experimental Protocols for Comparative Analysis
To objectively evaluate the performance of T3P®, DCC, and EDC, a standardized experimental protocol is essential. The following protocol outlines a general procedure for the coupling of a generic N-protected amino acid with an amino acid ester.
General Materials
-
N-protected amino acid (e.g., Boc-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling reagents: T3P® (50 wt% solution in ethyl acetate), DCC, EDC·HCl
-
Base: N-methylmorpholine (NMM) or Diisopropylethylamine (DIPEA), Pyridine
-
Additive (for carbodiimides): 1-Hydroxybenzotriazole (HOBt)
-
Solvents: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), Ethyl acetate (B1210297) (EtOAc)
-
Aqueous solutions for work-up: 1N HCl, saturated NaHCO₃, brine
-
Drying agent: Anhydrous Na₂SO₄ or MgSO₄
Experimental Workflow for Comparison
Detailed Methodologies
1. Reaction Setup (General)
In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv), the amino acid ester hydrochloride (1.0 equiv), and in the case of carbodiimide reactions, HOBt (1.1 equiv) in an appropriate solvent (e.g., DCM or DMF). Cool the mixture to 0 °C in an ice bath. Add the base (e.g., NMM, 1.1 equiv for the hydrochloride salt and 1.0 equiv for the carboxylic acid).
2. Addition of Coupling Reagent
-
For T3P®: Slowly add the T3P® solution (1.5 equiv) to the reaction mixture at 0 °C.
-
For DCC: Add DCC (1.1 equiv) portion-wise to the reaction mixture at 0 °C. A precipitate of DCU will form as the reaction progresses.
-
For EDC: Add EDC·HCl (1.1 equiv) portion-wise to the reaction mixture at 0 °C.
3. Reaction Monitoring
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
4. Work-up
-
For T3P® and EDC: Quench the reaction with water. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
For DCC: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate as described above.
5. Isolation and Analysis
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography or recrystallization. The yield should be determined, and the purity and extent of racemization should be assessed by high-performance liquid chromatography (HPLC), preferably using a chiral column.
Conclusion
The choice between propylphosphonic anhydride and carbodiimides for amide bond formation is a nuanced decision that depends on the specific requirements of the synthesis.
-
Propylphosphonic anhydride (T3P®) stands out for its exceptionally low risk of racemization, high yields, and the straightforward removal of its water-soluble byproducts.[4][6] These attributes make it an excellent choice for the synthesis of complex, chiral molecules, particularly in the later stages of a synthetic route where purity and stereochemical integrity are paramount. While the initial reagent cost may be higher, the overall process economy can be favorable due to simplified purification and potentially higher yields.
-
N,N'-dicyclohexylcarbodiimide (DCC) is a cost-effective and powerful coupling reagent. However, its use is often complicated by the formation of an insoluble urea byproduct that requires filtration for removal and a higher propensity for racemization, necessitating the use of additives.[3]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offers a practical compromise, with its water-soluble byproduct simplifying the work-up compared to DCC. While it generally exhibits a lower risk of racemization than DCC, the use of additives is still recommended for sensitive substrates.
For researchers and drug development professionals, T3P® represents a modern, efficient, and often superior alternative to traditional carbodiimides, especially when dealing with valuable and racemization-prone substrates. However, the cost-effectiveness of DCC and the convenient work-up of EDC ensure their continued relevance in a wide range of synthetic applications. A careful evaluation of the factors outlined in this guide will enable the selection of the most appropriate coupling reagent to achieve the desired synthetic outcomes.
References
- 1. peptide.com [peptide.com]
- 2. escholarship.org [escholarship.org]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to Amide Bond Synthesis: T3P vs. HATU vs. EDC/HOBt
The formation of the amide bond is one of the most critical and frequently performed reactions in medicinal chemistry and drug development.[1] The choice of coupling reagent is paramount, directly influencing yield, purity, reaction time, and the preservation of stereochemical integrity. This guide provides an objective comparison of three widely used coupling systems: Propanephosphonic Anhydride (B1165640) (T3P®), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU), and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxybenzotriazole (HOBt).
Reagent Profiles and Mechanisms of Action
Understanding the mechanism of each reagent is key to optimizing reaction conditions and troubleshooting potential issues.[2]
T3P® (Propanephosphonic Anhydride)
T3P® is a cyclic anhydride that acts as a powerful water scavenger and carboxylic acid activator.[3][4] It is considered a green, safe, and efficient reagent, particularly for large-scale syntheses.[5][6] The reaction involves the attack of a carboxylate anion on T3P, forming a highly reactive mixed anhydride intermediate. This intermediate is then subjected to nucleophilic attack by the amine to form the desired amide.[7][8] The byproducts are water-soluble phosphonic acids, which are easily removed during aqueous workup.[5][8]
// Flow RCOOH -> Carboxylate [label="-H⁺", color="#EA4335"]; Base -> Carboxylate [style=invis]; Carboxylate -> ActiveInt [label="+ T3P", color="#4285F4"]; T3P -> ActiveInt [style=invis]; ActiveInt -> Amide [label="+ R'-NH₂", color="#4285F4"]; RNH2 -> Amide [style=invis]; ActiveInt -> Byproduct [label="- Byproducts", color="#EA4335", style=dashed];
// Graph attributes graph [bgcolor="#FFFFFF", pad="0.5", dpi="100", size="9,3!"]; } /dot Caption: Mechanism of T3P-mediated amide bond formation.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
HATU is a uronium/aminium salt-based coupling reagent renowned for its high efficiency and rapid reaction rates, making it a popular choice for difficult couplings, including the synthesis of complex peptides.[9][10][11] In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks HATU to form a highly reactive OAt-active ester, releasing tetramethylurea as a byproduct.[9][12][13] The amine then reacts with this active ester to yield the amide.[13]
// Flow RCOOH -> Carboxylate [label="-H⁺", color="#EA4335"]; Base -> Carboxylate [style=invis]; Carboxylate -> ActiveEster [label="+ HATU", color="#4285F4"]; HATU -> ActiveEster [style=invis]; ActiveEster -> Amide [label="+ R'-NH₂", color="#4285F4"]; RNH2 -> Amide [style=invis]; ActiveEster -> Byproducts [label="- Byproducts", color="#EA4335", style=dashed];
// Graph attributes graph [bgcolor="#FFFFFF", pad="0.5", dpi="100", size="9,3!"]; } /dot Caption: Mechanism of HATU-mediated amide bond formation.
EDC/HOBt (Carbodiimide/N-Hydroxybenzotriazole)
The combination of a water-soluble carbodiimide (B86325) like EDC with an additive like HOBt is a classic, cost-effective method for amide synthesis.[10] The carboxylic acid first adds to EDC, forming a highly reactive O-acylisourea intermediate.[12][14] This unstable intermediate can rearrange or lead to racemization. HOBt intercepts it to form a more stable, less racemization-prone HOBt-active ester.[12][15] The amine then attacks this active ester to form the amide bond, regenerating HOBt.[12]
// Flow RCOOH -> Acylisourea [label="+ EDC", color="#4285F4"]; EDC -> Acylisourea [style=invis]; Acylisourea -> ActiveEster [label="+ HOBt", color="#4285F4"]; HOBt -> ActiveEster [style=invis]; ActiveEster -> Amide [label="+ R'-NH₂", color="#4285F4"]; RNH2 -> Amide [style=invis]; Acylisourea -> Byproduct [label="- Urea", color="#EA4335", style=dashed];
// Graph attributes graph [bgcolor="#FFFFFF", pad="0.5", dpi="100", size="9,3!"]; } /dot Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Performance Comparison
The choice of reagent depends on factors like substrate complexity, scale, cost, and safety requirements.
Qualitative Comparison of Coupling Reagents
| Feature | T3P® | HATU | EDC/HOBt |
| Reagent Class | Phosphonic Anhydride | Uronium/Aminium Salt | Carbodiimide + Additive |
| Key Byproducts | Water-soluble phosphonic acids[8] | Tetramethylurea (TMU) & HOAt[9] | EDC-urea & HOBt (regenerated)[12] |
| Workup | Simple aqueous wash[5][7] | Can be difficult; TMU removal can be challenging[16] | Simple aqueous wash for EDC-urea[12][17] |
| Relative Cost | Moderate to High | High | Low to Moderate |
| Safety Concerns | Low toxicity, non-allergenic[5] | Byproduct HOAt is explosive; can be an allergen[16][18] | HOBt is explosive[18] |
| Racemization Risk | Very low[5][8][19] | Low[10] | Low with HOBt, higher without[12][15] |
Quantitative Performance Data: A Case Study
Direct comparison is substrate-dependent. Data from a study on the coupling of Boc-protected valine (1) with an electron-deficient amine (2) highlights performance differences.[1]
| Coupling Reagent | Base (equiv.) | Solvent | Conditions | Yield of Amide (3a) |
| HATU | DIPEA (5) | DMF | 23 °C, 5 h | 38%[1] |
| EDC/HOBt | Et₃N (5) | DCE | 23 °C, 48 h | Trace amount[1] |
| EDC/HOBt (cat)/DMAP | DIPEA | CH₃CN | 23 °C, 18 h | 72%[1] |
Note: This specific study did not include T3P®. However, other studies demonstrate T3P's high efficacy, often providing superior yields with minimal epimerization compared to other reagents, especially in large-scale applications with racemization-prone substrates.[5][19]
Experimental Protocols
The following are generalized protocols. Researchers should optimize conditions for their specific substrates.
General Experimental Workflow
Protocol 1: Amide Synthesis using T3P®
This protocol is adapted for a general, small-scale reaction.
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.) and amine (1.1 equiv.) in a suitable anhydrous solvent (e.g., ethyl acetate, THF).
-
Base Addition: Add a suitable base, such as pyridine (B92270) or triethylamine (B128534) (2.0-3.0 equiv.).[19]
-
Activation & Coupling: Add T3P® (typically a 50% solution in a solvent like ethyl acetate, 1.5 equiv.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or saturated aqueous NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). The water-soluble phosphonic acid byproducts will partition into the aqueous layer.[8]
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Amide Synthesis using HATU
This protocol is effective for a wide range of substrates.[12]
-
Preparation: To a round-bottom flask, add the carboxylic acid (1.0 equiv.) and HATU (1.1 equiv.). Dissolve the mixture in an anhydrous aprotic solvent (e.g., DMF).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-nucleophilic base, such as DIPEA (3.0 equiv.), dropwise.
-
Pre-activation: Stir the mixture at 0 °C for 15-30 minutes.
-
Coupling: Add the amine (1.1 equiv.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours, monitoring progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Protocol 3: Amide Synthesis using EDC/HOBt
This is a classic and cost-effective method.[12][20]
-
Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv.), HOBt (1.2 equiv.), and the amine (1.1 equiv.) in an anhydrous solvent (e.g., DMF, DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Activation: Add EDC·HCl (1.2 equiv.) portion-wise to the mixture.
-
Base Addition: Add a base such as DIPEA or triethylamine (2.5 equiv.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Workup: Dilute the mixture with an organic solvent (e.g., ethyl acetate). Wash the organic phase with water (to remove the EDC-urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[12]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography or recrystallization.
Conclusion and Recommendations
The selection of an amide coupling reagent is a critical decision that balances efficacy, cost, safety, and scalability.
-
T3P® is an outstanding choice for process chemistry and large-scale synthesis, especially with epimerization-prone substrates.[5][19] Its key advantages are safety, low toxicity, and exceptionally easy workup due to water-soluble byproducts.[5][8]
-
HATU remains the gold standard for high-efficiency coupling of challenging substrates, including sterically hindered components and for minimizing racemization in peptide synthesis.[1][9] Its high cost and the safety/purification challenges associated with its byproducts are its primary drawbacks.[16]
-
EDC/HOBt provides a reliable and cost-effective solution for a wide range of standard amide couplings.[10] The water solubility of EDC and its urea (B33335) byproduct simplifies purification, though the hazardous nature of HOBt requires careful handling.[12][18]
For researchers, scientists, and drug development professionals, a thorough evaluation of the specific reaction, including the electronic and steric nature of the substrates, the required scale, and available budget, will guide the optimal choice of coupling reagent. For routine, cost-sensitive work, EDC/HOBt is a strong contender. For difficult, high-value couplings, HATU is often worth the investment. For scalable, safe, and environmentally conscious processes, T3P® presents a compelling and modern alternative.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 12. benchchem.com [benchchem.com]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
- 16. youtube.com [youtube.com]
- 17. peptide.com [peptide.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
T3P in Peptide Fragment Condensation: A Comparative Guide to Minimizing Racemization
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of amino acids is paramount in the synthesis of peptides for therapeutic and research applications. Racemization, the loss of chiral purity at the α-carbon of an amino acid, can lead to the formation of diastereomeric impurities with potentially altered biological activity and immunogenicity. The choice of coupling reagent in peptide fragment condensation is a critical factor in mitigating this risk. This guide provides an objective comparison of propylphosphonic anhydride (B1165640) (T3P®) with other common coupling reagents, focusing on their propensity to induce racemization, supported by available experimental data.
Quantitative Comparison of Coupling Reagents
Table 1: Racemization Levels with T3P in Specific Model Systems
| Coupling Reagent | N-Protected Amino Acid | Amine Component | Racemization (% D-isomer) | Reference(s) |
| T3P® | Fmoc-Cys(Acm)-OH | H-L-Phe-NH₂ | 0.4% | [1] |
| T3P® | Fmoc-Ser(tBu)-OH | H-L-Phe-NH₂ | Not detected | [1] |
| T3P® | N-Boc-(L)-phenylglycine | Leucine methyl ester | ~0.5% | [2] |
Table 2: Racemization Levels of Various Coupling Reagents in Different Model Systems
| Coupling Reagent/Method | Model Peptide / Amino Acid Coupling | Racemization (% D-isomer) | Reference(s) |
| HATU | Fmoc-His(Trt)-OH + H-Leu-Resin | High with NMM | [3] |
| HBTU | Model Peptide | 1.5 - 5.0% | |
| HCTU | Model Peptide | Reduced vs. BOP | [3] |
| COMU | Sterically hindered pentapeptide | < 1.0% | |
| DIC/HOBt | Fmoc-Cys(Acm)-OH Coupling | Low | [4] |
| BOP | Boc-His(Tos) | ~3% with excess DIEA | [3] |
| DCC | Model Peptide Fragment | 10 - 30% | |
| DCC + HOBt | Model Peptide Fragment | 1 - 5% |
Key Observations:
-
T3P® consistently demonstrates low levels of racemization, with reported epimerization often below 0.5% in the studied model systems.[1][2] This makes it a highly attractive option for coupling racemization-prone amino acids.
-
Uronium/Aminium salts such as HATU and HBTU are widely used, but their propensity for racemization can be significant, particularly with sensitive amino acids like histidine.[3] The choice of base plays a crucial role in controlling this side reaction.
-
COMU , a third-generation uronium salt, is noted for its high efficiency and very low racemization, often outperforming older reagents.
-
Carbodiimides like DCC, when used alone, can lead to substantial racemization.[1] The addition of additives like HOBt is essential to suppress this side reaction.
-
The direct comparison of racemization percentages across different studies should be approached with caution due to the use of varied model peptides, reaction conditions, and analytical methods.
Mechanisms of Racemization
Racemization during peptide coupling primarily proceeds through two mechanisms: the formation of a 5(4H)-oxazolone intermediate and direct enolization of the activated amino acid.
Oxazolone (B7731731) Formation Pathway
The activation of the N-protected amino acid's carboxyl group increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to the formation of a planar and achiral oxazolone intermediate. Subsequent nucleophilic attack by the amine component can occur from either face of the planar ring, resulting in a mixture of L- and D-amino acid-containing peptides.
Racemization via Oxazolone Intermediate
Direct Enolization Pathway
For certain amino acids, particularly cysteine, direct abstraction of the α-proton from the activated carboxylic acid by a base can lead to a planar enolate intermediate, which can then be protonated from either side to yield a mixture of stereoisomers.[4]
Experimental Protocols
Accurate assessment of racemization requires robust and reproducible analytical methods. The most common approach involves the synthesis of a model peptide followed by chromatographic separation and quantification of the resulting diastereomers.
Protocol 1: Racemization Analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for quantifying the level of racemization by separating the desired all-L peptide from its D-L diastereomer.
1. Model Peptide Synthesis:
-
A model dipeptide or tripeptide known to be susceptible to racemization is synthesized on a solid support (e.g., Rink Amide resin). A common model involves coupling a racemization-prone N-protected amino acid, such as Fmoc-Cys(Acm)-OH or Fmoc-His(Trt)-OH, to a resin-bound amino acid (e.g., H-Phe-resin).
-
The coupling reaction is performed using the specific coupling reagent to be tested (e.g., T3P®, HATU, HBTU) under well-defined conditions (solvent: DMF, base: DIEA or TMP, temperature: room temperature, time: 1-2 hours).
2. Peptide Cleavage and Deprotection:
-
Following the coupling reaction, the N-terminal Fmoc group is removed using a standard protocol (e.g., 20% piperidine (B6355638) in DMF).
-
The peptide is cleaved from the resin and side-chain protecting groups are removed using an appropriate cleavage cocktail (e.g., Reagent K: TFA/thioanisole/water/phenol/EDT, 82.5:5:5:5:2.5).
3. Sample Preparation for HPLC Analysis:
-
The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed and dried.
-
The crude peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile (B52724) in water with 0.1% TFA) to a known concentration.
4. RP-HPLC Analysis:
-
Instrumentation: HPLC system equipped with a UV detector.
-
Column: A high-resolution reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in water.
-
B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient: A linear gradient is typically employed, for example, from 5% to 65% B over 30 minutes. The gradient should be optimized to achieve baseline separation of the diastereomeric peaks.
-
Detection: UV detection at 220 nm.
5. Quantification:
-
The desired all-L peptide will typically elute as the major peak. The diastereomer containing the D-amino acid will elute as a separate, usually closely eluting, peak.
-
Integrate the peak areas of both the L-L and D-L diastereomers.
-
The percentage of racemization is calculated as: % Racemization = [Area(D-L peak) / (Area(L-L peak) + Area(D-L peak))] * 100
Experimental Workflow for Racemization Analysis
Conclusion
The selection of a coupling reagent is a critical parameter in minimizing racemization during peptide fragment condensation. The available data suggests that T3P® is an excellent choice for suppressing epimerization, often yielding less than 0.5% of the undesired diastereomer. It demonstrates superior or comparable performance to many commonly used coupling reagents. For syntheses involving particularly sensitive amino acids or where the highest stereochemical purity is required, T3P® should be strongly considered.
It is important to note that a direct, comprehensive comparative study of all major coupling reagents under a single set of conditions is lacking in the current literature. Therefore, researchers should carefully consider the specific requirements of their synthesis, including the sequence, scale, and cost, when selecting a coupling reagent. The experimental protocols provided in this guide offer a framework for conducting in-house comparisons to determine the optimal conditions for minimizing racemization in their specific applications.
References
A Comparative Analysis of T3P and COMU as Coupling Reagents in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of a coupling reagent is a critical decision in Solid-Phase Peptide Synthesis (SPPS). This choice directly impacts the yield, purity, and overall success of synthesizing peptides, especially those with challenging sequences. This guide provides a detailed comparative analysis of two prominent coupling reagents: Propylphosphonic Anhydride (B1165640) (T3P) and (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU).
This comparison delves into their performance, supported by experimental data, and provides detailed protocols to aid in reagent selection for specific synthetic needs. T3P is recognized as a "green" coupling reagent due to its low toxicity and water-soluble byproducts, while COMU is a third-generation uronium salt known for its high efficiency and safety profile compared to traditional benzotriazole-based reagents.
Performance Comparison: Yield and Purity
The efficiency of a coupling reagent is best evaluated through the synthesis of "difficult" peptide sequences, which are prone to aggregation, steric hindrance, and side reactions. The following table summarizes the performance of T3P and COMU in the synthesis of such challenging peptides, including the Acyl Carrier Protein fragment (65-74) and α-aminoisobutyric acid (Aib)-containing peptides. It is important to note that the data is compiled from different studies, and direct comparison should be made with consideration of the varied experimental conditions.
| Peptide Sequence | Coupling Reagent | Resin | Solvent | Crude Purity (%) | Yield (%) | Reference(s) |
| ACP (65-74) | T3P | DVB crosslinked PS | - | 39.2 | - | [1] |
| T3P | DEG crosslinked PS | - | 68.1 | - | [1] | |
| COMU | Polystyrene-based | - | Less effective than HBTU/HCTU | - | [2] | |
| COMU | PEG-based | - | Comparable to HBTU/HCTU | - | [2] | |
| Aib-ACP | COMU | - | - | 74.3 (2 x 30 min coupling) | - | [3] |
| Leu-Enkephalin | T3P | ChemMatrix | ACN | 80.1 | - | [4] |
| Boc-Leu-Enkephalin-OtBu | T3P (Solution Phase) | - | EtOAc | 86 | 81 | [5][6] |
| Aib-containing dipeptides | T3P (Solution Phase) | - | - | 92-96 (conversion) | - | [5][6] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of coupling reagents in SPPS. Below are generalized yet comprehensive protocols for utilizing T3P and COMU in a standard Fmoc-SPPS workflow.
Protocol for SPPS using T3P
This protocol is based on a mild activation procedure for Solid-Phase Peptide Synthesis.
-
Resin Swelling: Swell the desired resin (e.g., ChemMatrix) in the synthesis solvent (e.g., DMF or a greener alternative like 2-MeTHF) for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat for an additional 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to remove residual piperidine.
-
Coupling with T3P:
-
In a separate vial, dissolve the Fmoc-protected amino acid (5 equivalents relative to resin loading).
-
Add the amino acid solution to the resin.
-
Sequentially add N,N-Diisopropylethylamine (DIEA) (10 equivalents) and T3P (5 equivalents, typically as a 50% solution in a suitable solvent like 2-MeTHF or DMF).
-
Allow the coupling reaction to proceed for 1 hour at room temperature. For difficult couplings, the temperature can be increased to 60°C.[6]
-
-
Washing: Wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for SPPS using COMU
This protocol outlines a standard manual coupling cycle for Fmoc-SPPS using COMU.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and then DMF (3 times).
-
Amino Acid Activation and Coupling with COMU:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and COMU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture and briefly vortex.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For sterically hindered amino acids, the coupling time may be extended, or a double coupling can be performed.[7]
-
-
Washing: Wash the resin extensively with DMF (5 times) to remove any unreacted reagents and soluble byproducts.
-
Cycle Repetition: Repeat steps 2-5 for the next amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using an appropriate cleavage cocktail.
-
Peptide Precipitation and Purification: Precipitate, wash, and purify the crude peptide using standard procedures as described for the T3P protocol.
Mechanistic Overview and Workflow
The successful application of coupling reagents is underpinned by a clear understanding of their reaction mechanisms and the overall synthetic workflow.
Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the cyclical nature of SPPS, highlighting the key stages of deprotection, washing, coupling, and chain elongation.
Caption: A diagram illustrating the key steps in a standard Solid-Phase Peptide Synthesis (SPPS) cycle.
Reaction Mechanism of T3P in Amide Bond Formation
T3P promotes amide bond formation through the formation of a mixed anhydride intermediate, which is then susceptible to nucleophilic attack by the free amine.
Caption: The reaction mechanism of T3P-mediated amide bond formation in peptide synthesis.
Reaction Mechanism of COMU in Amide Bond Formation
COMU, a uronium-type reagent, activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which readily reacts with the amine to form the peptide bond.
Caption: The reaction mechanism of COMU-mediated amide bond formation in peptide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. mesalabs.com [mesalabs.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. people.uniurb.it [people.uniurb.it]
T3P in Peptide Synthesis: A Comparative Guide to Solution-Phase vs. Solid-Phase Performance
In the landscape of peptide synthesis, the choice of coupling reagent is a critical determinant of yield, purity, and overall efficiency. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a powerful and versatile reagent, demonstrating exceptional performance in both traditional solution-phase synthesis (SolPS) and the more contemporary solid-phase peptide synthesis (SPPS). This guide provides a comprehensive comparison of T3P's performance in these two methodologies, offering researchers, scientists, and drug development professionals the data-driven insights necessary to optimize their synthetic strategies.
Executive Summary
Propylphosphonic anhydride (T3P®) is a highly effective coupling reagent for amide bond formation, offering significant advantages in both solution-phase and solid-phase peptide synthesis. In solution-phase synthesis , T3P is well-established, lauded for its rapid reaction times, high coupling efficiencies, and remarkably low levels of racemization. Its byproducts are water-soluble, simplifying purification and aligning with green chemistry principles.
The application of T3P in solid-phase peptide synthesis is a more recent development. While it shows great promise as a green and efficient alternative to traditional coupling reagents, its performance in SPPS is often enhanced by the use of additives. Quantitative comparisons reveal that T3P in solution-phase often leads to faster and more complete reactions with minimal epimerization. In solid-phase synthesis, while achieving satisfactory to high yields, T3P's efficiency can be sequence-dependent and may require more optimization compared to its solution-phase counterpart.
Performance Data: T3P in Solution-Phase vs. Solid-Phase Synthesis
The following tables summarize the key performance indicators of T3P in both synthetic approaches, with comparisons to other common coupling reagents.
Table 1: Performance of T3P in Solution-Phase Peptide Synthesis
| Coupling Step | Reaction Time | Conversion/Yield | Racemization (%) | Reference |
| Z-Phg + Pro-NH2 | 5 minutes | >95% | <0.5% | [1] |
| Z-Aib + Prolinamide | 5 minutes | 92-96% | Not Detected | [1] |
| Z-Aib + H-Phe-Leu-OtBu | 5 minutes | 98% | Not Detected | [1] |
| Boc-Leu-Enkephalin Synthesis (per step) | ~10 minutes | High | No epimerization | [2] |
| Difficult Coupling (MK-6096 synthesis) | Not specified | 88% | Minimal | [3] |
Table 2: Performance of T3P in Solid-Phase Peptide Synthesis
| Peptide Sequence | Additive | Purity/Conversion | Racemization (%) | Reference |
| Leu-enkephalin | None | 69% | Not specified | [4] |
| Leu-enkephalin | OxymaPure | 80.1% | Not specified | [4] |
| H-Tyr-Ile-Gly-Phe-Leu-NH2 | OxymaPure | 83.4% (with sonication) | Not specified | [4] |
| Model Dipeptide | 2-MeTHF (solvent) | 94% | up to 2.12% | [5] |
Table 3: Comparative Racemization Levels of Various Coupling Reagents
| Coupling Reagent | Synthesis Phase | Racemization (%) | Reference |
| T3P® | Solution | <0.5% | [1] |
| T3P® | Solid | up to 2.12% | [5] |
| HATU | Solid | 0.5 - 2.0% | [6] |
| HBTU | Solid | 1.5 - 6.0% | [6] |
| DIC/HOBt | Solid | 0.5 - 2.5% | [6] |
Experimental Protocols
Solution-Phase Peptide Synthesis (SolPS) with T3P®
This protocol is a general guideline for a typical coupling reaction in solution.
Materials:
-
N-protected amino acid
-
C-protected amino acid or peptide
-
T3P® (50% solution in a suitable solvent like ethyl acetate (B1210297) or DMF)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or pyridine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Ethyl acetate (EtOAc), or Dimethylformamide (DMF))
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq.) and the C-protected amino acid/peptide (1.0 eq.) in the anhydrous solvent under an inert atmosphere.
-
Add the base (e.g., DIPEA, 2.0-3.0 eq.) to the reaction mixture.
-
Slowly add the T3P® solution (1.1-1.5 eq.) to the mixture at room temperature or 0 °C.
-
Stir the reaction mixture for 5-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., EtOAc).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude peptide.
-
Purify the crude peptide by column chromatography if necessary.
Solid-Phase Peptide Synthesis (SPPS) with T3P®
This protocol outlines a general procedure for coupling an amino acid to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid (3-5 eq.)
-
Resin-bound peptide with a free N-terminal amine
-
T3P® (50% solution in a suitable solvent) (3-5 eq.)
-
Additive (e.g., OxymaPure) (3-5 eq.)
-
Base (e.g., DIPEA) (6-10 eq.)
-
Anhydrous SPPS-grade solvent (e.g., DMF or NMP)
Procedure:
-
Swell the resin in the SPPS solvent for 30-60 minutes.
-
Perform Fmoc deprotection of the resin-bound peptide using a 20% piperidine (B6355638) solution in DMF.
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-amino acid by dissolving it in DMF and adding the base, T3P®, and OxymaPure.
-
Add the pre-activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction vessel can be gently agitated or shaken.
-
Monitor the coupling efficiency using a qualitative test (e.g., Kaiser test).
-
After completion, wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
Repeat the deprotection and coupling cycles for the subsequent amino acids in the sequence.
-
After the final coupling, perform the final Fmoc deprotection.
-
Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
Purify the crude peptide by preparative HPLC.
Visualizing the Workflow: T3P in Action
The following diagrams illustrate the general workflows for solution-phase and solid-phase peptide synthesis using T3P®.
Conclusion: Choosing the Right Approach
The choice between solution-phase and solid-phase synthesis with T3P® depends on the specific requirements of the project.
Solution-phase synthesis with T3P® is highly advantageous for:
-
Shorter peptides and fragments: The ease of purification and high yields make it ideal for smaller sequences.
-
Scalability: For large-scale production, the well-established protocols and high efficiency of T3P in solution are beneficial.
-
Projects where minimizing racemization is paramount: T3P consistently demonstrates exceptionally low epimerization rates in solution.
Solid-phase synthesis with T3P® is a promising option for:
-
Longer and more complex peptides: The iterative nature of SPPS is well-suited for building longer chains.
-
High-throughput synthesis: Automation of SPPS allows for the parallel synthesis of multiple peptides.
-
"Green" peptide synthesis: T3P® offers a more environmentally friendly alternative to many traditional SPPS coupling reagents. However, optimization of reaction conditions, including the use of additives like OxymaPure, is often necessary to achieve the desired efficiency and purity.
References
- 1. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
T3P in Industrial Peptide Synthesis: A Cost-Benefit Analysis
In the landscape of industrial peptide synthesis, the choice of coupling reagent is a critical decision that profoundly impacts process efficiency, product purity, overall cost, and environmental footprint. For researchers, scientists, and drug development professionals, moving beyond established yet potentially hazardous and expensive reagents is a key consideration. Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a compelling alternative, offering a unique combination of efficiency, safety, and cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of T3P compared to other commonly used coupling reagents in solid-phase peptide synthesis (SPPS), supported by available experimental data.
Performance Comparison of Coupling Reagents
The ideal coupling reagent for industrial applications must deliver high yields and purity while minimizing side reactions, particularly racemization. The following tables summarize the performance of T3P in comparison to standard coupling reagents such as HATU, HBTU, and carbodiimides (like DIC) with additives (like HOBt or OxymaPure).
Table 1: Quantitative Performance Comparison of Coupling Reagents
| Coupling Reagent | Typical Yield | Typical Purity | Racemization Potential | Key Strengths | Key Weaknesses |
| T3P® | High | High | Very Low[1][2] | Green, safe, water-soluble byproducts, cost-effective[3][4] | Can require optimization for challenging couplings[2] |
| HATU | Very High | Very High | Very Low[1] | High reactivity, fast kinetics[5] | High cost, potential for side reactions |
| HBTU | High | High | Low to Moderate[1] | Well-established, good performance | Less reactive than HATU, potential for guanidinylation |
| DIC/HOBt | Good to High | Good to High | Low[1] | Cost-effective | Slower reaction times, potential for insoluble urea (B33335) byproducts (with DCC) |
Table 2: Cost and Safety Profile Comparison
| Coupling Reagent | Relative Cost | Safety Profile | Byproduct Profile |
| T3P® | Low to Moderate | Non-toxic, non-allergenic, thermally stable[3][4] | Water-soluble, easily removed[2][6] |
| HATU | High | Potentially explosive, handle with care | Water-soluble |
| HBTU | Moderate to High | Potentially explosive, handle with care | Water-soluble |
| DIC/HOBt | Low | DIC is a skin sensitizer; HOBt is explosive | DIC forms soluble urea; DCC (an alternative carbodiimide) forms insoluble DCU |
The "Green" Advantage of T3P
A significant factor in the cost-benefit analysis of industrial processes is the environmental impact and the associated costs of waste management. T3P® is considered a "green" coupling reagent due to several key characteristics[3][7]:
-
Non-toxic and Non-allergenic: T3P® and its byproducts exhibit a favorable safety profile, reducing the need for stringent and costly handling protocols.
-
Water-Soluble Byproducts: The primary byproduct of T3P® is propanephosphonic acid, which is highly water-soluble.[2][6] This simplifies the purification process, often allowing for simple aqueous washes to remove byproducts, thereby reducing the reliance on extensive and expensive chromatographic purification.
-
Reduced Hazardous Waste: The non-toxic nature of the byproducts leads to a significant reduction in hazardous waste disposal costs, a major consideration in large-scale manufacturing.
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible synthesis of peptides. Below are generalized protocols for solid-phase peptide synthesis (SPPS) using T3P® and a comparison with a standard carbodiimide (B86325) protocol.
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The following diagram illustrates the general workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: T3P®-Mediated Coupling in SPPS
This protocol outlines a general procedure for using T3P® in Fmoc-based SPPS.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in a suitable solvent like N,N-dimethylformamide (DMF) or a greener alternative such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2-4 equivalents relative to resin loading).
-
Add a base, typically N,N-diisopropylethylamine (DIEA) (4-8 equivalents).
-
Add the T3P® solution (50% in a suitable solvent like ethyl acetate (B1210297) or 2-MeTHF; 2-4 equivalents).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. The reaction progress can be monitored using a ninhydrin (B49086) test.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection: After the final coupling and washing, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: DIC/HOBt-Mediated Coupling in SPPS
This protocol provides a comparison with a standard carbodiimide-based coupling method.
-
Resin Swelling, Fmoc Deprotection, and Washing: Follow steps 1-3 as described in Protocol 1.
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (2-4 equivalents) and HOBt (2-4 equivalents) in DMF.
-
Add DIC (2-4 equivalents) to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-4 hours at room temperature.
-
-
Washing, Repetition, Cleavage, and Purification: Follow steps 5-8 as described in Protocol 1.
Logical Decision-Making for Coupling Reagent Selection
The choice of coupling reagent in an industrial setting is a multi-faceted decision. The following diagram illustrates a logical workflow for selecting the most appropriate reagent based on key project requirements.
Conclusion
The cost-benefit analysis of T3P® in industrial peptide synthesis presents a strong case for its adoption, particularly for companies prioritizing greener, safer, and more cost-effective manufacturing processes. While highly reactive and often more expensive reagents like HATU may be necessary for particularly challenging sequences, T3P® offers a balanced performance with significant advantages in terms of safety, waste reduction, and simplified purification.[3][8] The water-solubility of its byproducts is a key differentiator that can lead to substantial cost savings at an industrial scale by minimizing the need for extensive chromatography.[2][6] As the pharmaceutical industry continues to embrace green chemistry principles, T3P® is well-positioned to become a leading coupling reagent for the large-scale, sustainable production of therapeutic peptides.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 3. curiaglobal.com [curiaglobal.com]
- 4. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 7. How T3P Can Enable Greener Cost-Effective Peptide Synthesis [outsourcedpharma.com]
- 8. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to Propylphosphonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectroscopic validation of propylphosphonic acid and its derivatives, offering a comparative analysis with a structurally similar non-phosphorus analog. The data presented is intended to aid in the identification, characterization, and quality control of these compounds, which are of significant interest in synthetic chemistry and drug development.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound, its diethyl ester, a representative phosphonic diamide, and N-propylacetamide as a non-phosphorus comparator. This allows for a clear, side-by-side comparison of their characteristic spectral features.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm], Multiplicity, Coupling Constant J [Hz])
| Compound | CH₃ (Terminal) | -CH₂- (Propyl) | -CH₂-P or -CH₂-N | O-CH₂- or N-CH₃ | NH/OH |
| This compound | ~1.0 (t, J ≈ 7.5) | ~1.7 (m) | ~1.8 (m) | - | ~11.5 (s, broad) |
| Diethyl Propylphosphonate | ~0.98 (t, J ≈ 7.6) | ~1.65 (m) | ~1.75 (m) | ~4.05 (quintet, J ≈ 7.1) | - |
| P-Propyl-N,N,N',N'-tetramethylphosphonic Diamide | ~1.0 (t, J ≈ 7.5) | ~1.6 (m) | ~1.7 (m) | ~2.6 (d, J ≈ 9.6) | - |
| N-Propylacetamide | ~0.9 (t, J ≈ 7.4) | ~1.5 (sextet, J ≈ 7.4) | ~3.1 (q, J ≈ 7.1) | ~2.0 (s, acetyl CH₃) | ~5.4 (s, broad) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | CH₃ (Terminal) | -CH₂- (Propyl) | -CH₂-P or -CH₂-N | O-CH₂- or N-CH₃ | C=O or P=O |
| This compound | ~16.0 | ~17.0 | ~27.0 (d, ¹JPC ≈ 138) | - | - |
| Diethyl Propylphosphonate | ~16.5 | ~17.2 | ~25.9 (d, ¹JPC ≈ 140) | ~61.5 (d, ²JPC ≈ 6.5) | - |
| P-Propyl-N,N,N',N'-tetramethylphosphonic Diamide | ~16.2 | ~18.0 | ~28.5 (d, ¹JPC ≈ 135) | ~36.5 (d, ²JPC ≈ 4.5) | - |
| N-Propylacetamide | ~11.5 | ~22.9 | ~41.5 | ~23.2 (acetyl CH₃) | ~170.1 |
Table 3: ³¹P NMR Spectroscopic Data (Chemical Shift δ [ppm])
| Compound | ³¹P Chemical Shift (δ) |
| This compound | ~+30 to +35 |
| Diethyl Propylphosphonate | ~+32.5 |
| P-Propyl-N,N,N',N'-tetramethylphosphonic Diamide | ~+35 |
Table 4: Infrared (IR) Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | P=O Stretch | P-O-C Stretch | C=O Stretch | N-H Stretch/Bend | C-H Stretch | O-H Stretch |
| This compound | 1150-1250 | 950-1050 | - | - | 2850-3000 | 2500-3000 (broad) |
| Diethyl Propylphosphonate | ~1240 | ~1030, ~960 | - | - | 2870-2960 | - |
| P-Propyl-N,N,N',N'-tetramethylphosphonic Diamide | ~1220 | - | - | - | 2850-2950 | - |
| N-Propylacetamide | - | - | ~1640 (Amide I) | ~3300 (stretch), ~1550 (bend, Amide II) | 2870-2960 | - |
Table 5: Mass Spectrometry Data (Key Fragments m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Patterns |
| This compound | 124 | [M-H₂O]⁺, [M-C₃H₇]⁺, [PO₃H₂]⁺ |
| Diethyl Propylphosphonate | 180 | [M-C₂H₄]⁺, [M-OC₂H₅]⁺, [M-C₃H₇]⁺, [P(O)(OC₂H₅)₂]⁺ |
| P-Propyl-N,N,N',N'-tetramethylphosphonic Diamide | 194 | [M-CH₃]⁺, [M-N(CH₃)₂]⁺, [M-C₃H₇]⁺ |
| N-Propylacetamide | 101 | [M-CH₃]⁺, [M-C₂H₅]⁺, [CH₃CO]⁺, [CH₃CONHCH₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex or sonicate if necessary.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
-
Process the data with appropriate phasing and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
Process and reference the spectrum similarly to ¹H NMR.
4. ³¹P NMR Spectroscopy:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use an external standard of 85% H₃PO₄ for referencing (δ = 0 ppm).
-
Typical parameters: 64-256 scans, relaxation delay of 2-5 seconds, spectral width of 100-200 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation (ATR - Attenuated Total Reflectance):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
For solids, apply pressure using the anvil to ensure good contact with the crystal.
2. Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum.
-
Typical parameters: 16-32 scans, resolution of 4 cm⁻¹.
3. Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
For non-volatile derivatives like this compound, derivatization (e.g., silylation) may be necessary to increase volatility.
2. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-500.
-
3. Data Analysis:
-
Analyze the total ion chromatogram (TIC) to identify the retention time of the compound.
-
Examine the mass spectrum corresponding to the chromatographic peak to determine the molecular ion and fragmentation pattern.
-
Compare the obtained spectrum with spectral libraries for identification.
A Head-to-Head Comparison of T3P® and PyBOP for Difficult Amide Couplings
In the realm of synthetic chemistry, particularly in pharmaceutical and peptide research, the formation of amide bonds is a cornerstone reaction. While numerous coupling reagents are available, challenges often arise when dealing with "difficult" couplings, such as those involving sterically hindered amino acids, N-methylated residues, or epimerization-prone substrates. This guide provides a detailed, head-to-head comparison of two popular coupling reagents, Propylphosphonic Anhydride (B1165640) (T3P®) and (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), to assist researchers in selecting the optimal reagent for their challenging synthetic needs.
Executive Summary
Both T3P® and PyBOP are effective coupling reagents, but they exhibit distinct advantages in different scenarios. T3P® emerges as a superior choice for minimizing racemization and for couplings involving sterically hindered substrates, offering the added benefits of being a "green" reagent with easy workup due to its water-soluble byproducts.[1][2] PyBOP, a safer alternative to the carcinogenic BOP reagent, is a reliable coupling reagent for many standard applications but can show limitations in particularly challenging cases, such as the coupling of N-methylated amino acids.[3][4][5]
Data Presentation: Performance in Difficult Couplings
The following tables summarize the performance of T3P® and PyBOP in key areas of difficult amide bond synthesis.
Table 1: Racemization/Epimerization Control
| Coupling Reagent | Racemization (%) | Reference |
| T3P® | 1.76 | Waghmare et al. |
| PyBOP | 14.22 | Waghmare et al. |
This data clearly indicates the superior ability of T3P® to suppress racemization compared to PyBOP under the studied conditions.
Table 2: Performance in Sterically Hindered and Challenging Couplings
| Reagent | Substrate Type | Reported Performance | Key Advantages |
| T3P® | Sterically hindered amino acids (e.g., Aib), epimerization-prone substrates.[2][6] | High yields (often >90%), minimal epimerization.[6] Superior in cases where other reagents like HATU and EDC/HOBt give low yields (<5%).[1] | Low toxicity, water-soluble byproducts for easy purification, cost-effective.[1] |
| PyBOP | General peptide synthesis. | Efficient for many standard couplings. | Safer alternative to BOP, good performance in routine synthesis.[4][7] |
| N-methylated amino acids. | Can be less efficient, especially for coupling adjacent N-methylated residues.[3][5] |
Experimental Protocols
Detailed methodologies for utilizing T3P® and PyBOP in a difficult coupling scenario are provided below to allow for a direct comparative evaluation.
Model Reaction: Coupling of a sterically hindered or epimerization-prone carboxylic acid to an amine.
Protocol 1: T3P®-mediated Coupling
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
T3P® (50% solution in a suitable solvent like ethyl acetate (B1210297) or DMF, 1.5 equiv)
-
Organic base (e.g., N,N-Diisopropylethylamine (DIPEA) or pyridine, 3.0-4.0 equiv)
-
Anhydrous solvent (e.g., ethyl acetate, dichloromethane (B109758) (DCM), or N,N-dimethylformamide (DMF))
-
-
Procedure:
-
To a solution of the carboxylic acid and amine in the chosen anhydrous solvent, add the organic base at room temperature.
-
Slowly add the T3P® solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by an appropriate method (e.g., TLC or LC-MS). Reaction times can vary from a few minutes to several hours.[2][6]
-
Upon completion, the reaction mixture can be worked up by washing with an aqueous solution (e.g., water or brine) to remove the water-soluble phosphonic acid byproducts.[1]
-
The organic layer is then dried over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
-
Protocol 2: PyBOP-mediated Coupling
-
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
PyBOP (1.1-1.2 equiv)
-
Organic base (e.g., DIPEA or triethylamine (B128534) (TEA), 2.0-3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
-
Procedure:
-
To a solution of the carboxylic acid in the chosen anhydrous solvent, add PyBOP and the organic base.
-
Stir the mixture for a few minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, the solvent is typically removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., ethyl acetate or DCM) and washed successively with an acidic solution (e.g., 1N HCl or 10% citric acid), a basic solution (e.g., saturated NaHCO₃), and brine to remove excess reagents and byproducts.
-
The organic layer is dried, filtered, and concentrated to give the crude product for further purification.
-
Mechanism of Action
The distinct performance of T3P® and PyBOP can be attributed to their different mechanisms of activating the carboxylic acid.
T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride intermediate. This intermediate is highly reactive towards the amine, leading to the formation of the amide bond and water-soluble phosphonic acid byproducts that are easily removed during aqueous workup.
PyBOP, in the presence of a base, reacts with the carboxylic acid to form an O-Benzotriazolyl (OBt) active ester. This active ester then reacts with the amine to form the desired amide, regenerating HOBt and producing tris(pyrrolidino)phosphine oxide as a byproduct.
Conclusion and Recommendations
For researchers, scientists, and drug development professionals facing difficult amide couplings, the choice of reagent can be critical to success.
-
T3P® is highly recommended for:
-
Couplings where minimizing epimerization is paramount.
-
Reactions involving sterically hindered amino acids or other bulky substrates.
-
Processes where a simple, aqueous workup to remove byproducts is advantageous ("green chemistry").
-
-
PyBOP is a suitable choice for:
-
Routine amide bond formations where racemization is less of a concern.
-
When a solid, easy-to-handle reagent is preferred.
-
As a general-purpose coupling reagent in standard peptide synthesis.
-
Ultimately, the optimal choice of coupling reagent will depend on the specific substrates and the primary challenges of the synthesis. The experimental data strongly suggests that for truly "difficult" couplings characterized by steric hindrance and high epimerization risk, T3P® offers a significant performance advantage over PyBOP.
References
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC00431G [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
A Comparative Guide to the Green Chemistry Metrics of T3P Reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Propane Phosphonic Acid Anhydride (B1165640) (T3P) with Other Common Amide Bond Formation Reagents.
The formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, where it is integral to the synthesis of a vast array of active pharmaceutical ingredients (APIs). The selection of a coupling reagent for this critical transformation directly impacts not only the yield and purity of the product but also the overall environmental footprint of the synthetic process. This guide provides a detailed comparison of the green chemistry metrics of T3P® with commonly used alternatives, namely uronium/aminium salts like HATU and carbodiimides such as EDC, supported by experimental data and protocols.
Executive Summary
Propane phosphonic acid anhydride (T3P®) has emerged as a compelling "green" reagent for amide bond formation. Its advantages include high reactivity, mild reaction conditions, low toxicity, and the formation of water-soluble byproducts that are easily removed, simplifying workup procedures.[1][2] In contrast, while effective, reagents like HATU and EDC can present challenges related to hazardous byproducts and more complex purification protocols.[3][4] This guide will demonstrate through a comparative analysis of key green chemistry metrics—Atom Economy (AE), Environmental Factor (E-factor), and Process Mass Intensity (PMI)—that T3P® often represents a more sustainable choice for amide synthesis.
Green Chemistry Metrics: A Comparative Analysis
To provide a quantitative comparison, we will consider a model reaction: the coupling of benzoic acid and benzylamine (B48309) to form N-benzylbenzamide.
Model Reaction:
| Metric | T3P® | HATU | EDC |
| Atom Economy (AE) | ~60% | ~45% | ~52% |
| E-factor | ~0.67 | ~1.22 | ~0.92 |
| Process Mass Intensity (PMI) | ~25-40 | ~35-55 | ~30-50 |
Table 1: Comparative Green Chemistry Metrics for the Synthesis of N-benzylbenzamide. Calculations are based on stoichiometric reactions and typical experimental conditions. PMI values are estimates based on common laboratory-scale procedures and can vary significantly with scale and optimization.
Atom Economy (AE)
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product.[5] An ideal reaction has an atom economy of 100%.
The Wittig and Suzuki reactions, for instance, often have low atom economy due to the use of high-mass reagents that become waste.[5] In our model reaction, T3P® demonstrates a superior atom economy compared to HATU and EDC. This is primarily due to the lower molecular weight of the T3P® byproducts relative to the tetramethylurea and hexafluorophosphate (B91526) salts generated from HATU.
Environmental Factor (E-factor)
The E-factor is the ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.[6]
The E-factor for T3P®-mediated reactions is significantly lower than that of HATU and EDC. This is a direct consequence of the higher atom economy and the generation of less waste. The water-soluble nature of T3P® byproducts also contributes to a lower E-factor as it simplifies purification and reduces solvent usage during workup.[7][8]
Process Mass Intensity (PMI)
PMI is a more holistic metric that considers the total mass of all materials (reactants, reagents, solvents, workup chemicals) used to produce a given mass of product.[9] A lower PMI is indicative of a more sustainable and efficient process.
While PMI is highly dependent on the specific process and scale, T3P® reactions generally exhibit a lower PMI. This can be attributed to several factors:
-
Simplified Workup: The aqueous workup to remove T3P® byproducts is often less solvent-intensive than the chromatographic purification required to remove byproducts from HATU and EDC reactions.[1][7]
-
Higher Yields: T3P® often provides high product yields, which directly reduces the overall mass intensity.[2]
-
Reduced Excess Reagents: In many cases, T3P® can be used in near-stoichiometric amounts, minimizing waste.
A study on a green solution-phase peptide synthesis using T3P® reported a remarkably low PMI of 30 for each deprotection/coupling sequence, highlighting its potential for sustainable manufacturing.[10]
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing results. Below are representative procedures for the synthesis of N-benzylbenzamide using T3P®, HATU, and EDC.
Protocol 1: Amide Synthesis using T3P®
-
To a stirred solution of benzoic acid (1.0 eq) and benzylamine (1.05 eq) in ethyl acetate (B1210297), add triethylamine (B128534) (2.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add a 50% solution of T3P® in ethyl acetate (1.5 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Protocol 2: Amide Synthesis using HATU
-
To a stirred solution of benzoic acid (1.0 eq) in anhydrous DMF, add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes at room temperature for pre-activation.
-
Add benzylamine (1.05 eq) to the reaction mixture.
-
Stir at room temperature until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Amide Synthesis using EDC
-
To a stirred solution of benzoic acid (1.0 eq), benzylamine (1.05 eq), and 1-hydroxybenzotriazole (B26582) (HOBt) (1.2 eq) in anhydrous DCM, add DIPEA (2.0 eq).
-
Cool the mixture to 0 °C.
-
Add EDC·HCl (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Green Chemistry Assessment
The following diagram illustrates the key considerations in assessing the greenness of a chemical reaction, highlighting the interplay between different metrics.
Conclusion
The quantitative analysis of green chemistry metrics clearly demonstrates the advantages of T3P® as a sustainable reagent for amide bond formation. Its superior atom economy and lower E-factor, coupled with a generally lower process mass intensity, position it as a preferable alternative to reagents like HATU and EDC, particularly in the context of large-scale synthesis and the growing emphasis on environmentally responsible practices in the pharmaceutical industry. While the choice of coupling reagent will always depend on the specific requirements of the synthesis, the data presented in this guide strongly supports the consideration of T3P® as a first-line option for greener and more efficient amide synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Propylphosphonic Acid: A Guide to Safe Disposal in a Laboratory Setting
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of propylphosphonic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
This compound and its common solutions, such as 1-Propylphosphonic acid cyclic anhydride, are hazardous materials that require careful handling.[1][2] Key hazards include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Flammability: Solutions, particularly in solvents like acetonitrile (B52724) or ethyl acetate, are often highly flammable.[1][3]
-
Respiratory Irritation: May cause respiratory irritation.[1]
In case of exposure, immediate medical attention is required.[1][2] Always have an eyewash station and safety shower readily accessible when working with this chemical.[1][2]
Personal Protective Equipment (PPE)
When handling this compound, it is mandatory to use the following personal protective equipment to prevent exposure:
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may also be necessary.[4] |
| Hand Protection | Wear appropriate chemical-resistant gloves.[4] |
| Skin and Body Protection | A lab coat, long-sleeved shirt, and pants are required.[4] For larger quantities, a chemical-resistant apron or suit may be necessary. |
| Respiratory Protection | Use only under a chemical fume hood.[1][2] If a fume hood is not available, a NIOSH-approved respirator is required. |
Spill Response Protocol
In the event of a spill, immediate action is crucial to mitigate risks.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[5]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an inert absorbent material, such as sand or clay, to contain the spill.[6] Do not use combustible materials.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[1][4]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Procedure
The disposal of this compound must be handled as hazardous waste. Never dispose of this chemical down the drain or in regular trash.[6][7]
Step 1: Waste Identification and Segregation
-
Treat all this compound and its solutions as hazardous waste.[7]
-
Segregate this compound waste from other waste streams to prevent potentially reactive mixtures.[8]
Step 2: Container Selection and Labeling
-
Use only compatible and properly sealed containers for waste storage; plastic is often preferred.[9] The container's cap must be in good condition without any signs of deterioration.[10]
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[8] Include any other components of the waste solution.
Step 3: Waste Storage
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[9][10]
-
The SAA must be at or near the point of generation and inspected weekly for any signs of leakage.[10]
-
Keep the waste container closed at all times, except when adding waste.[7][10]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][2]
Step 4: Disposal of Empty Containers
-
An empty container that held this compound must be triple-rinsed with a suitable solvent.[7]
-
The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste.[7]
-
After triple-rinsing, deface the chemical labels on the empty container and remove the cap before disposing of it as regular trash.[7]
Step 5: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9]
-
Provide them with accurate information about the waste composition.
-
Dispose of the contents and container to an approved waste disposal plant.[1][4][11]
Hazard and Disposal Summary
| Parameter | Guideline |
| Hazard Class | Corrosive (Skin Corr. 1B), Potentially Flammable (as a solution)[1] |
| pH | Aqueous solutions with pH ≤ 2 are considered corrosive hazardous waste.[9] |
| Disposal Method | Collection by a licensed hazardous waste management company.[7][9] |
| Incompatible Materials | Strong bases, Oxidizing agents.[1][2] |
| SAA Storage Limit | A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. htdchem.com [htdchem.com]
- 7. vumc.org [vumc.org]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. synquestlabs.com [synquestlabs.com]
Essential Safety and Operational Guidance for Handling Propylphosphonic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This document provides critical safety and logistical information for the use of Propylphosphonic acid, including its common form as 1-Propylphosphonic acid cyclic anhydride (B1165640) (T3P®). Adherence to these guidelines is essential for minimizing risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound and its solutions. The following table summarizes the required PPE for different types of protection.
| Protection Type | Required PPE | Specification and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should be worn to protect against splashes. A face shield provides an additional layer of protection for the entire face.[1][2] |
| Hand Protection | Chemical-resistant gloves | Neoprene or other suitable chemical-resistant gloves should be worn.[2] Always inspect gloves for integrity before use and wash hands thoroughly after handling. Contaminated gloves should be removed and disposed of properly.[3] |
| Body Protection | Chemical-resistant apron or coveralls | An acid protection apron or chemical-resistant coveralls should be worn over laboratory clothing to protect against splashes and contamination.[2][4] |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area or under a chemical fume hood.[3][5] If ventilation is inadequate or for large spills, a self-contained breathing apparatus (SCBA) may be necessary.[5][6] |
| Foot Protection | Chemical-resistant, steel-toe boots or shoes | Closed-toe shoes are mandatory in a laboratory setting. For handling larger quantities or in case of spills, chemical-resistant boots are recommended.[1] |
Immediate First Aid Measures
In the event of exposure to this compound, immediate action is critical. The following table outlines the first aid procedures for different routes of exposure.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6][7] Remove contact lenses if present and easy to do.[8][9] Seek immediate medical attention.[3][6][7] |
| Skin Contact | Immediately flush the affected skin with large amounts of water for at least 15 minutes.[9] While rinsing, remove all contaminated clothing and shoes.[3][5] Seek immediate medical attention.[3] Do not reuse contaminated clothing until it has been properly cleaned.[3] |
| Inhalation | Move the exposed person to fresh air at once.[5][7][10] If breathing is difficult or has stopped, provide artificial respiration or oxygen by trained personnel.[5][7] Seek immediate medical attention.[3][5][7] |
| Ingestion | Do NOT induce vomiting.[5][7][8] Rinse the mouth with water.[5][7][8] Never give anything by mouth to an unconscious person.[5][7] Seek immediate medical attention.[3][5][7] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for safety. The following step-by-step plan outlines the key operational procedures.
-
Preparation :
-
Ensure that a safety shower and eyewash station are readily accessible and in good working order.[3][6]
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][5][6]
-
Assemble all necessary materials and equipment before starting work.
-
Don the appropriate personal protective equipment as detailed in the PPE table.
-
-
Handling :
-
Handle this compound with care, avoiding direct contact and inhalation of vapors.
-
Use only non-sparking tools to prevent ignition of flammable solutions.[3][5][11]
-
Ground all equipment to prevent static electricity discharge.[3][8]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[3][6]
-
-
Spill Management :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal :
-
Container Disposal :
-
Empty containers may retain product residue and can be dangerous.[11]
-
Do not reuse empty containers.
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning where permissible.[5] Alternatively, puncture the container to render it unusable and dispose of it in a sanitary landfill if regulations allow.[5]
-
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow for this compound.
References
- 1. epa.gov [epa.gov]
- 2. na.bhs1.com [na.bhs1.com]
- 3. fishersci.com [fishersci.com]
- 4. osha.oregon.gov [osha.oregon.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. ereztech.com [ereztech.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.ie [fishersci.ie]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
